Estradiol 17-Isovalerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRWOQYVIKKJGV-RBRWEJTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747729 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869627-83-8 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Estradiol 17-Isovalerate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Estradiol 17-Isovalerate
Introduction: The Rationale for Estradiol Ester Prodrugs
Estradiol (E2), the most potent endogenous estrogen, faces significant limitations in clinical applications due to its low oral bioavailability and short biological half-life. To overcome these challenges, estradiol is often formulated as a prodrug through esterification of its hydroxyl groups. The addition of a lipophilic ester moiety, such as isovalerate, at the C17β position increases the molecule's solubility in oil-based injectable formulations and protects it from rapid first-pass metabolism.[1] Once administered, endogenous esterase enzymes slowly cleave the ester bond, releasing the active 17β-estradiol into circulation over a prolonged period.[1]
This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, a long-acting estrogen prodrug. We will delve into the mechanistic basis for the synthetic strategy, provide detailed, field-proven protocols for synthesis and purification, and outline the analytical methods required for quality control and characterization.
Section 1: The Synthetic Strategy—A Two-Step Approach to Purity
The synthesis of this compound is most effectively achieved through a two-step process designed to maximize purity and yield. This strategy hinges on the differential reactivity of the two hydroxyl groups on the estradiol molecule: the C3 phenolic hydroxyl and the C17β secondary aliphatic hydroxyl.
-
Step 1: Non-Selective Diesterification. Estradiol is first reacted with an excess of an acylating agent, such as isovaleric anhydride or isovaleryl chloride, to form the diester, Estradiol 3,17-Diisovalerate.
-
Step 2: Selective Saponification (Hydrolysis). The diester intermediate is then subjected to a carefully controlled base-catalyzed hydrolysis. This step selectively cleaves the ester at the more labile C3 phenolic position, yielding the desired this compound.
The core advantage of this method is the purification of the intermediate diester. The initial diesterification product is often an impure oil. However, Estradiol Divalerate (and by analogy, Diisovalerate) can be isolated as a crystalline solid.[2][3] Crystallizing this intermediate effectively removes impurities from the initial reaction, providing a high-purity starting material for the final selective hydrolysis step. This approach avoids laborious purification techniques like high-vacuum distillation and results in a final product of high pharmaceutical-grade purity (>99%).[2]
Causality: Understanding the Reaction Mechanisms
Esterification (Step 1): The Role of Pyridine
The esterification is typically carried out using isovaleric anhydride in the presence of pyridine. Pyridine serves a dual function: it acts as a basic solvent to neutralize the isovaleric acid byproduct, and more importantly, it functions as a nucleophilic catalyst. The pyridine nitrogen attacks the electrophilic carbonyl carbon of the anhydride, forming a highly reactive N-isovalerylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself, facilitating a rapid and efficient reaction with the hydroxyl groups of estradiol.
Selective Hydrolysis (Step 2): Exploiting Differential Ester Lability
The key to the synthesis is the selective cleavage of the C3 ester. Phenolic esters (like the one at C3) are significantly more susceptible to basic hydrolysis than aliphatic esters (like the one at C17). This is because the phenoxide ion is a much better, more stable leaving group than an alkoxide ion due to the delocalization of the negative charge across the aromatic ring. Under mild basic conditions (e.g., using potassium carbonate in methanol), the hydroxide or methoxide ion preferentially attacks the C3 ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the stable phenoxide, thus regenerating the C3 hydroxyl group while leaving the C17 ester intact.
Section 2: Experimental Protocols
These protocols are based on established methods for the synthesis of analogous estradiol esters and represent a self-validating system for producing high-purity material.[3]
Protocol: Synthesis of Estradiol 3,17-Diisovalerate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve estradiol (1.0 eq) in anhydrous pyridine (approx. 5 mL per gram of estradiol).
-
Acylation: To the stirred solution, add isovaleric anhydride (approx. 2.2-2.5 eq).
-
Heating: Heat the reaction mixture to 75-80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting estradiol spot is consumed.
-
Quenching & Extraction: Cool the mixture to room temperature. Carefully add water (approx. 5 mL per gram of starting estradiol) to quench the excess anhydride. Neutralize the pyridine by slowly adding 1:1 (v/v) hydrochloric acid until the pH is acidic.
-
Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Estradiol 3,17-Diisovalerate, typically as an oil.
Protocol: Purification of Estradiol 3,17-Diisovalerate by Crystallization
-
Dissolution: Add methanol to the crude diisovalerate oil (a starting ratio of 3-4 mL of methanol per gram of crude oil is recommended).
-
Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice-water bath (0-10°C) for 1-2 hours to induce complete crystallization.
-
Collection: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold methanol to remove residual soluble impurities.
-
Drying: Dry the purified crystalline diester under vacuum to a constant weight. The melting point should be sharp and reproducible.
Protocol: Selective Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified crystalline Estradiol 3,17-Diisovalerate (1.0 eq) in methanol (approx. 10-15 mL per gram).
-
Hydrolysis: Add potassium carbonate (K₂CO₃, approx. 0.5-1.0 eq) to the solution. Alternatively, sodium borohydride can be used as the reducing agent for this conversion.[2]
-
Heating: Heat the mixture to a gentle reflux (or maintain at 30-60°C) and stir for 2-4 hours. Monitor the conversion of the diester to the monoester by TLC.
-
Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Reduce the volume of methanol under vacuum.
-
Extraction: Add water and extract the crude this compound into ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude this compound.
Section 3: Purification of Final Product
The final purification is critical to achieving pharmaceutical-grade material. The choice between recrystallization and column chromatography depends on the impurity profile of the crude product.
Method 1: Recrystallization
Recrystallization is a highly effective method for removing minor impurities if a suitable solvent system is identified.[4][5][6]
Step-by-Step Protocol:
-
Solvent Selection: Methanol or aqueous methanol is often effective for estradiol esters.[3][7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, cool in an ice bath to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold methanol.
-
Drying: Dry the purified crystals under vacuum. The final product should be a white to off-white crystalline powder.
Method 2: Silica Gel Column Chromatography
For crude products with more significant or closely-related impurities, flash column chromatography is the preferred method.[8]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a standard choice for steroids.[9] Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a silica gel column using the "slurry method" with the initial, less polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column (wet loading). Alternatively, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column (dry loading).
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution, e.g., increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Data and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
Expected Yields and Purity
The following data are typical for the analogous Estradiol Valerate synthesis and provide a benchmark for the isovalerate process.[2][3]
| Step / Method | Parameter | Expected Value |
| Step 1: Diesterification | Yield of Crude Diester | >90% |
| Purification of Diester | Yield after Crystallization | 80-85% |
| Step 2: Hydrolysis | Yield of Crude Monoester | >90% |
| Final Purification | Purity after Recrystallization | >99.0% (by HPLC) |
| Final Purification | Purity after Chromatography | >99.5% (by HPLC) |
| Overall Process | Overall Yield | 65-75% |
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of the final product and monitoring reaction progress.
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[10][11] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v)[10] |
| Flow Rate | 1.0 mL/min[10][12] |
| Detection | UV at 205 nm or 281 nm[11][12] |
| Temperature | 25-40 °C[10][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are used to confirm the molecular structure. The key diagnostic signals for this compound are:
| Spectrum | Characteristic Chemical Shift (δ) ppm (Predicted) | Assignment |
| ¹H NMR | ~7.2 (d) | Aromatic H (H-1) |
| ~6.7 (dd), ~6.6 (d) | Aromatic H (H-2, H-4) | |
| ~4.6 (t) | H-17 (shifted downfield by ester) | |
| ~2.2 (d) | -CH₂- of isovalerate | |
| ~2.1 (m) | -CH- of isovalerate | |
| ~0.95 (d) | -(CH₃)₂ of isovalerate | |
| ~0.78 (s) | C-18 methyl group | |
| ¹³C NMR | ~173 | Ester Carbonyl (C=O) |
| ~155 | C-3 (Phenolic) | |
| ~82.5 | C-17 (Ester-linked) | |
| ~43 | -CH₂- of isovalerate | |
| ~26 | -CH- of isovalerate | |
| ~22.5 | -(CH₃)₂ of isovalerate | |
| ~11.5 | C-18 |
(Note: Predicted shifts are based on data for estradiol and standard substituent effects. Spectra should be run in a deuterated solvent such as CDCl₃ or DMSO-d₆.)[13][14][15]
References
-
A comparison of three methods of hydrolysis for estrogen conjugates. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Havlikova, D., et al. (2002). HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. PubMed. Retrieved January 16, 2026, from [Link]
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 16, 2026, from [Link]
-
Analysis of Estradiol USP Method Using XBridge C18. (2021). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Pereira, C. F., et al. (2014). Simultaneous determination of estriol, -estradiol, 17 ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC). Revista Ambiente e Água. Retrieved January 16, 2026, from [Link]
-
Analysis of Estradiol USP Method Using XBridge C18. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 16, 2026, from [Link]
- Process for the preparation of estradiol and its derivatives. (2012). Google Patents.
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Recrystallization1. (n.d.). California State University, Long Beach. Retrieved January 16, 2026, from [Link]
- Process for the preparation of esters of corticosteroids. (1962). Google Patents.
-
Estradiol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Recrystallization Process Overview. (2025). Coconote. Retrieved January 16, 2026, from [Link]
-
Cai, Z. Y., & Covey, D. F. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved January 16, 2026, from [Link]
- Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate. (2013). Google Patents.
-
1H NMR Spectrum (HMDB0000151). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
A comparison of three methods of hydrolysis for estrogen conjugates. (1983). PubMed. Retrieved January 16, 2026, from [Link]
-
13C/1H-NMR data in ppm for estradiol (E2) and estrane-based steroid... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate. (2012). Google Patents.
-
Synthesis and evaluation of B-, C-, and D-ring-substituted estradiol carboxylic acid esters as locally active estrogens. (2002). PubMed. Retrieved January 16, 2026, from [Link]
-
The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Oral pharmaceutical products containing 17 β-estradiol-3-lower alkanoate, method of administering the same and process of preparation. (2005). Google Patents.
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 16, 2026, from [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved January 16, 2026, from [Link]
-
Estrogen ester. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Top 6 Steps to Run The PERFECT Column Chromatography. (2018). YouTube. Retrieved January 16, 2026, from [Link]
-
Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How do I use two different solvent systems for column chromatography? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Estrogen to antiestrogen with a single methylene group resulting in an unusual steroidal selective estrogen receptor modulator. (2003). PubMed. Retrieved January 16, 2026, from [Link]
-
Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
While all three estrogens have at C-3 a phenolic hydroxyl group... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A comparison of the pharmacokinetic properties of three estradiol esters. (1980). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 3. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Home Page [chem.ualberta.ca]
- 6. coconote.app [coconote.app]
- 7. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 13. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Estradiol 17-Isovalerate
This guide provides a detailed examination of the in vitro mechanism of action of Estradiol 17-Isovalerate, a synthetic prodrug of the natural hormone 17β-estradiol. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular journey of this compound from its bioactivation to its downstream cellular effects, grounded in established experimental methodologies.
Introduction
This compound is an esterified form of 17β-estradiol, the most potent endogenous estrogen. In its ester form, the compound is biologically inert. Its therapeutic and biological effects are entirely dependent on its conversion to the active 17β-estradiol molecule. Understanding its mechanism of action in vitro requires a multi-step analysis: the initial enzymatic cleavage, the subsequent binding to estrogen receptors, and the activation of complex downstream signaling networks. This guide will dissect these processes and detail the key experimental systems used to characterize them.
Part 1: Bioactivation - The Obligatory First Step
The fundamental principle governing the action of this compound is its identity as a prodrug[1]. The isovalerate ester at the C17 position must be hydrolyzed to release the active 17β-estradiol.
In a typical in vitro setting, such as cell culture, this conversion is efficiently catalyzed by non-specific esterase enzymes. These enzymes are abundantly present both intracellularly and in the serum components (e.g., fetal bovine serum) commonly used to supplement culture media. The hydrolysis yields two products: the biologically active 17β-estradiol and the inert isovaleric acid[2]. Consequently, all subsequent biological effects observed in vitro are attributable to 17β-estradiol.
Caption: Bioactivation of this compound.
Part 2: Receptor Engagement and Downstream Signaling
Once liberated, 17β-estradiol mediates its effects by binding to two primary intracellular receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)[3][4]. These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors[5][6]. ERα and ERβ are encoded by different genes and exhibit distinct tissue distribution and transcriptional activities, creating a complex regulatory balance[3][7].
The binding of 17β-estradiol to the Ligand Binding Domain (LBD) of an estrogen receptor is a high-affinity interaction, inducing a critical conformational change in the receptor protein. This event initiates two major, interconnected signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
Quantitative Binding Affinity
The affinity of 17β-estradiol for its receptors is a key parameter, typically measured by a dissociation constant (Kd). Lower Kd values indicate higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Kd) | Source |
| Estrogen Receptor α (ERα) | 17β-Estradiol | ~60-70 pM | [8][9] |
| Estrogen Receptor β (ERβ) | 17β-Estradiol | Similar to ERα | [4] |
The Genomic (Nuclear-Initiated) Pathway
This is the classical, well-established mechanism of steroid hormone action. It is a relatively slow process, with transcriptional changes typically observed hours after initial stimulation[10].
-
Activation and Dimerization: Upon binding 17β-estradiol, the ER dissociates from a complex of heat shock proteins (HSPs), undergoes a conformational change, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ)[3][5].
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[5][11][12].
-
Transcriptional Regulation: The DNA-bound receptor recruits a large complex of co-activator or co-repressor proteins, which then modulate the transcription of downstream genes by interacting with the basal transcription machinery. This leads to changes in mRNA and subsequent protein synthesis, ultimately altering cell function[13].
Caption: The classical genomic signaling pathway of 17β-estradiol.
The Non-Genomic (Membrane-Initiated) Pathway
In addition to the nuclear pathway, a subpopulation of ERs located at the plasma membrane and within the cytoplasm can initiate rapid signaling events that do not require direct gene transcription[14][15][16]. These effects are observed within seconds to minutes of estradiol exposure[17].
-
Membrane Receptor Activation: 17β-estradiol binds to membrane-associated ERs (mERs), which can be full-length ERα or ERβ associated with membrane structures like caveolae[14].
-
Kinase Cascade Activation: This binding triggers the rapid activation of intracellular signaling cascades, most notably the Src/MAPK (ERK) and PI3K/Akt pathways[17][18][19].
-
Downstream Effects: These activated kinases phosphorylate a variety of target proteins, leading to rapid cellular responses such as modulation of ion channel activity, activation of endothelial nitric oxide synthase (eNOS), and changes in intracellular calcium levels[14][19].
-
Crosstalk: The non-genomic pathway can also influence genomic signaling. For instance, activated kinases can phosphorylate and modulate the activity of nuclear ERs and their co-regulators, thereby integrating rapid and long-term cellular responses[16].
Caption: The rapid non-genomic signaling pathway of 17β-estradiol.
Part 4: In Vitro Methodologies for Mechanistic Analysis
A suite of well-established in vitro assays is used to dissect the estrogenic activity of compounds like this compound. Each assay provides information on a different aspect of the mechanism of action[5][20][21][22].
ERE-Driven Reporter Gene Assay
This assay is the gold standard for quantifying the ability of a compound to activate ER-mediated gene transcription. It directly measures the functional outcome of the genomic pathway.
Principle: Cells are engineered to express an estrogen receptor (endogenously or via transfection) and a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter[6][23][24]. Binding of an active ligand to the ER drives reporter expression, which is quantified as a luminescent signal.
Experimental Protocol:
-
Cell Plating: Seed a suitable reporter cell line (e.g., T47D-KBluc or ER-CALUX cells) in 96-well plates at an appropriate density[24]. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a 17β-estradiol standard curve in the appropriate cell culture medium.
-
Cell Treatment: Replace the initial medium with the medium containing the test compounds or controls. Incubate for 18-24 hours to allow for transcriptional activation and reporter protein accumulation[24][25].
-
Lysis and Signal Detection: Lyse the cells and add a luciferase substrate reagent[25].
-
Quantification: Measure the luminescence produced in each well using a luminometer. The signal intensity is directly proportional to the level of ER-mediated transcriptional activation.
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal response).
Sources
- 1. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 6. caymanchem.com [caymanchem.com]
- 7. Estrogen receptors alpha and beta mediate distinct pathways of vascular gene expression, including genes involved in mitochondrial electron transport and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid non-genomic effects of oestradiol on GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 20. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
Pharmacokinetics and metabolism of Estradiol 17-Isovalerate in vivo
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Estradiol 17-Isovalerate in Vivo
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and metabolism of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established scientific principles with practical insights into experimental design and analysis.
Introduction: The Rationale for Estradiol Esterification
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. In its native form, estradiol has poor oral bioavailability and a short duration of action due to extensive first-pass metabolism in the liver.[1][2] Esterification at the C17β position, as with isovalerate, creates a more lipophilic prodrug. This structural modification is a key pharmacological strategy to alter the compound's absorption and disposition characteristics. When administered, particularly via intramuscular injection, the increased lipophilicity allows for the formation of an oily depot from which the drug is slowly released. This controlled release, followed by enzymatic cleavage of the ester bond, provides a sustained and prolonged delivery of the active estradiol hormone, which is crucial for therapeutic applications like hormone replacement therapy.[3]
Pharmacokinetic Profile: The Journey of this compound in Vivo
The pharmacokinetic profile of this compound is defined by its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, its journey is a two-stage process: the pharmacokinetics of the ester itself, followed by the pharmacokinetics of the liberated 17β-estradiol.
Absorption and Hydrolysis
Following administration (e.g., intramuscular injection in an oil vehicle), this compound is gradually absorbed into the systemic circulation. The rate-limiting step for its action is the cleavage of the isovalerate ester by non-specific esterase enzymes present in the blood and liver. This hydrolysis rapidly and efficiently releases active 17β-estradiol and valeric acid (isovaleric acid).[4][5]
The oral administration of estradiol esters like estradiol valerate also involves rapid hydrolysis in the intestine or during the first pass through the liver.[4][5] This results in pharmacokinetic profiles for oral estradiol and its esters that are very similar.[2][3] The duration of action for intramuscularly injected estradiol esters is influenced by the length of the ester chain; for instance, estradiol cypionate generally has a longer duration of elevated estrogen levels (approximately 11 days) compared to estradiol valerate (7-8 days) or estradiol benzoate (4-5 days).[6]
Distribution
Once liberated, 17β-estradiol is extensively distributed throughout the body. It is highly protein-bound, with approximately 98% binding to plasma proteins.[1] Around 60% is loosely bound to albumin, while about 38% is tightly bound to sex hormone-binding globulin (SHBG).[3] Only the small, unbound fraction (around 2%) is biologically active and able to diffuse into cells to bind with estrogen receptors.
Metabolism: A Two-Phase Process
The metabolism of the released estradiol is extensive and primarily occurs in the liver, following well-established pathways for endogenous estrogens.[7][8] This process is categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
The initial and most critical step in estradiol metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[7][9] This creates hydroxylated metabolites, primarily at the C2 and C4 positions (catechol estrogens) and the C16 position.
-
2-Hydroxylation : This is the dominant pathway, catalyzed mainly by CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues.[7][10] The resulting metabolite, 2-hydroxyestradiol, has very low estrogenic activity.
-
4-Hydroxylation : This pathway is specifically catalyzed by CYP1B1 , which is highly expressed in estrogen target tissues such as the breast and uterus.[7][11] The product, 4-hydroxyestradiol, can undergo redox cycling to generate reactive quinone intermediates and free radicals, which have been implicated in carcinogenesis due to their potential to cause DNA damage.[7][12]
-
16α-Hydroxylation : This reaction, leading to the formation of 16α-hydroxyestrone and estriol, is also a significant metabolic route.[9][13]
The balance between these pathways is critical. For example, at low substrate concentrations, 17β-hydroxy dehydrogenation (conversion of estradiol to the less potent estrone) can be a dominant pathway, while at higher concentrations, 2-hydroxylation becomes more prominent.[10]
Following Phase I, estradiol and its hydroxylated metabolites undergo conjugation reactions that increase their water solubility, facilitating their elimination from the body.[8][12] These reactions are essential for detoxification and clearance.
-
Glucuronidation : This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the steroid molecule.[14][15] Glucuronidation can occur at either the C3 or C17β hydroxyl group, rendering the molecule more hydrophilic.[15]
-
Sulfation : Cytosolic sulfotransferase (SULT) enzymes, particularly SULT1E1, catalyze the transfer of a sulfo group to estradiol, primarily at the C3 position.[15][16] The resulting estrogen sulfates are biologically inactive but can be reactivated by steroid sulfatase enzymes in peripheral tissues.
-
Methylation : The catechol estrogens (2- and 4-hydroxyestradiol) are substrates for catechol-O-methyltransferase (COMT).[12][15] This enzyme transfers a methyl group to the hydroxylated positions, forming methoxyestradiols. 2-methoxyestradiol, for instance, is a non-estrogenic metabolite with potential anti-proliferative properties.[12]
Excretion
The water-soluble sulfate and glucuronide conjugates of estradiol and its metabolites are eliminated from the body primarily through the urine, with a smaller fraction excreted in the feces via bile.[7][12][17]
In Vivo Experimental Workflow: A Protocol for Pharmacokinetic Analysis
Studying the pharmacokinetics of this compound requires a robust and validated experimental design. The following protocol outlines a standard approach using an animal model.
Experimental Design
-
Animal Model Selection : Ovariectomized female rats or minipigs are suitable models. Ovariectomy is crucial to eliminate endogenous estrogen production, ensuring that measured hormone levels are derived solely from the administered drug.[4][18]
-
Acclimatization : Animals should be acclimatized for at least one week under controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
Dosing :
-
Blood Sampling :
-
Collect serial blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the samples to separate plasma and store at -80°C until analysis.
-
-
Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for estradiol and its primary metabolites (e.g., estrone) using non-compartmental analysis software.
Bioanalytical Methodology: Quantification of Estradiol and Metabolites
Accurate quantification of low-concentration hormones requires highly sensitive analytical methods.[19] Liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection (HPLC-FLD) are the gold standards.
-
Sample Preparation (Solid-Phase Extraction - SPME) :
-
Thaw plasma samples on ice.
-
Spike samples with an internal standard (e.g., deuterated estradiol) to correct for extraction variability.
-
Condition a C18 or divinylbenzene (DVB) SPME cartridge with methanol followed by water.[19][20]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.
-
Elute the analytes (estradiol and its metabolites) with a strong organic solvent like methanol or acetonitrile.[19][20]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
-
-
Chromatographic Separation (HPLC) :
-
Use a reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[19][20]
-
Employ a gradient elution mobile phase, typically consisting of water with 0.1% formic acid and methanol or acetonitrile.[19][20] A typical gradient might increase the organic phase concentration over several minutes to separate the analytes.
-
-
Detection :
-
Fluorescence Detection (FLD) : For increased sensitivity, derivatize the analytes with a fluorescent tag like dansyl chloride. Detection is then performed at appropriate excitation and emission wavelengths (e.g., λEX 350 nm and λEM 530 nm for dansyl derivatives).[19][20]
-
Mass Spectrometry (MS) : LC-MS/MS offers high specificity and sensitivity without the need for derivatization. Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard.
-
Data Presentation and Visualization
Pharmacokinetic Parameters of Estradiol Esters
The choice of ester significantly impacts the pharmacokinetic profile following intramuscular injection.
| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |
| Time to Peak (Tmax) | ~2 days | ~2 days | ~4 days |
| Relative Peak Level (Cmax) | High | High | Lower |
| Duration of Action | 4-5 days | 7-8 days | ~11 days |
| (Data synthesized from comparative studies of estradiol esters).[6] |
Pharmacokinetic Parameters of Oral Estradiol Valerate
Following oral administration, estradiol valerate is rapidly hydrolyzed to estradiol.
| Analyte | Cmax | Tmax | AUC(0-48) | t½ (elimination) |
| Estradiol | ~40 pg/mL | ~8-10 hours | ~1010 hpg/mL | ~15-17 hours |
| Free Estrone | ~160-170 pg/mL | ~7-8 hours | ~3500 hpg/mL | ~13-16 hours |
| Conjugated Estrone | ~15-16 ng/mL | ~2-3 hours | ~133 h*ng/mL | ~10-12 hours |
| (Data represent mean values following a 4 mg oral dose in postmenopausal women).[21] |
Diagrams
Metabolic Pathway of this compound
Caption: Metabolic conversion of Estradiol Isovalerate to active estradiol and subsequent metabolism.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- Role of cytochrome P450 in estradiol metabolism in vitro.PubMed.
- Cytochrome P450-mediated metabolism of estrogens and its regulation in human.PubMed.
- P450 enzymes of estrogen metabolism.PubMed.
- A comparison of the pharmacokinetic properties of three estradiol esters.PubMed.
- A potential role for the estrogen-metabolizing cytochrome P450 enzymes in human breast carcinogenesis.PubMed.
- Cytochrome P450-mediated metabolic pathways of estradiol.ResearchGate.
- Pharmacokinetics of estradiol.Wikipedia.
- Phase Two Steroid Metabolism and Its Roles in Breast and Prostate Cancer Patients.PMC.
- Estrogen Dominance and the Liver: Why Glucuronidation and Sulfation Are the Hidden Bottlenecks.Dr. Gabe - Functional Medicine and Applied Kinesiology.
- Conjugative pathways for estrone and 17-estradiol.ResearchGate.
- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.PubMed.
- Chapter 6: Estrogen Metabolism by Conjugation.JNCI Monographs | Oxford Academic.
- 208564Orig1s000.accessdata.fda.gov.
- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.MDPI.
- Pharmacokinetic and pharmacologic variation between different estrogen products.PubMed.
- Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women.Horm Res.
- Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects.PMC - NIH.
- [Studies on the metabolism of oestrone and oestradiol-17 beta in the liver of minipigs of different ages and sexes (author's transl)].PubMed.
- Pharmacokinetics of oral 17 beta-estradiol.PubMed.
- Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension.PMC.
- Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women.PubMed.
Sources
- 1. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drariciu.com [drariciu.com]
- 9. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potential role for the estrogen-metabolizing cytochrome P450 enzymes in human breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Phase Two Steroid Metabolism and Its Roles in Breast and Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. [Studies on the metabolism of oestrone and oestradiol-17 beta in the liver of minipigs of different ages and sexes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of Estradiol 17-Isovalerate on Reproductive Tissues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol 17-Isovalerate is a synthetic ester of 17β-estradiol, the most potent endogenous estrogen. Functioning as a prodrug, it is enzymatically cleaved in the body to release 17β-estradiol, which then exerts a wide range of biological effects critical to reproductive function. This technical guide provides a comprehensive analysis of the pharmacokinetics, molecular mechanisms, and tissue-specific effects of this compound on the primary reproductive tissues: the uterus and the ovaries. We delve into the canonical genomic and the rapid non-genomic signaling pathways activated by estradiol, detailing their roles in endometrial proliferation, follicular development, and the potential pathophysiological consequences of unopposed estrogenic action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing estrogenic activity, including the uterotropic bioassay and immunohistochemical analysis, to provide researchers with a robust framework for preclinical and toxicological evaluation. The synthesis of mechanistic insights and practical methodologies herein is intended to support and accelerate research and development in reproductive biology and pharmacology.
Introduction to Estradiol Esters: A Pharmacological Overview
The Central Role of 17β-Estradiol in Reproductive Physiology
17β-Estradiol (E2) is the principal female sex hormone, responsible for the development and regulation of the female reproductive system and secondary sexual characteristics.[1] In the uterus, estradiol drives the proliferative phase of the menstrual cycle, preparing the endometrium for potential embryo implantation.[1] In the ovary, E2 is produced by the granulosa cells of developing follicles and is essential for follicular growth, maturation, and selection of the dominant follicle for ovulation.[2] Its actions are mediated through specific estrogen receptors, which are widely distributed in reproductive and non-reproductive tissues.[3]
This compound: A Prodrug of Natural Estradiol
This compound is an esterified form of 17β-estradiol. Like other estradiol esters such as estradiol valerate, it is pharmacologically inactive itself.[4] Following administration, it is rapidly and completely cleaved by esterase enzymes in the blood, liver, and other tissues to yield 17β-estradiol and isovaleric acid.[5][6] This prodrug strategy enhances the stability and modifies the pharmacokinetic profile of the parent hormone. The biological effects of this compound are therefore the effects of the released 17β-estradiol.[5]
Pharmacokinetics and the Critical Impact of Administration Route
The biological response to estradiol esters is profoundly influenced by the route of administration.
-
Oral Administration: When administered orally, estradiol esters are subject to an extensive first-pass metabolism in the liver.[6] This results in a significant conversion of the potent estradiol (E2) into the less potent estrone (E1), leading to a supraphysiological E1/E2 ratio.[7][8] This hepatic passage also stimulates the synthesis of various proteins, including sex hormone-binding globulin (SHBG) and renin substrate.[8]
-
Parenteral Administration (e.g., Intramuscular): Intramuscular injection bypasses the first-pass effect.[5] This route allows for a slower release of the ester from the injection depot and subsequent hydrolysis to estradiol, resulting in more stable serum concentrations and a more physiological E2/E1 ratio.[7][8] This difference is critical for therapeutic applications and experimental design, as the route determines the specific estrogenic milieu to which target tissues are exposed.
Molecular Mechanism of Action
Estradiol mediates its effects through two primary signaling pathways, which can be activated in a cell- and tissue-specific manner.
Estrogen Receptors: ERα and ERβ
The biological actions of estradiol are mediated primarily by two nuclear estrogen receptors, ERα and ERβ.[1][9] These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[9] ERα and ERβ have distinct tissue distributions and can have different, and sometimes opposing, biological functions. In the uterus, ERα is the predominant mediator of the proliferative effects of estrogen.[10] In the ovary, ERβ is highly expressed in granulosa cells and is crucial for follicular maturation and ovulation.[2][10]
Genomic (Classical) Signaling Pathway
The genomic pathway is the primary mechanism for long-term estrogenic effects. Upon entering the cell, estradiol binds to ERα or ERβ located in the nucleus.[1] This binding induces a conformational change in the receptor, causing it to dimerize (forming ERα/ERα, ERβ/ERβ, or ERα/ERβ dimers).[9] The activated receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[11] This process underlies major physiological events like endometrial growth and the regulation of the menstrual cycle.[1]
Non-Genomic (Rapid) Signaling Pathways
Estradiol can also elicit rapid biological responses that are too fast to be explained by gene transcription.[12] These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm.[13] Ligand binding to these receptors can rapidly activate intracellular kinase signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15] This non-genomic signaling can influence cell proliferation, survival, and migration and can also cross-talk with the genomic pathway to fine-tune the cellular response to estrogen.[14]
Detailed Protocol: Uterotropic Bioassay
-
Animals: Use adult (e.g., 8-10 weeks old) female Wistar rats. Perform bilateral ovariectomy under appropriate anesthesia and allow a 14-day recovery period for uterine regression.
-
Housing: House animals in controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to a low-phytoestrogen diet and water.
-
Dosing: Randomly assign animals to treatment groups (n=6-8 per group). Administer the test compound (this compound, dissolved in a vehicle like corn oil) and controls (vehicle alone, positive control like ethinylestradiol) via oral gavage or subcutaneous injection daily for 3 consecutive days.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals via an approved method.
-
Tissue Collection: Carefully dissect the uterus, trimming away fat and connective tissue. Blot the uterus gently to remove excess fluid and record the wet weight immediately.
-
Analysis: Calculate the mean uterine weight for each group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the test compound groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. [16]
Histological and Immunohistochemical (IHC) Evaluation
To gain deeper mechanistic insight beyond uterine weight, histological and IHC analyses are critical.
Detailed Protocol: Endometrial Histology and IHC
-
Fixation: Immediately after weighing, fix the uterine horns in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick cross-sections of the mid-horn region using a microtome.
-
Staining (Histology): Deparaffinize and rehydrate sections. Stain with Hematoxylin and Eosin (H&E) to visualize overall morphology, including endometrial thickness, glandular development, and luminal epithelial height.
-
Staining (IHC): For IHC, perform antigen retrieval (e.g., citrate buffer heat-induced). Block endogenous peroxidase activity. Incubate sections with primary antibodies against key markers:
-
Analysis: Quantify the staining intensity and the percentage of positive cells (labeling index) for each marker using image analysis software. Compare results between treatment groups.
Conclusion and Future Directions
This compound, through its conversion to 17β-estradiol, is a potent modulator of reproductive tissue biology. Its effects are underpinned by a complex interplay of genomic and non-genomic signaling pathways that regulate gene expression, cell proliferation, and survival in the uterus and ovaries. The profound impact of the administration route on its pharmacokinetic profile is a critical consideration for both clinical use and experimental research.
While the uterotropic and folliculogenic effects of estradiol are well-characterized, future research should focus on elucidating the specific contributions of ERα and ERβ signaling in different reproductive cell types and disease states. Further investigation into the non-genomic actions of estradiol and their cross-talk with classical nuclear signaling will provide a more complete picture of its regulatory network. Finally, direct, head-to-head preclinical studies comparing the pharmacokinetic and pharmacodynamic profiles of this compound with other esters like valerate and cypionate would provide valuable data for optimizing drug development and therapeutic strategies in reproductive medicine.
References
-
A prospective randomized comparative study between transdermal estradiol gel and oral estradiol valerate tablets for successful clinical outcome in frozen-thawed embryo transfer cycles. (Source: Google Scholar, URL: [Link])
-
Pharmacokinetics of estradiol. (Source: Wikipedia, URL: [Link])
-
Pharmacokinetic and pharmacological features of oestradiol valerate. (Source: PubMed, URL: [Link])
-
Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. (Source: Karger Publishers, URL: [Link])
-
Pharmacokinetics and Biotransformation of Estradiol Valerate in Ovariectomized Women. (Source: Karger Publishers, URL: [Link])
-
Effect of estradiol valerate on ovarian follicles, emergence of follicular waves and circulating gonadotropins in heifers. (Source: PubMed, URL: [Link])
-
Pharmacodynamics of estradiol. (Source: Wikipedia, URL: [Link])
-
A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. (Source: National Institutes of Health, URL: [Link])
-
Estrogen and insulin synergistically promote endometrial cancer progression via crosstalk between their receptor signaling pathways. (Source: National Institutes of Health, URL: [Link])
-
Amelioration of oestradiol valerate-induced endometrial hyperplasia in female rats by methanol fraction of Linn. through modulation of oestrogen receptor signalling pathway. (Source: Indian Journal of Physiology and Pharmacology, URL: [Link])
-
Comparison of clinical outcomes between use of estradiol transdermal gel and oral estradiol valerate in patients undergoing frozen–thaw embryo transfer: an observational study. (Source: springermedizin.de, URL: [Link])
-
Neonatal Exposure to Estradiol Valerate Programs Ovarian Sympathetic Innervation and Follicular Development in the Adult Rat. (Source: ResearchGate, URL: [Link])
-
Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration. (Source: PubMed, URL: [Link])
-
The Effect of Steroid Hormones on Ovarian Follicle Development. (Source: ScienceDirect, URL: [Link])
-
Estradiol. (Source: National Institutes of Health, URL: [Link])
-
Estradiol. (Source: Wikipedia, URL: [Link])
-
A Comparison of the Effects of Transdermal Estradiol and Estradiol Valerate on Endometrial Receptivity in Frozen-thawed Embryo Transfer Cycles: A Randomized Clinical Trial. (Source: ResearchGate, URL: [Link])
-
Estradiol valerate. (Source: Wikipedia, URL: [Link])
-
Protective effect of eicosapentaenoic acid against estradiol valerate-induced endometrial hyperplasia via modulation of NF-κB/HIF-1α/VEGF signaling pathway in rats. (Source: ResearchGate, URL: [Link])
-
Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. (Source: PubMed, URL: [Link])
-
Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat. (Source: PubMed, URL: [Link])
-
Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies. (Source: National Institutes of Health, URL: [Link])
-
Estrogen actions on follicle formation and early follicle development. (Source: PubMed, URL: [Link])
-
The Systemic and Metabolic Effects of 17-Beta Estradiol. (Source: Frontiers, URL: [Link])
-
Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. (Source: ResearchGate, URL: [Link])
-
17beta-Estradiol and environmental estrogens significantly affect mammalian sperm function. (Source: PubMed, URL: [Link])
-
Building an adverse outcome pathway network for estrogen-, androgen- and steroidogenesis-mediated reproductive toxicity. (Source: PubMed, URL: [Link])
-
Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. (Source: National Institutes of Health, URL: [Link])
-
The Diverse Roles of 17β-Estradiol in Non-Gonadal Tissues and Its Consequential Impact on Reproduction in Laying and Broiler Breeder Hens. (Source: PubMed, URL: [Link])
-
Estrogen Signaling in Endometrial Cancer: a Key Oncogenic Pathway with Several Open Questions. (Source: PubMed, URL: [Link])
-
The impact of estradiol supplementation on endometrial thickness and intrauterine insemination outcomes. (Source: PubMed, URL: [Link])
-
Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview. (Source: MDPI, URL: [Link])
-
Guidelines for Reproductive Toxicity Risk Assessment. (Source: U.S. Environmental Protection Agency, URL: [Link])
-
Endometrial safety of low-dose vaginal estrogens in menopausal women: a systematic evidence review. (Source: PubMed, URL: [Link])
-
Signaling pathways associated with ERα. ERα is mainly involved in the... (Source: ResearchGate, URL: [Link])
-
Reproductive toxicology of environmental endocrine-disrupting chemicals in women: a cohort study protocol. (Source: PubMed, URL: [Link])
-
Methyl palmitate reversed estradiol benzoate-induced endometrial hyperplasia in female rats. (Source: PubMed, URL: [Link])
-
Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. (Source: Frontiers, URL: [Link])
Sources
- 1. Estradiol - Wikipedia [en.wikipedia.org]
- 2. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]
- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prospective randomized comparative study between transdermal estradiol gel and oral estradiol valerate tablets for successful clinical outcome in frozen-thawed embryo transfer cycles - Fertility Science and Research [fertilityscienceresearch.org]
- 8. Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 10. The Diverse Roles of 17β-Estradiol in Non-Gonadal Tissues and Its Consequential Impact on Reproduction in Laying and Broiler Breeder Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Estrogen Signaling in Endometrial Cancer: a Key Oncogenic Pathway with Several Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Estrogen and insulin synergistically promote endometrial cancer progression via crosstalk between their receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 16. Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amelioration of oestradiol valerate-induced endometrial hyperplasia in female rats by methanol fraction of Linn. through modulation of oestrogen receptor signalling pathway - Indian Journal of Physiology and Pharmacology [ijpp.com]
An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Estradiol 17-Isovalerate
Introduction: The Rationale for Estradiol Esters in Estrogen Therapy
17β-estradiol, the most potent endogenous estrogen, is a cornerstone of hormone replacement therapy. However, its clinical utility is hampered by poor oral bioavailability and a short plasma half-life due to rapid first-pass metabolism in the liver and gut.[1] To overcome these limitations, synthetic esters of estradiol, such as estradiol 17-isovalerate, have been developed. These esters function as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug, in this case, 17β-estradiol.[1][2][3][4] The addition of the isovalerate ester group at the C17β position of the estradiol molecule increases its lipophilicity, which enhances its absorption and allows for a slower, more sustained release of 17β-estradiol from the site of administration.[1]
This guide provides a comprehensive overview of the interaction of this compound with estrogen receptors, focusing on its role as a prodrug and the subsequent binding of the active metabolite, 17β-estradiol, to its receptors. We will delve into the methodologies used to determine binding affinity and the downstream signaling pathways that are activated upon receptor binding.
The Prodrug Principle: From this compound to 17β-Estradiol
This compound itself is not considered to be biologically active in terms of direct, high-affinity binding to estrogen receptors.[5] Its therapeutic effect is contingent upon the in vivo enzymatic cleavage of the isovalerate ester bond, a process that liberates 17β-estradiol.[3][4] This conversion is a critical step that dictates the pharmacokinetics and pharmacodynamics of the drug.
The primary focus of binding affinity studies is, therefore, on the interaction of the active metabolite, 17β-estradiol, with the two main subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
Binding of 17β-Estradiol to Estrogen Receptors
17β-estradiol exhibits high binding affinity for both ERα and ERβ.[6] These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of these genes, leading to the physiological effects of estrogen.
Quantitative Analysis of 17β-Estradiol Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified using the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of 17β-estradiol for ERα and ERβ.
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Source |
| 17β-Estradiol | ERα | ~0.11 - 0.38 nM | [6] |
| 17β-Estradiol | ERβ | ~0.12 - 0.14 nM | [6] |
| 17β-Estradiol | ERα (isoform ER66) | 68.81 pM (Kd) | [7] |
| 17β-Estradiol | ERα (isoform ER46) | 60.72 pM (Kd) | [7] |
Methodology for Determining Estrogen Receptor Binding Affinity: A Competitive Radioligand Binding Assay
To determine the binding affinity of a compound like this compound or its active metabolite for the estrogen receptors, a competitive radioligand binding assay is a standard and robust method. This section provides a detailed, step-by-step protocol for such an assay.
Experimental Rationale
This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki can then be calculated from the IC50 value.
Step-by-Step Protocol
-
Preparation of Receptor Source:
-
Utilize a source of estrogen receptors, such as purified recombinant human ERα or ERβ, or cell lysates from a cell line known to express the receptors (e.g., MCF-7 cells for ERα).
-
Quantify the total protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Buffer Preparation:
-
Prepare an appropriate assay buffer, typically a phosphate or Tris-based buffer at physiological pH (7.4), containing protease inhibitors to prevent receptor degradation.
-
-
Radioligand and Competitor Preparation:
-
Prepare a stock solution of the radioligand, [³H]-17β-estradiol, at a known concentration.
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound) and a reference compound (unlabeled 17β-estradiol) over a wide concentration range.
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd for the receptor), and varying concentrations of the test compound or reference compound.
-
Include control wells for:
-
Total Binding: Receptor + radioligand (no competitor).
-
Non-specific Binding: Receptor + radioligand + a high concentration of unlabeled 17β-estradiol (to saturate all specific binding sites).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include:
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-bound radioactivity is retained on the filter.
-
Charcoal Adsorption: Add dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.
-
-
-
Quantification of Radioactivity:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways of Estrogen Receptors
The binding of 17β-estradiol to ERα and ERβ initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
This is the classical and well-characterized pathway of estrogen action.
-
Ligand Binding: 17β-estradiol binds to the estrogen receptor in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: The receptor undergoes a conformational change and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).
-
Nuclear Translocation: The dimer translocates to the nucleus (if not already there).
-
ERE Binding: The dimer binds to Estrogen Response Elements (EREs) on the DNA.
-
Recruitment of Co-regulators: The complex recruits co-activator or co-repressor proteins.
-
Gene Transcription: This leads to the modulation of target gene transcription and subsequent protein synthesis, resulting in a physiological response.[6]
Non-Genomic Signaling Pathway
In addition to the genomic pathway, a subpopulation of estrogen receptors is located at the plasma membrane. Binding of 17β-estradiol to these membrane-associated ERs can initiate rapid, non-genomic signaling cascades that do not directly involve gene transcription.[6] These pathways often involve the activation of protein kinases such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K).[6]
Estrogen Receptor Signaling Pathway Diagram
Caption: Genomic and non-genomic estrogen receptor signaling pathways.
Conclusion
This compound serves as an effective prodrug that delivers the potent natural estrogen, 17β-estradiol, in a sustained manner. While direct binding of the ester to estrogen receptors is not the primary mechanism of action, understanding the high-affinity interaction of its active metabolite, 17β-estradiol, with ERα and ERβ is crucial for comprehending its therapeutic effects. The methodologies outlined in this guide, such as the competitive radioligand binding assay, provide a robust framework for quantifying these interactions. The subsequent activation of both genomic and non-genomic signaling pathways underscores the complex and multifaceted nature of estrogen action in the body. This in-depth understanding is essential for researchers and drug development professionals working to optimize and develop novel estrogen-based therapies.
References
- The Pharmacological Profile of Estradiol Valer
- Estradiol Valerate | C23H32O3 | CID 13791 - PubChem. (URL: )
- Pharmacodynamics of estradiol - Wikipedia. (URL: )
- Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the r
- The Biological Activity of Estradiol Valerate on Estrogen Receptors: A Technical Guide - Benchchem. (URL: )
- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One. (URL: )
- Estradiol valer
- Pharmacokinetics and Biotransformation of Estradiol Valer
- Pharmacokinetic and pharmacological features of oestradiol valer
Sources
- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat: comparison with other C-17 metabolites and a pharmacological C-17 ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
A Technical Guide to the Comprehensive Structural Characterization of Estradiol 17-Isovalerate
Introduction: The Imperative for Rigorous Characterization of Steroid Esters
Estradiol 17-isovalerate is a synthetic ester of 17β-estradiol, the primary female sex hormone. Like other estradiol esters, it is designed as a prodrug to improve the pharmacokinetic profile of the parent hormone, typically by increasing its lipophilicity and enabling a slower, more sustained release from depot injections.[1] The structural integrity, purity, and conformational properties of such a molecule are paramount in drug development, directly impacting its efficacy, stability, and safety. Any ambiguity in the structure or the presence of unidentified impurities can have significant consequences.
This guide provides an in-depth framework for the comprehensive structural characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for confirming the identity and purity of this active pharmaceutical ingredient (API). We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques and experimental parameters, ensuring a foundational understanding of why each step is critical. Our approach integrates multiple orthogonal techniques—NMR, Mass Spectrometry, and FTIR—to build an unassailable body of evidence for the molecule's structure.
Molecular Profile and Physicochemical Properties
The foundational structure is the estrane core of 17β-estradiol, with an isovalerate (3-methylbutanoate) group esterified to the hydroxyl at the C-17 position. This modification is the key determinant of its unique physicochemical properties compared to the parent estradiol.
Caption: Chemical Structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₂₃H₃₂O₃ | Derived from the combination of estradiol (C₁₈H₂₄O₂) and isovaleric acid (C₅H₁₀O₂) with the loss of one water molecule. |
| Molecular Weight | 356.5 g/mol | Essential for mass spectrometry confirmation and stoichiometric calculations.[2] |
| Appearance | Off-White to Pale Yellow Solid | Typical appearance for steroid compounds. Visual inspection is a preliminary quality control step. |
| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | The isovalerate ester significantly increases lipophilicity over estradiol, dictating solvent choices for analysis and formulation.[3] |
| logP (Octanol/Water) | ~5.4 | The high partition coefficient reflects its nonpolar, lipophilic nature, crucial for its function as a long-acting prodrug. |
Synthesis and Potential Impurities
This compound is typically synthesized via the esterification of the 17β-hydroxyl group of estradiol with isovaleric acid or a more reactive derivative like isovaleryl chloride.[4]
Common Synthetic Route: Estradiol + Isovaleryl Chloride → (in the presence of a base like pyridine) → this compound + Pyridinium Hydrochloride
Understanding this pathway is crucial for anticipating potential impurities, which may include:
-
Unreacted 17β-Estradiol: The starting material.
-
Estradiol 3,17-diisovalerate: Resulting from esterification of both the phenolic 3-OH and the aliphatic 17-OH.
-
17α-Estradiol 17-isovalerate: The epimer, if the starting material contained any 17α-estradiol.
-
Residual Solvents and Reagents: Pyridine, acylating agents.
A robust analytical workflow must be able to separate, identify, and quantify these potential contaminants.
The Analytical Workflow: An Integrated Approach
No single technique can provide a complete structural picture. A comprehensive characterization relies on an orthogonal workflow where each method validates the others. The results from NMR, MS, and IR spectroscopy are not interpreted in isolation but are woven together to confirm the molecule's identity, purity, and key structural features.
Sources
Estradiol 17-Isovalerate: A Comprehensive Technical Guide to Solubility and Stability
An In-depth Technical Guide for Drug Development Professionals
Abstract
Estradiol 17-Isovalerate is an ester prodrug of 17β-estradiol, the primary female sex hormone. Its application in pharmaceutical formulations, particularly for hormone replacement therapy and as a component of hormonal contraceptives, necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound. Due to the limited availability of specific public data for the isovalerate form, this guide leverages extensive data on the closely related structural isomer, Estradiol 17-Valerate (EV), as a primary reference. We synthesize theoretical principles with practical, field-proven experimental protocols to offer a robust framework for formulation development. This document details solubility characteristics across a range of pharmaceutically relevant solvents, explores key degradation pathways including hydrolysis and oxidation, and outlines the influence of critical environmental factors such as pH, temperature, and light. Detailed, self-validating methodologies for solubility assessment, stability-indicating HPLC analysis, and forced degradation studies are provided to empower researchers and formulation scientists in their development efforts.
Introduction: The Formulation Imperative
The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its formulation. For steroid esters like this compound, the formulation strategy is dictated by its solubility and stability profiles. As a lipophilic molecule, its poor aqueous solubility presents significant challenges for certain dosage forms, while its ester linkage is susceptible to degradation, impacting shelf-life and bioavailability.
This compound is the 17β-ester of estradiol with isovaleric acid (3-methylbutanoic acid). It is a structural isomer of the more commonly documented Estradiol Valerate (EV), which uses n-pentanoic acid. While both are C5 esters, the branched-chain structure of the isovalerate moiety can subtly influence physicochemical properties such as melting point, crystal packing, lipophilicity, and, consequently, solubility and enzymatic cleavage rates.
This guide addresses these critical characteristics to inform rational formulation design, from selecting appropriate solvent systems for injectable depots to ensuring the long-term stability of a finished drug product.
Physicochemical Properties: A Comparative Overview
A foundational understanding begins with the molecule's basic properties.
| Property | This compound | Estradiol 17-Valerate |
| Synonyms | Estradiol 17β-isovalerate | β-Estradiol 17-valerate, Estradiol pentanoate[1] |
| Molecular Formula | C₂₃H₃₂O₃ | C₂₃H₃₂O₃[1] |
| Molecular Weight | 356.5 g/mol | 356.5 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid[2] | White to off-white crystalline powder[3][4] |
| CAS Number | 869627-83-8[2] | 979-32-8[3][4] |
The primary structural difference lies in the terminal methyl groups of the valerate chain, which is branched in the isovalerate form. This seemingly minor change can impact how the molecule interacts with solvents and its stability under stress.
Solubility Profile of Estradiol Esters
The solubility of an API is a critical determinant of its formulation possibilities, influencing everything from dissolution rate in solid dosage forms to the maximum achievable concentration in parenteral solutions.
Theoretical Considerations & Causality
Estradiol esters are inherently lipophilic. The esterification of the 17β-hydroxyl group of estradiol with a fatty acid like isovaleric acid significantly increases its LogP value (octanol-water partition coefficient) compared to the parent estradiol molecule[5][6]. This increased lipophilicity enhances solubility in non-polar organic solvents and oils while drastically reducing solubility in aqueous media[3][4][7]. This principle is the basis for using oil-based vehicles to create long-acting intramuscular depot injections, where the drug slowly partitions from the oil phase into the surrounding aqueous physiological environment[8].
Solubility Data
The following table summarizes qualitative and quantitative solubility data, primarily derived from studies on Estradiol Valerate, which is expected to have a very similar profile to this compound.
| Solvent/System | Type | Solubility | Reference / Comment |
| Water | Aqueous | Practically Insoluble / < 0.1 mg/mL | [3][4][9] |
| Ethanol | Polar Organic | Soluble (approx. 2 - 12.5 mg/mL) | [1][3][4][9] |
| Methanol | Polar Organic | Slightly Soluble | [2] |
| Acetone | Polar Aprotic | Easily Soluble | [3][4] |
| Chloroform | Non-polar Organic | Easily Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (≥ 30-50 mg/mL) | [1][9] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble (approx. 30 mg/mL) | [1] |
| Vegetable Oils (e.g., Castor, Sesame) | Oil | Soluble to Sparingly Soluble | [3][7][10] |
| Benzyl Benzoate | Organic Solvent | Soluble | [10] |
| Corn Oil | Oil | ≥ 2.67 mg/mL | [9] |
Insight: The high solubility in solvents like DMSO and DMF makes them suitable for preparing concentrated stock solutions for research and analytical purposes[1]. For pharmaceutical formulations, especially injectables, the choice of solvent is critical. Vegetable oils like castor oil and sesame oil, often combined with co-solvents like benzyl benzoate and preservatives like benzyl alcohol, are common vehicles for creating stable, injectable solutions[7][10][11].
Stability Profile: Degradation Pathways and Influencing Factors
Ensuring the stability of this compound is paramount to maintaining its therapeutic efficacy and safety throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Primary Degradation Mechanisms
-
Hydrolysis: The most common degradation pathway for ester-containing drugs is hydrolysis. The ester bond at the C17 position can be cleaved under both acidic and basic conditions, yielding 17β-estradiol and isovaleric acid. This process is a primary concern in aqueous or improperly stored formulations.
-
Oxidation: The phenolic A-ring and the D-ring of the steroid nucleus are susceptible to oxidation. The 17β-hydroxyl group of the parent estradiol (or any hydrolyzed product) can be oxidized to a ketone, forming estrone[12]. Further oxidation can lead to the formation of hydroxylated metabolites and quinone derivatives, especially under pro-oxidant conditions or upon exposure to light[5][13][14].
-
Photodegradation: Exposure to UV light can provide the energy to initiate oxidative degradation, leading to the formation of various quinone-like derivatives[5]. Therefore, protection from light during manufacturing and storage is essential.
Factors Influencing Stability
| Factor | Effect on Stability | Rationale & Mitigation |
| pH | Highly pH-dependent. Degradation is accelerated in both strongly acidic and, particularly, alkaline conditions.[15] | The ester linkage is most stable in a slightly acidic to neutral pH range. Buffering formulations is critical. For aqueous suspensions, pH control is paramount.[16] |
| Temperature | Degradation rates increase with temperature, following Arrhenius kinetics.[17] | Storage at controlled room temperature or under refrigeration (as specified for the formulation) is necessary. Avoid thermal cycling. |
| Light | Susceptible to photodegradation, especially UV light.[5] | Use of amber or opaque packaging for the drug substance and final product is mandatory. Manufacturing should occur under controlled lighting. |
| Oxygen | The presence of oxygen can promote oxidative degradation. | Formulations can be protected by overlaying with an inert gas (e.g., nitrogen or argon) during manufacturing and packaging. The inclusion of antioxidants may be considered. |
Experimental Protocols for Characterization
To translate theory into practice, robust and validated analytical methods are required. The following section provides detailed, step-by-step protocols for key experiments.
Protocol: Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a given solvent.
Causality: The shake-flask method is considered the "gold standard" for solubility determination because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility in a specific medium at a set temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid ensures that saturation is achieved.
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., ethanol, castor oil, buffered saline) to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or rotator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For viscous solvents or fine suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is required to obtain a clear supernatant.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with a suitable solvent (in which the API is highly soluble, e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Protocol 5.2).
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility, by factoring in the dilution.
Self-Validation: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent across the later time points, it confirms that equilibrium has been achieved.
Caption: Workflow for the Shake-Flask Solubility Assessment.
Protocol: Stability-Indicating HPLC Method Development
Causality: A stability-indicating method (SIM) is crucial because it must be able to resolve the intact API from its potential degradation products and any formulation excipients. This ensures that a decrease in the API peak is a true measure of degradation and not an analytical artifact.
Methodology:
-
Column & Mobile Phase Screening:
-
Column: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating lipophilic molecules.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water or a dilute buffer like 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting gradient might be 50:50 organic:aqueous, ramping to 95:5 organic over 15-20 minutes.
-
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution (e.g., in methanol) with a UV spectrophotometer. A wavelength around 220-230 nm or near 280 nm is typically effective for the estradiol steroid nucleus[8].
-
Forced Degradation Sample Analysis: Inject samples generated from a forced degradation study (see Protocol 5.3). The goal is to achieve baseline separation between the main API peak and all significant degradation peaks.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and mobile phase composition to improve the resolution (Rs > 2) between the API and its closest eluting impurity.
-
Validation (per ICH Q2(R1)): Once optimized, validate the method for:
-
Specificity: Ensure no interference from excipients or other impurities.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Confirm the method provides correct and repeatable results.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of degradants that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., pH, mobile phase composition).
-
Protocol: Forced Degradation (Stress Testing) Studies
Causality: Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing[17][18]. The purpose is to identify likely degradation pathways, develop and validate a stability-indicating analytical method, and understand the intrinsic stability of the molecule[18]. A typical target degradation is 5-20% to ensure that primary degradation products are formed without being destroyed by further reactions[18].
Methodology: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following parallel stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30-60 minutes (base hydrolysis is typically much faster).
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2-24 hours.
-
Thermal Degradation: Store the solid powder and a solution at a high temperature (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose a solution to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in foil to block light.
Sample Processing: At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before dilution and analysis. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound CAS#: 869627-83-8 [chemicalbook.com]
- 3. Estradiol valerate | 979-32-8 [chemicalbook.com]
- 4. Estradiol valerate CAS#: 979-32-8 [amp.chemicalbook.com]
- 5. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. hrtcafe.net [hrtcafe.net]
- 11. US20120329766A1 - Formulation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Diversity of estrogen biodegradation pathways and application in environmental bioremediation [frontiersin.org]
- 14. Metabolites Involved in Aerobic Degradation of the A and B Rings of Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eng.uwo.ca [eng.uwo.ca]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Investigating Estradiol 17-Isovalerate in Endocrine Disruption Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for studying Estradiol 17-Isovalerate as a potential endocrine-disrupting chemical (EDC). While direct research on the endocrine-disrupting properties of this compound is not extensively available in current literature, its structural classification as a synthetic estradiol ester necessitates a thorough evaluation. As a prodrug, it is metabolized to 17β-estradiol, a potent endogenous estrogen. This guide bridges the existing information gap by extrapolating from the known behaviors of similar estradiol esters and providing detailed, field-proven methodologies for its investigation. We delve into the molecular mechanisms of estrogenic action, present step-by-step protocols for key in vitro and in vivo assays, and offer insights into the causality behind experimental choices. The objective is to equip researchers with the necessary tools and rationale to rigorously assess the endocrine-disrupting potential of this compound and similar synthetic steroids.
Introduction: The Endocrine Disruptor Landscape and the Role of Synthetic Estrogens
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1] Many EDCs exert their effects by mimicking or antagonizing the actions of endogenous hormones, with the estrogen signaling pathway being a primary target.[1][2] Synthetic estrogens, such as those used in hormone therapy, are of particular interest due to their inherent biological activity.
This compound is a synthetic ester of 17β-estradiol, the most potent endogenous estrogen.[3] Like other estradiol esters such as estradiol valerate and estradiol cypionate, it is designed as a prodrug.[4] The esterification at the 17β-hydroxyl group increases the lipophilicity of the estradiol molecule.[4] This chemical modification is crucial as it enhances absorption and prolongs the duration of action, particularly when administered parenterally, by allowing for the formation of a depot in muscle or fat from which the active hormone is slowly released.[4] Following administration, esterases in the blood and tissues cleave the isovalerate group, releasing 17β-estradiol.[4][5]
The central hypothesis for investigating this compound as an EDC is straightforward: as a precursor to 17β-estradiol, it has the potential to introduce supraphysiological levels of estrogenic activity, thereby disrupting normal endocrine function. The key scientific questions revolve around its pharmacokinetic profile—specifically, how the isovalerate ester moiety influences its absorption, distribution, metabolism, and excretion (ADME), and consequently, the magnitude and duration of its estrogenic effect compared to endogenous estradiol and other synthetic esters.
Section 1: Molecular Mechanisms of Action - A Dual Perspective
The endocrine-disrupting activity of this compound is mediated by the biological actions of its active metabolite, 17β-estradiol. This activity occurs through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
The Canonical Estrogen Receptor (ER) Signaling Pathway (Genomic)
The traditional mechanism of estrogen action involves the binding of 17β-estradiol to one of two estrogen receptor subtypes, ERα or ERβ, located primarily in the cytoplasm and nucleus.[5][6] This binding event triggers a conformational change in the receptor, leading to its dimerization.[5][6] The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5][6] This interaction recruits a complex of co-regulatory proteins that modulate chromatin structure and initiate the transcription of estrogen-responsive genes, ultimately leading to a physiological response.[5]
Diagram: Canonical Estrogen Receptor (ER) Signaling Pathway
Caption: Genomic signaling pathway of estradiol.
Non-Genomic (Membrane-Initiated) Estrogen Signaling
In addition to the genomic pathway, estrogens can elicit rapid biological responses that are too quick to be explained by gene transcription.[5][6] These non-genomic effects are initiated by a subpopulation of estrogen receptors located at the cell membrane (mERs), including variants of ERα and ERβ, and the G-protein coupled estrogen receptor (GPER).[5][6] Binding of estradiol to these receptors activates various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways.[5] These rapid signals can influence a range of cellular processes, including ion channel function, calcium mobilization, and nitric oxide production.[5][7]
Diagram: Non-Genomic Estrogen Signaling Pathway
Caption: Rapid, non-genomic signaling initiated at the cell membrane.
Specificity and Pharmacokinetics of this compound
This compound itself is biologically inactive. Its endocrine-disrupting potential is entirely dependent on its conversion to 17β-estradiol. The isovalerate ester is more lipophilic than estradiol, which influences its pharmacokinetic properties.[4] The rate of hydrolysis of the ester bond determines the rate of release and, consequently, the duration of action of the liberated estradiol.[4]
The structure of the ester side chain is a critical determinant of the pharmacokinetic profile. Comparative studies of other estradiol esters have shown that longer, more complex side chains lead to a slower release and a longer duration of elevated estrogen levels.[5][8] For instance, estradiol cypionate has a longer duration of action (approximately 11 days) than estradiol valerate (7-8 days), which in turn is longer than estradiol benzoate (4-5 days).[5][8]
Isovaleric acid (3-methylbutanoic acid) is an isomer of valeric acid (pentanoic acid).[9][10] While they share the same molecular weight, their structural differences may lead to different rates of enzymatic cleavage by esterases. This could result in a pharmacokinetic profile for this compound that is distinct from Estradiol Valerate. A central task in assessing its endocrine-disrupting potential is to characterize this profile.
Section 2: In Vitro Methodologies for Assessing Estrogenic Activity
A tiered approach, starting with in vitro assays, is essential for characterizing the estrogenic activity of a compound. These assays provide mechanistic data and are suitable for screening and dose-range finding.
Receptor Binding Assays
Principle: These assays directly measure the ability of a test compound to bind to the estrogen receptor. A competitive binding assay is typically used, where the test compound competes with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to a source of estrogen receptors, such as rat uterine cytosol.[11] The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the compound's binding affinity.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Preparation of Uterine Cytosol:
-
Uteri are obtained from ovariectomized Sprague-Dawley rats (7-10 days post-ovariectomy to reduce endogenous estrogen).
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the estrogen receptors. The protein concentration is determined.
-
-
Competitive Binding Incubation:
-
Assay tubes are prepared containing a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) and uterine cytosol (e.g., 50-100 µg protein).
-
Increasing concentrations of the test compound (this compound) or a reference standard (unlabeled 17β-estradiol) are added to the tubes.
-
Tubes are incubated, typically overnight at 4°C, to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
A hydroxylapatite (HAP) slurry is added to each tube to bind the receptor-ligand complexes.
-
The HAP is washed to remove the unbound radiolabeled ligand.
-
-
Quantification and Data Analysis:
-
The radioactivity of the HAP pellet (representing the bound ligand) is measured using liquid scintillation counting.
-
A competition curve is generated by plotting the percentage of [³H]-17β-estradiol bound against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.
-
The Relative Binding Affinity (RBA) is determined using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Reporter Gene Assays
Principle: These assays measure the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene. Stably transfected cell lines are used that contain the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase) under the control of EREs.[12][13] When an estrogenic compound activates the ER, the resulting complex binds to the EREs and drives the expression of the reporter gene, which produces a measurable signal (e.g., light). The ER-CALUX® assay is a well-validated example.[14]
Experimental Protocol: ER-CALUX® Assay (Following OECD TG 455) [12][13]
-
Cell Culture and Plating:
-
Human U2OS cells, stably transfected with hERα and an ERE-luciferase reporter construct, are cultured in appropriate media.
-
Cells are plated into 96-well microplates at a density of approximately 1 x 10⁴ cells per well and allowed to attach.
-
-
Compound Exposure:
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO, not exceeding 0.1% v/v final concentration) and serially diluted.[12]
-
The culture medium is replaced with medium containing the various concentrations of the test compound, a positive control (17β-estradiol), a weak positive control (e.g., 17α-estradiol), a negative control (e.g., corticosterone), and a vehicle control.[12]
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
-
Luciferase Assay:
-
After incubation, the medium is removed, and the cells are lysed.
-
A luciferase substrate is added to each well.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting luminescence against the logarithm of the test compound concentration.
-
The EC50 (the concentration that produces 50% of the maximal response) and the PC10 (the concentration that produces a 10% response above the baseline) are calculated.
-
The estrogenic activity of the test compound can be expressed in terms of Estradiol Equivalents (EEQ).
-
Cell Proliferation Assays (E-Screen)
Principle: This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.[7][15] The increase in cell number after exposure to a test compound is used as a measure of its estrogenic activity.
Experimental Protocol: MCF-7 E-Screen Assay
-
Cell Culture and Seeding:
-
MCF-7 cells are maintained in a culture medium containing phenol red (a weak estrogen) and fetal bovine serum (FBS).
-
Prior to the assay, cells are "starved" of estrogens by culturing them in phenol red-free medium with charcoal-dextran stripped FBS (which removes steroid hormones) for several days.
-
The starved cells are then seeded into 96-well plates at a low density (e.g., 400 cells per well).[16]
-
-
Compound Exposure:
-
Cells are exposed to a range of concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.
-
The plates are incubated for approximately 6-7 days, allowing for multiple cell divisions.[16]
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, the total amount of cellular material is quantified. This can be done by lysing the cells and measuring total DNA content (e.g., using the diphenylamine assay) or by using metabolic assays like the MTS assay.[16]
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the cell number (or its proxy) against the logarithm of the test compound concentration.
-
The proliferative effect (PE) is calculated as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.
-
The EC50 for the proliferative response is determined.
-
Section 3: In Vivo Models and Endpoints for Endocrine Disruption
In vivo studies are crucial for assessing the integrated effect of a compound, including its metabolic activation and systemic effects. The uterotrophic assay is the gold-standard in vivo screen for estrogenic activity.
The Uterotrophic Assay (Rat/Mouse)
Principle: This assay is based on the well-established proliferative response of the uterus to estrogen stimulation.[17][18] In immature or ovariectomized female rodents, where endogenous estrogen levels are low, the administration of an estrogenic compound leads to a measurable increase in uterine weight.[17][18] This assay is recognized by the OECD under Test Guideline 440.[19]
Experimental Protocol: Uterotrophic Assay (OECD TG 440) [19]
-
Animal Model Selection and Preparation:
-
Either immature female rats (weanling, approximately 21 days old) or adult, ovariectomized female rats are used. The immature model avoids the need for surgery.[17]
-
Animals are acclimatized and housed under controlled conditions.
-
-
Dosing and Administration:
-
At least three dose levels of the test compound (this compound) are selected, along with a concurrent vehicle control and a positive control (e.g., ethinyl estradiol).
-
The compound is administered daily for three consecutive days by oral gavage or subcutaneous injection.[2][17]
-
Animals are observed daily for clinical signs of toxicity, and body weights are recorded.
-
-
Necropsy and Endpoint Measurement:
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The luminal fluid may also be blotted, and the blotted uterine weight recorded.
-
-
Data Analysis:
-
The uterine weights are analyzed statistically to determine if there is a significant increase in the treated groups compared to the vehicle control group.
-
A dose-response relationship is evaluated. A statistically significant increase in uterine weight is considered a positive response, indicating estrogenic activity.
-
Data Presentation: Expected Outcomes from In Vitro and In Vivo Assays
| Assay Type | Key Parameters | Expected Outcome for an Estrogenic Compound |
| Receptor Binding Assay | IC50, Relative Binding Affinity (RBA) | Low IC50, High RBA |
| Reporter Gene Assay | EC50, PC10, Max Response | Low EC50, dose-dependent increase in reporter activity |
| Cell Proliferation Assay | EC50, Proliferative Effect (PE) | Low EC50, dose-dependent increase in cell number |
| Uterotrophic Assay | Uterine Weight (wet/blotted) | Statistically significant increase in uterine weight |
Section 4: Advanced Topics and Future Directions
Metabolomics and Bioavailability
A critical aspect of evaluating this compound is understanding its metabolic fate. While it is expected to be hydrolyzed to 17β-estradiol, the rate and extent of this conversion, as well as the potential for other metabolic pathways, are unknown. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to identify and quantify this compound and its metabolites in biological matrices (e.g., plasma, urine, tissues) following administration. These studies are essential for establishing a clear link between exposure, internal dose of the active hormone, and the observed biological response.
Integrated Testing Strategies
The data generated from the suite of assays described in this guide should be considered in an integrated manner. For example, the binding affinity from the receptor binding assay can be correlated with the potencies observed in the reporter gene and cell proliferation assays. Discrepancies between in vitro and in vivo results can provide valuable insights into the role of metabolism and pharmacokinetics. This weight-of-evidence approach is central to modern chemical risk assessment.
Conclusion
While this compound has not been a primary focus of endocrine disruption research to date, its chemical nature as a prodrug of 17β-estradiol provides a strong rationale for its investigation. This technical guide outlines a systematic and robust framework for such an investigation, grounded in established, internationally validated methodologies. By characterizing its binding affinity, transcriptional activation potential, proliferative effects, and in vivo estrogenic activity, researchers can generate the critical data needed to understand the potential risks associated with exposure to this synthetic estrogen. The pharmacokinetic differences imparted by the isovalerate ester moiety remain a key area for future research and are essential for a complete understanding of its endocrine-disrupting potential.
References
-
A comparison of the pharmacokinetic properties of three estradiol esters. (n.d.). PubMed. Retrieved from [Link]
- Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833–842.
- Dusterberg, B., & Nishino, Y. (1982). Pharmacokinetic and pharmacological features of oestradiol valerate.
-
Estrogen ester. (n.d.). Wikipedia. Retrieved from [Link]
-
OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD. Retrieved from [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002). National Toxicology Program (NTP). Retrieved from [Link]
- Cai, Z. Y., & Covey, D. F. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 72(4), 351–359.
- Houtman, C. J., Leonards, P. E. G., Kapiteijn, W., Bakker, J. F., Brouwer, A., Lamoree, M. H., Legler, J., & Klamer, H. J. C. (2007). Sample preparation method for the ER-CALUX bioassay screening of (xeno-)estrogenic activity in sediment extracts. Science of The Total Environment, 386(1–3), 143–153.
-
TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. (2014). National Toxicology Program. Retrieved from [Link]
-
Biological Validation of a Sample Preparation Method for ER-CALUX Bioanalysis of Estrogenic Activity in Sediment Using Mixtures. (n.d.). VU Research Portal. Retrieved from [Link]
-
Estradiol. (n.d.). PubChem. Retrieved from [Link]
- Delfosse, V., Grimaldi, M., Bourguet, W., & Balaguer, P. (2014). Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. Annales d'Endocrinologie, 75(1), 25–31.
- Singh, N., Singh, A., & Mahey, R. (2021). A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. Journal of Human Reproductive Sciences, 14(3), 253–258.
- Larrian, G., et al. (1998). Uterotrophic Effect of a Saturated Fatty Acid 17-ester of estradiol-17beta Administered Orally to Juvenile Rats. The Journal of Steroid Biochemistry and Molecular Biology, 66(5), 289-294.
- Lee, A. J., et al. (2003). Characterization of the Oxidative Metabolites of 17β-Estradiol and Estrone Formed by 15 Selectively Expressed Human Cytochrome P450 Isoforms. Endocrinology, 144(8), 3382-3398.
- Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetic and pharmacological features of oestradiol valerate.
-
E-SCREEN. (n.d.). Wikipedia. Retrieved from [Link]
-
Isovaleric acid. (n.d.). Wikipedia. Retrieved from [Link]
- Houtman, C. J., et al. (2007). Sample preparation method for the ER-CALUX bioassay screening of (xeno-)estrogenic activity in sediment extracts. Science of the Total Environment, 386(1-3), 143-153.
- Cai, Z. Y., & Covey, D. F. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 72(4), 351–359.
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
- Ohta, R., et al. (2021). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of Toxicological Sciences, 46(7), 295-305.
- Process for the preparation of estradiol and its derivatives. (2012). Google Patents.
-
ERalpha CALUX®. (n.d.). BioDetection Systems. Retrieved from [Link]
- Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844–850.
-
VALERIC ACID. (n.d.). ChemicalLand21. Retrieved from [Link]
- Fowler, A. M., et al. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 39(4), 496-503.
- Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 111(12), 1540-1548.
-
Unclassified ENV/JM/MONO(2016)35. (2017). OECD. Retrieved from [Link]
-
Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. (n.d.). Urosphere. Retrieved from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455). (n.d.). NIH. Retrieved from [Link]
-
Story of the Uterotrophic Assay. (n.d.). Regulations.gov. Retrieved from [Link]
-
OECD 455: Estrogen receptor transcriptional activation (ERTA). (n.d.). Ionalytics. Retrieved from [Link]
- Casas-Rodríguez, A., et al. (2023). Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure. Environmental Research, 226, 115671.
-
Competitive radio-ligand receptor-binding assays Dose-response receptor... (n.d.). ResearchGate. Retrieved from [Link]
-
OECD GUIDELINES FOR TESTING OF CHEMICALS. (1998). OECD. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchmap.jp [researchmap.jp]
- 3. Estrogen ester [medbox.iiab.me]
- 4. Estrogen ester - Wikipedia [en.wikipedia.org]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isovaleric acid CAS#: 503-74-2 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. one.oecd.org [one.oecd.org]
- 14. biodetectionsystems.com [biodetectionsystems.com]
- 15. E-SCREEN - Wikipedia [en.wikipedia.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. urosphere.com [urosphere.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. idus.us.es [idus.us.es]
Methodological & Application
Preparation of Estradiol 17-Isovalerate Stock Solutions for In Vitro Cell Culture Applications
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation, sterilization, and storage of Estradiol 17-Isovalerate stock solutions for use in cell-based assays. This compound, a synthetic ester of the natural estrogen 17β-estradiol, is a critical tool in endocrinology, cancer research, and drug development for studying estrogen receptor signaling pathways. Achieving accurate and reproducible experimental results is contingent upon the correct preparation of this hormone. This guide details the necessary safety precautions, optimal solvent selection, step-by-step preparation, sterile filtration methods, and long-term storage conditions to ensure the integrity and biological activity of the compound.
Introduction and Scientific Context
This compound (also known as Estradiol Valerate) is a pro-drug of 17β-estradiol, the most potent endogenous human estrogen.[1][2] Following administration, cellular esterases cleave the valerate ester group, releasing active 17β-estradiol.[3] This mechanism allows for a more sustained release and stable physiological concentration in vivo and in vitro. In cell culture, it is used to investigate the genomic and non-genomic effects of estrogen signaling, which are implicated in numerous physiological and pathological processes, including reproductive development, bone metabolism, cancer cell proliferation, and neuroprotection.[4][5]
The lipophilic nature of steroid hormones like this compound presents specific challenges for its use in aqueous cell culture media.[3] Improper dissolution can lead to precipitation, resulting in inaccurate dosing and non-reproducible data. Furthermore, as a potent biologically active molecule, ensuring sterility without compromising chemical integrity is paramount. This protocol provides a validated framework to address these challenges, ensuring the consistent performance of this compound in your experiments.
Physicochemical Properties and Solvent Selection
Understanding the chemical properties of this compound is fundamental to selecting an appropriate preparation strategy.
| Property | Value | Source |
| Chemical Name | (17β)-estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate | [6] |
| Synonyms | Estradiol Valerate, β-Estradiol 17-valerate | [1][6][7] |
| CAS Number | 979-32-8 | [6][7][8] |
| Molecular Formula | C₂₃H₃₂O₃ | [6] |
| Molecular Weight | 356.5 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility | - DMSO: ~30 mg/mL- Ethanol: ~2 mg/mL- Aqueous Buffers: Sparingly soluble | [6] |
Causality Behind Solvent Choice:
The high lipophilicity and low aqueous solubility of this compound necessitate the use of an organic solvent to create a concentrated primary stock solution.[4][9]
-
Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent due to its excellent solvating power for this compound (~30 mg/mL) and its miscibility with aqueous culture media.[6] It is crucial to use a high-purity, anhydrous, or cell culture-grade DMSO.
-
Ethanol (EtOH): Absolute ethanol is another suitable solvent. However, the solubility of this compound is significantly lower in ethanol (~2 mg/mL) compared to DMSO.[6] When using ethanol, ensure it is sterile (e.g., 200 proof) and be mindful of its potential effects on cells, even at low final concentrations.
For most applications, the final concentration of the organic solvent in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[5] Therefore, preparing a highly concentrated stock solution in DMSO is the most effective strategy.
Safety and Handling Precautions
This compound is a potent, biologically active compound and a suspected carcinogen and reproductive hazard.[8][10][11] All handling should be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Engineering Controls: Handle the solid powder form exclusively within a chemical fume hood to prevent inhalation of fine particulates.[10][12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust when weighing the compound.[12] Use a dedicated spatula and weighing paper.
-
Disposal: Dispose of all contaminated materials (gloves, tubes, pipette tips) in accordance with local, regional, and national regulations for hazardous chemical waste.[8][10]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as necessary for your specific needs.
4.1. Materials
-
This compound powder (MW: 356.5 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
-
Sterile syringe (1 mL)
4.2. Calculations
The core of reproducible science is accurate preparation. Use the following formula to determine the mass of powder required:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 1 mL = 0.001 L
-
Molecular Weight: 356.5 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (356.5 g/mol ) x (1000 mg/g) = 3.565 mg
4.3. Step-by-Step Methodology
-
Preparation: Within a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weighing: Carefully weigh 3.57 mg of this compound powder directly into the sterile tube.
-
Dissolution: Add 1 mL of sterile, high-purity DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (to 37°C) can aid dissolution if needed.[13]
-
Sterile Filtration (Critical Step):
-
Aseptically attach a sterile 0.22 µm PTFE syringe filter to a sterile 1 mL syringe.
-
Draw the entire this compound solution into the syringe.
-
In a sterile biosafety cabinet, dispense the solution through the filter into a new, sterile, light-protected (amber) tube or vial.
-
Expert Insight: Steroid hormones can adsorb to filter membranes.[14] To mitigate this, you may discard the first ~50 µL of the filtrate to saturate the binding sites on the membrane, ensuring the final collected volume has the intended concentration.[14]
-
-
Aliquoting and Storage:
-
Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes or amber glass vials. Using glass is recommended to minimize adsorption to plastic surfaces over long-term storage.[15][16]
-
Label each aliquot with: "this compound, 10 mM in DMSO," the preparation date, and your initials.
-
Store the aliquots protected from light at -20°C for short-to-mid-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years) .[1]
-
Trustworthiness Check: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[1][5] Single-use aliquots ensure consistency for the duration of a project.
-
Visualization of the Experimental Workflow
The following diagram outlines the critical steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a sterile this compound stock solution.
Application in Cell Culture
-
Thawing: When ready to use, thaw an aliquot at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilution: Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 nM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock solution (a 1:1,000,000 dilution).
-
Vehicle Control: It is imperative to treat a parallel set of cells with an equivalent volume of the solvent (e.g., DMSO) used to prepare the stock solution. This "vehicle control" allows you to distinguish the effects of the hormone from any potential effects of the solvent itself.
References
-
American Regent, Inc. (2020). Estradiol Valerate Injection, USP 20 mg/mL, 40mg/mL - Safety Data Sheet. Source: American Regent.
-
Thermo Fisher Scientific. (2018). Estradiol - Safety Data Sheet. Source: Fisher Scientific.
-
Cayman Chemical. (2013). Estradiol - Product Information. Source: Cayman Chemical.
-
Thermo Fisher Scientific. (2010). Estradiol - Safety Data Sheet. Source: Fisher Scientific.
-
Letco Medical. (2019). Estradiol Valerate - Safety Data Sheet. Source: Letco Medical.
-
Sigma-Aldrich. (2025). β-Estradiol 17-valerate - Safety Data Sheet. Source: Sigma-Aldrich.
-
Cayman Chemical. (2023). 17β-Estradiol - Product Information. Source: Cayman Chemical.
-
ResearchGate. (2017). Sterile filtration of hormones? Source: ResearchGate Discussion.
-
MedChemExpress. (n.d.). Estradiol valerate (β-Estradiol 17-valerate). Source: MedChemExpress.
-
R&D Systems. (n.d.). β-Estradiol. Source: R&D Systems, a Bio-Techne brand.
-
Cayman Chemical. (2022). 17α-Estradiol - Product Information. Source: Cayman Chemical.
-
ResearchGate. (2021). How to store Estradiol (17-B), Prednisolone, and Testosterone solutions? Source: ResearchGate Discussion.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17β-estradiol. Source: IUPHAR/BPS.
-
STEMCELL Technologies. (n.d.). 17 beta-Estradiol. Source: STEMCELL Technologies.
-
Cayman Chemical. (n.d.). β-Estradiol 17-valerate - Product Information. Source: Cayman Chemical.
-
Smolecule. (2023). 6-Oxo-17beta-estradiol 17-Valerate. Source: Smolecule.
-
ResearchGate. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? Source: ResearchGate Discussion.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17β-estradiol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Buy 6-Oxo-17beta-estradiol 17-Valerate | 1313382-51-2 [smolecule.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. americanregent.com [americanregent.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdn.accentuate.io [cdn.accentuate.io]
- 13. β-Estradiol | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Estradiol 17-Isovalerate in Animal Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable ethical guidelines and regulations.
Introduction
Estradiol 17-isovalerate is a synthetic ester of the natural estrogen, 17β-estradiol. In preclinical research, it serves as a valuable tool for investigating the myriad of physiological and pathophysiological processes modulated by estrogens. These include, but are not limited to, reproductive biology, neuroscience, oncology, cardiovascular disease, and skeletal health. The esterification of estradiol at the C17 hydroxyl group enhances its lipophilicity, thereby prolonging its release from the injection site and extending its duration of action compared to unmodified estradiol. This characteristic makes it particularly suitable for studies requiring sustained estrogen exposure.
This guide provides a comprehensive overview of the principles and detailed protocols for the preparation and administration of this compound in common laboratory animal models, primarily rodents. While specific pharmacokinetic data for the isovalerate ester are limited in publicly available literature, the protocols herein are grounded in established methodologies for structurally similar and widely used long-acting estradiol esters, such as estradiol valerate and estradiol benzoate.[1][2] Researchers should consider the following information as a robust starting point, with the understanding that minor empirical optimization may be necessary for specific experimental paradigms.
I. Foundational Principles of Estradiol Ester Administration
The primary goal of administering an estradiol ester like the 17-isovalerate is to achieve controlled and sustained levels of circulating 17β-estradiol. Upon administration, the ester is slowly released from the depot site (typically subcutaneous or intramuscular) into circulation. Endogenous esterases then cleave the isovalerate group, liberating the biologically active 17β-estradiol.[2][3] The rate of this hydrolysis and the subsequent metabolism of estradiol are key determinants of its therapeutic or experimental effect.
A. Causality in Experimental Choices: Vehicle and Route of Administration
The choice of vehicle and administration route is critical for achieving the desired pharmacokinetic profile.
-
Vehicle Selection: Oil-based vehicles, such as sesame oil or corn oil, are the standard for parenteral administration of lipophilic steroid esters.[4][5][6] These oils are biocompatible, biodegradable, and create a stable depot from which the estradiol ester is gradually absorbed. The solubility of estradiol esters in these vehicles is generally good, and warming the vehicle slightly can aid in dissolution.[5] For some applications, specialized vehicles containing co-solvents like benzyl benzoate may be used to increase solubility and stability.
-
Route of Administration:
-
Subcutaneous (SC) Injection: This is the most common and recommended route for rodents. It is less invasive than other parenteral routes and provides a reliable depot for sustained release. The loose skin on the dorsal side (back) of the animal is an ideal location.
-
Intramuscular (IM) Injection: While also effective, IM injections can be more painful and may cause muscle damage if not performed correctly. This route is more common in larger animal models.
-
Oral Administration: Oral delivery of estradiol esters is generally less efficient due to significant first-pass metabolism in the liver, which can alter the ratio of estradiol to its metabolites, such as estrone.[7][8] However, methods for oral administration in rodents, such as in Nutella, have been developed to reduce the stress of repeated injections.[6]
-
B. The Importance of Ovariectomy in Estrogen Research
In many experimental designs, particularly those investigating the effects of exogenous estrogen, female animals are ovariectomized (OVX). This surgical removal of the ovaries eliminates the endogenous production of cyclical ovarian hormones, providing a consistent baseline against which the effects of administered estradiol can be precisely measured.[5][6]
II. Quantitative Data and Dosing Considerations
The following tables summarize key quantitative data to guide the preparation and dosing of this compound. Note that dosages may need to be adjusted based on the specific research question, animal strain, and desired physiological outcome (i.e., physiological replacement vs. supraphysiological levels).
Table 1: Solubility and Vehicle Information for Estradiol Esters
| Parameter | Value/Information | Source(s) |
| This compound Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | [9] |
| Estradiol Valerate Solubility in Corn Oil | ≥ 2.67 mg/mL (clear solution can be achieved by first dissolving in a small amount of DMSO). | [4] |
| Recommended Vehicles for Injection | Sesame oil, Corn oil. | [5][6] |
| Vehicle Preparation Note | Warming the oil vehicle (e.g., to 40°C) can facilitate the dissolution of the estradiol ester. | [5] |
Table 2: Recommended Dosage Ranges for Estradiol Esters in Ovariectomized (OVX) Rodents
| Animal Model | Desired Effect | Estradiol Ester | Dosage Range | Administration Route | Expected Outcome | Source(s) |
| Mouse | Physiological Replacement | 17β-estradiol-3-benzoate | 1 µ g/mouse/day | Subcutaneous | Reversal of OVX-induced metabolic changes. | [5] |
| Rat | Physiological Replacement | 17β-estradiol in sesame oil (via silastic capsules) | 180 µg/mL in capsule | Subcutaneous implant | Stable, physiological serum estradiol levels. | [6] |
| Rat | Induction of Estrous Behavior | 17β-estradiol-3-benzoate | 10 µg in 0.1 mL sesame oil | Subcutaneous | Mimics estrogen fluctuations of the estrous cycle. | [10] |
| Mouse | Supraphysiological Levels | 17β-estradiol | 71 µ g/day for 14 days | Subcutaneous | Serum estradiol levels of approximately 620 pg/mL. | [11] |
III. Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the preparation and administration of this compound.
A. Protocol 1: Preparation of this compound in Oil for Subcutaneous Injection
This protocol is adapted from established methods for other estradiol esters.[5]
Materials:
-
This compound powder
-
Sterile sesame oil or corn oil
-
Sterile, sealed glass vial
-
Syringes and needles of appropriate gauge
-
Analytical balance
-
Warming plate or water bath
-
Vortex mixer
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 1 mg/mL solution, you will need 10 mg of the compound for 10 mL of oil.
-
Sterilize all materials. Autoclave the glass vial and any other non-disposable equipment. Use sterile, single-use syringes and needles.
-
Weigh the this compound powder accurately using an analytical balance in a sterile weigh boat.
-
Transfer the powder to the sterile glass vial.
-
Add the calculated volume of sterile oil to the vial.
-
Warm the solution to approximately 40°C to facilitate dissolution.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Store the solution in a light-protected container at the recommended temperature (typically room temperature or as specified by the manufacturer).
B. Protocol 2: Subcutaneous Administration in Rodents
Procedure:
-
Gently restrain the animal. For mice, this can often be done with one hand. For rats, appropriate handling techniques should be used to minimize stress.
-
Create a "tent" of skin on the dorsal side of the animal, between the shoulder blades.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
IV. Monitoring and Ethical Considerations
Long-term administration of estrogens can have significant physiological effects. Careful monitoring is essential for animal welfare and data integrity.
Table 3: Monitoring Parameters and Humane Endpoints
| Parameter | Monitoring Frequency | Potential Adverse Effects/Observations | Humane Endpoints | Source(s) |
| General Health & Behavior | Daily | Lethargy, hunched posture, rough coat, reduced activity. | Inability to eat or drink, lack of response to stimuli. | [12][13][14] |
| Body Weight | At least weekly | Significant weight loss (>20% of baseline) or failure to gain weight in young animals. | Chronic weight loss exceeding 20% of baseline. | [12] |
| Injection Site | Daily for 3-5 days post-injection | Redness, swelling, signs of infection or irritation. | Ulceration or necrosis at the injection site. | |
| Genitourinary System | Weekly (visual inspection) | Swollen vulva, signs of urinary retention. | Severe, persistent genitourinary complications. | [15] |
| Uterine Weight (at necropsy) | End of study | Increased uterine weight is an expected estrogenic effect. |
Humane Endpoints: The establishment of clear humane endpoints is a critical component of any animal research protocol. These are predetermined criteria that, when met, require the humane euthanasia of the animal to prevent unnecessary pain and suffering.[12][13][14]
V. Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to ovariectomized rodents.
Caption: Experimental workflow for this compound administration in OVX models.
VI. Conclusion
The successful administration of this compound in animal models hinges on a thorough understanding of the principles of steroid hormone delivery, careful preparation of the dosing solution, and diligent monitoring of the animals. While this guide provides detailed protocols based on the best available information for related compounds, researchers are encouraged to perform small pilot studies to confirm the optimal dosage and administration frequency for their specific experimental needs. Adherence to strict aseptic techniques and ethical guidelines is paramount to ensure both the welfare of the research animals and the validity of the scientific outcomes.
References
-
Estradiol | C18H24O2 | CID 5757 - PubChem. National Center for Biotechnology Information. [Link]
-
A comparison of the pharmacokinetic properties of three estradiol esters - PubMed. National Center for Biotechnology Information. [Link]
-
Pharmacokinetics of estradiol - Wikipedia. Wikimedia Foundation. [Link]
-
Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed. National Center for Biotechnology Information. [Link]
-
Time course of behavioral, physiological, and morphological changes after estradiol treatment of ovariectomized rats - PMC. National Center for Biotechnology Information. [Link]
-
Protocol for ovariectomy and estradiol replacement in mice - PMC. National Center for Biotechnology Information. [Link]
-
Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments. [Link]
-
Estradiol valerate - Wikipedia. Wikimedia Foundation. [Link]
-
Humane Treatment and Endpoints | UCLA Research Safety & Animal Welfare Administration. University of California, Los Angeles. [Link]
-
Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed. National Center for Biotechnology Information. [Link]
-
Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Karger Publishers. [Link]
-
The naturally occurring C-17 fatty acid esters of estradiol are long-acting estrogens. PubMed. [Link]
-
Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC. National Center for Biotechnology Information. [Link]
-
Humane endpoints | NC3Rs. National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]
-
Defining Humane Endpoints - Institutional Animal Care and Use Committee. University of Arizona. [Link]
-
Human hormonal treatments: be careful not to expose your pets | Anses. French Agency for Food, Environmental and Occupational Health & Safety. [Link]
-
Supraphysiological Level of Estrogen Exposure in Vivo Increases Lymphoid Cell Death in Mice - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 869627-83-8 [chemicalbook.com]
- 10. Time course of behavioral, physiological, and morphological changes after estradiol treatment of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supraphysiological level of estrogen exposure in vivo increases lymphoid cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 13. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 14. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 15. Human hormonal treatments: be careful not to expose your pets | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Quantitative Analysis of Estradiol 17-Isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for Researchers
Abstract & Introduction
Estradiol 17-Isovalerate is a synthetic ester of the natural estrogen, 17β-estradiol, and is utilized in pharmaceutical formulations for hormone replacement therapy.[1][2] Accurate and precise quantification of this compound in biological matrices or pharmaceutical products is critical for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. Gas chromatography-mass spectrometry (GC-MS) stands as a reference method for steroid analysis due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[3][4]
However, steroid hormones like estradiol and its esters are non-volatile and thermally labile due to the presence of polar hydroxyl groups.[3] Direct injection into a hot GC inlet can lead to poor chromatographic peak shape and compound degradation. Consequently, a chemical derivatization step is mandatory to enhance volatility and thermal stability.[4] This application note provides a detailed protocol for the analysis of this compound, employing a robust liquid-liquid extraction (LLE) for sample clean-up, followed by trimethylsilylation (TMS) derivatization, and subsequent analysis by GC-MS. The causality behind each experimental choice is explained to provide a framework that is both instructive and adaptable.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate the analyte from the sample matrix, prepare it for gas-phase analysis, and perform sensitive detection and quantification.
-
Sample Preparation (Extraction): The lipophilic nature of this compound allows for its efficient extraction from aqueous matrices (e.g., plasma, serum, dissolved formulations) into an immiscible organic solvent. This Liquid-Liquid Extraction (LLE) step serves to concentrate the analyte and remove interfering substances like proteins and salts.
-
Derivatization: The extracted analyte contains a free hydroxyl group at the C3 position of the steroid's phenolic A-ring. This polar functional group is the primary obstacle to successful GC analysis. The protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This powerful silylating agent quantitatively replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6] This reaction increases the molecule's volatility and thermal stability, ensuring it can traverse the GC system intact and produce a sharp, symmetrical chromatographic peak.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The GC column, a non-polar capillary column, separates the TMS-derivatized this compound from other components based on differences in boiling points and interactions with the stationary phase. The separated compound then enters the mass spectrometer, which operates in Electron Ionization (EI) mode. The EI source bombards the molecule with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, is used for confirmation (full scan mode) and quantification (Selected Ion Monitoring mode).
The overall logic of the workflow is depicted in the diagram below.
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
Protocol for Sample Extraction (LLE)
This protocol is designed for a 1 mL aqueous sample (e.g., serum, plasma). Volumes should be scaled accordingly for other sample types.
-
Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard (IS): Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar steroid not present in the sample). The use of a stable-isotope-labeled internal standard is highly recommended as it corrects for variations in both extraction efficiency and derivatization yield.[7]
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) to the tube. MTBE is an effective solvent for steroid extraction with low water solubility, promoting good phase separation.
-
Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes. This will result in a clean separation between the upper organic layer (containing the analyte) and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be cautious not to disturb the interface.
-
Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh 5 mL of MTBE. Combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C. A dry, residue-free tube is crucial as moisture can interfere with the subsequent derivatization step.
Protocol for Silylation Derivatization
This protocol details the conversion of the extracted steroid to its volatile TMS ether.
-
Reagent Preparation: Ensure the derivatization reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS), is fresh and has been protected from moisture.
-
Reconstitution: Add 100 µL of pyridine (or ethyl acetate) to the dried extract from step 8 above. Pyridine acts as a good solvent and an acid scavenger for the reaction.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the tube. The TMCS acts as a catalyst, increasing the reactivity of the silylating agent, which is particularly important for sterically hindered hydroxyl groups.[6]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the mixture at 70°C for 60 minutes in a heating block or oven. This ensures the derivatization reaction proceeds to completion.[5]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a 2 mL autosampler vial with an insert.
The chemical transformation during derivatization is shown below.
Caption: Silylation of this compound with BSTFA.
Instrumentation and Data Acquisition
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC System | Agilent GC-MS System or equivalent | Standard high-performance system for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) | A non-polar 5% phenyl methylpolysiloxane column provides excellent separation for a wide range of derivatized steroids. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Injector Temperature | 280°C | High enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[8] |
| Oven Program | Initial: 180°C (hold 1 min) Ramp 1: 20°C/min to 260°C Ramp 2: 5°C/min to 300°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent fronts and potential matrix interferences.[5] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation. |
| Source Temperature | 230°C | Optimized to maintain compound integrity and prevent contamination. |
| Quadrupole Temp. | 150°C | Standard setting to ensure stable mass filtering. |
| Acquisition Mode | Full Scan: m/z 50-550 SIM: Monitor ions in Table 2 | Full scan is used for initial identification and peak purity assessment. SIM mode is used for quantification due to its superior sensitivity and selectivity.[5] |
Data Analysis and Expected Results
Qualitative Identification
The identity of the analyte is confirmed by matching both its retention time and its mass spectrum with that of an authentic reference standard analyzed under the same conditions.
-
Chemical Formula: this compound (C₂₃H₃₂O₃), MW: 356.5 g/mol .[1]
-
Derivative: The mono-TMS derivative has one TMS group (net addition of 72 mass units) replacing the hydrogen on the C3 hydroxyl group.
-
Expected Molecular Ion: The molecular weight of the TMS-derivative is 356.5 + 72.1 = 428.6 g/mol . The molecular ion (M⁺) should be observed at m/z 428 .
Quantitative Analysis
For quantification, the MS is operated in Selected Ion Monitoring (SIM) mode. A calibration curve is generated by analyzing standards of known concentrations and plotting the ratio of the analyte peak area to the internal standard peak area against concentration. The concentration of unknown samples is then interpolated from this curve.
Table 2: Expected GC-MS Results for TMS-Derivatized this compound
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (TMS Derivative) | ~19-22 min | 428 (M⁺) | 343 ([M-C₅H₉O]⁺), 285, 129 |
Note: Retention times are approximate and will vary based on the specific GC system and conditions. Fragment ions are predicted based on common fragmentation pathways for silylated steroid esters.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the reliable analysis of this compound by GC-MS. The method incorporates essential sample preparation steps, including liquid-liquid extraction and chemical derivatization, which are critical for achieving the sensitivity and robustness required in both research and quality control settings. By explaining the rationale behind key procedural choices, this guide equips researchers with the necessary foundation to implement and adapt this method for their specific analytical challenges. The validation of this method should be performed according to established guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose.[9]
References
-
MDPI. (n.d.). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Retrieved from [Link]
-
PubMed. (2020). Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. Retrieved from [Link]
-
SciSpace. (n.d.). Targeted Metabolite Profiling: Sample Preparation Techniques for GC-MS- Based Steroid Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Screen for Steroids using gas chromatography-mass specetrometry. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). Retrieved from [Link]
-
MDPI. (n.d.). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Retrieved from [Link]
-
PubMed. (2008). GC-MS method development and validation for anabolic steroids in feed samples. Retrieved from [Link]
-
SciELO. (n.d.). Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS method development and validation for anabolic steroids in feed samples. Retrieved from [Link]
-
PubMed. (1989). Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards. Retrieved from [Link]
-
PubMed. (2003). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of steroid hormones in blood by GC-MS/MS. Retrieved from [Link]
-
Oxford Academic. (n.d.). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristics of GC-MS analysis of steroids. Retrieved from [Link]
-
PubMed Central. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of steroid hormones in blood by GC-MS/MS. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Estradiol. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). Estradiol Valerate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Estradiol (CAS 50-28-2). Retrieved from [Link]
-
ResearchGate. (n.d.). GC–EI-MS analysis of the TMS-derivatives of 17β-E2, 17α-E2 and E1: ion.... Retrieved from [Link]
-
ResearchGate. (n.d.). Estradiol-17β determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of variable stable-isotope-labeled internal standards. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Estradiol 17-Isovalerate in Hormone Replacement Therapy Research
For: Researchers, scientists, and drug development professionals
Introduction: The Role of Estradiol Esters in Hormone Replacement Therapy Research
Estradiol 17-Isovalerate is a synthetic ester of 17β-estradiol, the most potent naturally occurring estrogen in humans. In the context of hormone replacement therapy (HRT), the esterification of estradiol, such as with isovaleric acid, is a critical strategy to improve its pharmacokinetic profile. As a prodrug, this compound is enzymatically cleaved in the body to release 17β-estradiol and isovaleric acid.[1] This controlled release mechanism allows for a more sustained and predictable physiological effect compared to the administration of unmodified estradiol, which is rapidly metabolized.[2][3]
While extensive research has been conducted on various estradiol esters, particularly Estradiol Valerate, specific pharmacokinetic data for this compound is less abundant in publicly available literature. However, due to the structural similarity between isovalerate and valerate esters, the principles and methodologies outlined in this guide, which draw upon the broader knowledge of estradiol esters, are directly applicable to the study of this compound. This document provides a comprehensive framework for researchers to design, execute, and interpret studies involving this compound, with a focus on scientific integrity and methodological rigor.
Mechanism of Action: Estrogen Receptor Signaling
The biological effects of estradiol are mediated through its interaction with two primary estrogen receptors (ERs): ERα and ERβ.[4] These receptors are located in the nucleus of target cells and act as ligand-activated transcription factors.[5] Upon binding to estradiol, the receptors undergo a conformational change, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This genomic pathway is the primary mechanism through which estrogens exert their effects on various tissues. Additionally, a subpopulation of ERs is located at the plasma membrane, mediating rapid, non-genomic signaling cascades.[5]
Pharmacokinetic Considerations
The primary rationale for using estradiol esters is to modify the pharmacokinetic properties of estradiol. When administered, particularly through intramuscular injection, the ester forms a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by esterases in the blood and liver to yield active 17β-estradiol.[6] This results in a prolonged duration of action compared to oral administration of estradiol, which is subject to significant first-pass metabolism.[3][7]
Table 1: Comparative Pharmacokinetic Parameters of Estradiol Esters (Illustrative)
| Parameter | Estradiol Valerate (Intramuscular) | Estradiol Cypionate (Intramuscular) |
| Time to Peak Plasma Concentration | ~2 days | ~4 days |
| Elimination Half-life | 4-5 days[7] | 8-10 days[7] |
| Duration of Action | 7-8 days | ~11 days |
Note: This table provides illustrative data for common estradiol esters to highlight the impact of the ester moiety on pharmacokinetics. Specific data for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Assessment of Estrogenic Activity using a Reporter Gene Assay
This protocol describes a standard method to determine the estrogenic potency of this compound by measuring the activation of an estrogen-responsive reporter gene in a suitable cell line (e.g., MCF-7 or T47D cells).
Materials:
-
Human breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen response element (ERE)-driven reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous steroids.
-
This compound.
-
17β-Estradiol (positive control).
-
Vehicle control (e.g., DMSO or ethanol).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 1 x 10^4 cells per well in phenol red-free medium containing charcoal-stripped FBS. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the same medium. Remove the seeding medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours to allow for receptor binding, gene transcription, and reporter protein expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 2: In Vivo Assessment of Estrogenic Activity - The Uterotrophic Assay
The uterotrophic assay is a classic in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rats or mice.
-
This compound.
-
17β-Estradiol (positive control).
-
Vehicle for administration (e.g., corn oil).
-
Animal balance.
-
Dissection tools.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Dosing: Administer this compound daily for three consecutive days via subcutaneous or intramuscular injection at various dose levels. Include a vehicle control group and a positive control group treated with 17β-estradiol.
-
Euthanasia and Dissection: On the day after the final dose, euthanize the animals. Carefully dissect the uterus, trim away any adhering fat and mesentery, and record the wet weight.
-
Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Protocol 3: Quantification of this compound and 17β-Estradiol in Biological Matrices
Accurate quantification of the parent compound and its active metabolite is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Materials:
-
HPLC-MS/MS system.
-
C18 reversed-phase HPLC column.
-
Biological samples (e.g., plasma, serum).
-
This compound and 17β-Estradiol analytical standards.
-
Internal standard (e.g., deuterated estradiol).
-
Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., acetonitrile, water with formic acid).
Procedure:
-
Sample Preparation: Spike biological samples with the internal standard. Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC Separation: Inject the prepared sample onto the HPLC system. Use a gradient elution program to separate this compound, 17β-Estradiol, and the internal standard.
-
MS/MS Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each analyte.
-
Data Analysis: Construct a calibration curve using the analytical standards. Quantify the concentrations of this compound and 17β-Estradiol in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
The study of this compound in the context of hormone replacement therapy research requires a multi-faceted approach, encompassing in vitro characterization of its estrogenic activity, in vivo assessment of its physiological effects, and robust analytical methods for pharmacokinetic analysis. While specific data on this compound is emerging, the well-established methodologies for other estradiol esters provide a solid foundation for its investigation. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools to conduct high-quality, reproducible research in this important area of women's health.
References
-
Pharmacokinetics of estradiol. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]
- Düsterberg B, Wendt H. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Horm Res. 1983;17(2):84-93.
- Schindler AE, Bolt H, Zwirner M. Pharmacokinetic and pharmacological features of oestradiol valerate.
- Not applicable.
- von Eickstedt KW. [Basic principles of hormone replacement therapy in the postmenopause]. Zentralbl Gynakol. 1996;118(7):379-389.
- CENTER FOR DRUG EVALUATION AND RESEARCH. CPY Document. Published online 1979.
- Marino M, Galluzzo P, Ascenzi P. Estrogen signaling multiple pathways to impact gene transcription. Curr Genomics. 2006;7(8):497-508.
- Not applicable.
- Oriowo MA, Landgren BM, Stenström B, Diczfalusy E. A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. 1980;21(4):415-424.
- Not applicable.
- Not applicable.
- Not applicable.
- DELESTROGEN® (estradiol valerate injection, USP).
- Allen LV Jr. Formulation: Estradiol Valerate 40-mg/mL in Oil Injection. Int J Pharm Compd. 2014;18(5):379.
- Not applicable.
- Not applicable.
- Not applicable.
-
Estradiol valerate. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- The Biological Activity of Estradiol Valerate on Estrogen Receptors: A Technical Guide. Benchchem. Published online 2025.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
-
Pharmacodynamics of estradiol. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Estradiol 17-Isovalerate in Neuronal Cell Culture Studies
Introduction: The Role of Estradiol Esters in Neuroscience Research
17β-Estradiol (E2), the primary female sex hormone, is a potent neuromodulator with significant influence over neuronal function, plasticity, and survival.[1][2][3] Its therapeutic and research potential is vast, spanning neurodegenerative diseases, stroke, and cognitive health.[1][4][5] However, the direct application of 17β-estradiol in cell culture can be challenging due to its poor aqueous solubility and rapid metabolism.[6][7]
Estradiol 17-Isovalerate is a synthetic ester of 17β-estradiol. In biological systems, including cell culture, it acts as a pro-drug, gradually hydrolyzed by cellular esterases to release the biologically active 17β-estradiol. This controlled release provides more stable and sustained exposure of neuronal cells to the active hormone, mimicking a more physiological state compared to bolus additions of free estradiol.[8]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate its effects on neuronal health, including neuroprotection, neurogenesis, and synaptogenesis.
Section 1: Product Information and Reagent Preparation
1.1. Solubility and Storage
This compound is a crystalline solid that is practically insoluble in water.[9] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[10]
-
Storage: Store the solid compound at -20°C, protected from light. Under these conditions, it is stable for at least two years.[10][11]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.[9] Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.
1.2. Preparation of Working Solutions
For cell culture applications, the DMSO stock solution must be diluted to the final working concentration in the culture medium.
Causality: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to neuronal cells.[11] It is critical to perform a serial dilution to ensure homogeneity and accurate final concentration.
| Reagent | Preparation | Final Concentration | Storage of Working Solution |
| Stock Solution | Dissolve this compound powder in 100% DMSO. For example, to make a 10 mM stock, dissolve 3.565 mg in 1 mL of DMSO.[10] | 10-50 mM | Aliquot and store at -20°C for up to 12 months. |
| Working Solution | Serially dilute the DMSO stock solution directly into pre-warmed complete cell culture medium. Vortex gently between dilutions. | 1 nM - 10 µM | Prepare fresh for each experiment. Do not store medium containing the compound.[6] |
| Vehicle Control | Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used for the highest drug concentration. | N/A | Prepare fresh for each experiment. |
Section 2: Mechanism of Action in Neuronal Cells
Upon entering the cell, this compound is cleaved by intracellular esterases, releasing 17β-estradiol. The active hormone then exerts its effects through multiple signaling pathways, broadly categorized as genomic and non-genomic.
Genomic Pathway (Classical): Estradiol binds to nuclear estrogen receptors (ERα and ERβ).[12] This complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of target genes involved in cell survival, apoptosis, and growth.[1][13] For instance, estradiol is known to upregulate the expression of anti-apoptotic proteins like Bcl-2.[14]
Non-Genomic Pathway (Rapid): A subpopulation of ERs, as well as the G-protein coupled estrogen receptor 1 (GPER1), are localized to the plasma membrane.[13][15][16] Estradiol binding to these membrane receptors initiates rapid, non-transcriptional signaling cascades within seconds to minutes.[15][17] These pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt pathways, are crucial for modulating synaptic plasticity, ion channel function, and neuroprotection.[13][18][19]
Section 3: Key Applications & Experimental Protocols
Application 1: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neurons from cell death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).
Choice of Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons are suitable models.[20] SH-SY5Y cells can be differentiated to a more mature neuronal phenotype, which is often desirable.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. For SH-SY5Y, a density of 2 x 10⁴ cells/well is a good starting point.
-
Pre-treatment: After cells have adhered (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO). Incubate for 24-48 hours. The pre-treatment allows for the genomic effects of estradiol to manifest, such as the upregulation of protective proteins.[14]
-
Induce Oxidative Stress: Remove the pre-treatment medium. Add fresh medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 100-300 µM, requires optimization) to all wells except the "untreated control" group. Incubate for 6-24 hours.
-
Assess Viability: Quantify cell viability using one of the following methods.
Viability Assessment Methods:
| Assay Method | Principle | Readout | Reference(s) |
| MTS/WST-1 Assay | Viable, metabolically active cells reduce a tetrazolium salt to a colored formazan product. | Colorimetric | [21][22] |
| LDH Cytotoxicity Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes (i.e., dead or dying cells). | Colorimetric | [21] |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the terminal ends of nucleic acids. | Fluorescent | [23] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. | Luminescent | [24] |
| Live/Dead Staining (Calcein-AM/EthD-1) | Calcein-AM stains live cells green (intracellular esterase activity), while Ethidium Homodimer-1 (EthD-1) stains dead cells red (no membrane integrity). | Fluorescent | [22] |
Self-Validation/Controls:
-
Untreated Control: Cells with medium only (no vehicle, no H₂O₂). Represents 100% viability.
-
Vehicle + H₂O₂ Control: Cells treated with vehicle (DMSO) and H₂O₂. Represents the maximum induced cell death.
-
Estradiol Alone Control: Cells treated with the highest concentration of this compound but no H₂O₂ to check for intrinsic toxicity.
Application 2: Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on the extension and branching of neurites, a key process in neuronal development and repair.[25]
Choice of Cell Line: PC-12 cells (rat pheochromocytoma) are a classic model as they differentiate and extend neurites in response to Nerve Growth Factor (NGF).[26] Human iPSC-derived neurons are also an excellent, more physiologically relevant model.[27][28]
Protocol:
-
Cell Plating: Plate cells on a substrate that promotes adhesion, such as Poly-L-lysine or Matrigel, in 24- or 48-well imaging plates.
-
Treatment: Allow cells to adhere. Replace the medium with a low-serum medium containing a sub-optimal concentration of a differentiation agent (e.g., 25-50 ng/mL NGF for PC-12 cells). This creates a sensitized system to observe enhancements.
-
Add Compound: Add various concentrations of this compound or vehicle to the wells.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a neuronal marker like β-III Tubulin or MAP2 to visualize the cell body and neurites.[27] Use a fluorescently-conjugated secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
Key Parameters to Quantify:
-
Total neurite length per neuron
-
Number of primary neurites per cell
-
Number of branch points per neuron
-
Percentage of cells bearing neurites
Application 3: Synaptogenesis Assay
This protocol assesses the formation of synapses by quantifying the colocalization of pre- and post-synaptic markers.[31][32] Synaptogenesis is a fundamental process for learning, memory, and neural network formation.[33][34]
Choice of Cell Line: Primary hippocampal or cortical neurons are the gold standard due to their ability to form functional synaptic networks in culture.[32]
Protocol:
-
Cell Plating: Plate primary neurons at a suitable density on coverslips coated with an adhesion-promoting substrate.
-
Maturation: Culture the neurons for 7-10 days in vitro (DIV) to allow for initial maturation and process extension.
-
Treatment: At DIV 7-10, begin treatment with this compound or vehicle. Continue treatment for an additional 3-7 days, replacing the medium every 2-3 days.
-
Fixation and Staining:
-
At the end of the treatment period (e.g., DIV 14), fix the cells with 4% PFA.
-
Permeabilize and block non-specific binding.
-
Perform double immunofluorescence staining for a pre-synaptic marker (e.g., Synapsin I or VGLUT1) and a post-synaptic marker (e.g., PSD-95 or Homer1).[32][34][35]
-
Use highly cross-adsorbed secondary antibodies with distinct fluorophores (e.g., Alexa Fluor 488 and 594).
-
-
Imaging and Analysis:
-
Acquire high-resolution images using a confocal microscope.
-
Quantify the number of co-localized puncta (yellow spots in a merged red/green image) along a defined length of dendrite (which can be identified by morphology or a MAP2 co-stain).[32]
-
Analysis can be performed using software like ImageJ with the Puncta Analyzer plugin.
-
Self-Validation/Controls:
-
To confirm the identity of the synapses, ensure the pre- and post-synaptic markers are localized to appropriate cellular compartments (axons and dendrites, respectively).
-
Include an ER antagonist like ICI 182,780 (Fulvestrant) to verify that the observed effects are mediated through estrogen receptors.
Section 4: Experimental Design & Best Practices
A well-designed experiment is crucial for obtaining reliable and reproducible data.
-
Choice of Cell Model: Immortalized cell lines (e.g., SH-SY5Y, PC-12) offer high reproducibility and are excellent for initial screening.[20][26] Primary neurons or iPSC-derived neurons offer higher physiological relevance but come with greater variability and complexity.[27][28]
-
Dose-Response: Always perform a dose-response curve (e.g., logarithmic scale from 10 pM to 10 µM) to determine the optimal effective concentration (EC₅₀) and to identify potential toxicity at high concentrations.
-
Time-Course: The effects of estradiol can be rapid (non-genomic) or delayed (genomic). Perform time-course experiments to capture the full spectrum of responses.
-
Use of Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous steroids. For precise quantification of estrogenic effects, use charcoal-stripped FBS to remove these confounding factors.
Section 5: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding; edge effects in plate; inconsistent reagent addition. | Use a multichannel pipette for seeding and reagent addition; avoid using the outer wells of the plate; ensure homogeneous mixing of the compound in media. |
| No observable effect | Concentration too low; incubation time too short; cell model is non-responsive. | Perform a wider dose-response and a longer time-course. Verify ER expression in your cell model. Check the activity of the compound with a positive control. |
| High background in fluorescence imaging | Insufficient washing; non-specific antibody binding; autofluorescence. | Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA or normal serum). Use an autofluorescence quenching reagent. |
| Precipitation of compound in media | Poor solubility; concentration too high. | Ensure the final DMSO concentration is low (<0.1%). Prepare working solutions fresh and warm the media to 37°C before adding the compound. |
References
- Tracking the estrogen receptor in neurons: Implications for estrogen-induced synapse form
- A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. PMC - NIH.
- Neuronal Cell viability and cytotoxicity assays. NeuroProof.
- Detection of Cell Death in Neuronal Cultures.
- Neurite Outgrowth, Neurotoxicity. Molecular Devices.
- Cell-based Assays. MD Biosciences.
- Membrane estradiol signaling in the brain. PMC - PubMed Central.
- Neurite Outgrowth Assays.
- New roles for neuronal estrogen receptors.
- Cell death assays for neurodegener
- Development of high content in vitro assays for the assessment of structural neuroplasticity. Cellectricon.
- Expression and function of estrogen receptors and estrogen-related receptors in the brain and their association with Alzheimer's disease. Frontiers.
- Synaptogenesis Assay Service.
- An in vitro assay system for studying synapse formation between nociceptive dorsal root ganglion and dorsal horn neurons. PubMed Central.
- Emerging Evidence on Membrane Estrogen Receptors as Novel Therapeutic Targets for Central Nervous System P
- A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. PubMed.
- A quantitative method for analysis of in vitro neurite outgrowth.
- An In Vitro Model of Developmental Synaptogenesis Using Cocultures of Human Neural Progenitors and Cochlear Explants. PubMed Central.
- Tools for visualizing and quantifying neuronal cell health. Thermo Fisher Scientific.
- Estradiol valerate (β-Estradiol 17-valer
- Pathways of neurosteroid biosynthesis in cell lines from human brain: regulation of dehydroepiandrosterone formation by oxidative stress and beta-amyloid peptide. PubMed.
- Estradiol attenuates neuroprotective benefits of isoflurane preconditioning in ischemic mouse brain. PubMed.
- β-Estradiol 17-valerate - Product Inform
- Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PubMed Central.
- Estradiol - Product Inform
- The Impact of Estradiol on Neurogenesis and Cognitive Functions in Alzheimer's Disease. SpringerLink.
- Estrogens dynamically regulate neurogenesis in the dentate gyrus of adult female r
- Neuroprotection by estradiol. PubMed.
- Editorial: Neuroprotective and therapeutic effects of progesterone, allopregnanolone, and their deriv
- Cultured Neuronal Cell Lines.
- Estrogens dynamically regulate neurogenesis in the dentate gyrus of adult female r
- Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implic
- Estradiol enhances neurogenesis in the dentate gyri of adult male meadow voles by increasing the survival of young granule neurons. PubMed.
- Neuronal Cell Lines for Neurodegener
- 17β-Estradiol Product Inform
- The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression. Journal of Neuroscience.
- The Critical Period for Neuroprotection by Estrogen Replacement Therapy and the Potential Underlying Mechanisms. PMC - PubMed Central.
- Neuroprotective effects of estradiol in middle-aged female r
- Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegener
- β-Estradiol-Water Soluble BioReagent, suitable for cell culture. Sigma-Aldrich.
- What is the degradation time of 17beta-estradiol (E2) in aqueous media?.
- Post-stroke estradiol treatment enhances neurogenesis in the subventricular zone of rats after permanent focal cerebral ischemia. PubMed.
- 17-β-Estradiol increases neuronal excitability through MAP kinase-induced calpain activ
- Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initi
- 17β-estradiol inhibits neuronal cell death under oxidative stress via...
- 17 beta-Estradiol. STEMCELL Technologies.
- Neuron-Derived Estrogen—A Key Neuromodulator in Synaptic Function and Memory. PMC.
- How long does the estradiol effect remain in primary cell cultures?.
- β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PubMed Central.
- Media composition and O2 levels determine effects of 17β-estradiol and selective estrogen receptor modulators on mitochondrial bioenergetics and cellular reactive oxygen species. PubMed.
Sources
- 1. Neuroprotection by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuron-Derived Estrogen—A Key Neuromodulator in Synaptic Function and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Period for Neuroprotection by Estrogen Replacement Therapy and the Potential Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. stemcell.com [stemcell.com]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Expression and function of estrogen receptors and estrogen-related receptors in the brain and their association with Alzheimer’s disease [frontiersin.org]
- 14. Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 17-β-Estradiol increases neuronal excitability through MAP kinase-induced calpain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 21. neuroproof.com [neuroproof.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 25. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 26. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 27. criver.com [criver.com]
- 28. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdbneuro.com [mdbneuro.com]
- 32. cellectricon.com [cellectricon.com]
- 33. Synaptogenesis Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 34. An in vitro assay system for studying synapse formation between nociceptive dorsal root ganglion and dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 35. An In Vitro Model of Developmental Synaptogenesis Using Cocultures of Human Neural Progenitors and Cochlear Explants - PMC [pmc.ncbi.nlm.nih.gov]
Estradiol 17-Isovalerate: Protocols for Inducing and Evaluating Estrogenic Responses In Vivo
An Application Guide for Researchers
Senior Application Scientist Note: This document provides a comprehensive guide for researchers utilizing Estradiol 17-Isovalerate to elicit and study estrogenic responses in preclinical animal models. The protocols and insights herein are synthesized from established regulatory guidelines and peer-reviewed literature to ensure scientific rigor and reproducibility. Our focus extends beyond mere procedural steps to elucidate the underlying principles, enabling investigators to make informed decisions in experimental design and data interpretation.
Scientific Foundation: Mechanism of Action & Pharmacokinetics
This compound is an esterified prodrug of 17β-estradiol, the most potent endogenous estrogen. The isovalerate ester moiety enhances the lipophilicity of the estradiol molecule, which critically influences its pharmacokinetic profile.
Mechanism of Action: Upon administration, this compound is cleaved by non-specific esterase enzymes present in the blood and tissues, releasing 17β-estradiol and valeric acid.[1] The liberated 17β-estradiol is then free to exert its biological effects. It primarily functions by binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] These ligand-receptor complexes translocate to the nucleus, where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This genomic pathway is the principal mechanism for the profound physiological effects of estrogens.
Diagram 1: this compound Signaling Pathway
Caption: Conversion of this compound and subsequent genomic signaling.
Pharmacokinetic Considerations: The esterification of estradiol creates a depot effect, particularly with intramuscular or subcutaneous administration, leading to a slower release and longer duration of action compared to unesterified estradiol.[1] The choice of administration route is a critical experimental parameter that directly impacts bioavailability and the resulting plasma concentration profile.
| Administration Route | Description & Rationale | Advantages | Disadvantages |
| Subcutaneous (s.c.) Injection | The compound is injected into the fatty tissue beneath the skin. This is the preferred route for many rodent studies assessing estrogenicity.[4] | High bioavailability, sustained release profile, avoids first-pass metabolism in the liver.[5] | Requires animal handling and injection; potential for local irritation. |
| Oral Gavage (p.o.) | Direct administration into the stomach via a tube. Mimics human oral exposure. | Relevant for studying compounds with expected human oral intake. | Low bioavailability due to extensive first-pass metabolism in the gut and liver, converting estradiol to less potent estrone.[6][7] Stressful for animals. |
| Subcutaneous Implant | Slow-release pellets or silastic capsules are implanted under the skin for long-term, continuous hormone delivery. | Provides stable, physiological plasma concentrations over extended periods (weeks to months).[5][8][9] Minimizes animal handling stress. | Requires minor surgery for implantation; initial "burst effect" can lead to supraphysiological levels.[5][10] |
For most studies aiming to reliably induce a systemic estrogenic response, subcutaneous injection is the recommended starting point due to its superior bioavailability and more consistent results compared to oral gavage.[4][11]
Core Protocol: The Rodent Uterotrophic Bioassay
The uterotrophic bioassay is the gold-standard in vivo short-term screening test for identifying substances with estrogenic or anti-estrogenic activity.[12][13][14] It is based on the principle that the uterus, a primary estrogen target tissue, responds to estrogenic stimulation with a rapid and measurable increase in weight (both wet and blotted).[14][15] This protocol is adapted from the OECD Test Guideline 440.[12][13]
Principle: The assay utilizes animal models with low circulating levels of endogenous estrogens, such as sexually immature females or surgically ovariectomized (OVX) adult females.[16][17] This low-estrogen state ensures a minimal baseline uterine weight and a high sensitivity to exogenous estrogenic compounds.[17]
Diagram 2: Uterotrophic Bioassay Experimental Workflow
Caption: Standard workflow for the rodent uterotrophic bioassay.
Step-by-Step Protocol: Uterotrophic Assay (Ovariectomized Adult Rat Model)
-
Animal Model: Use young adult female rats (e.g., Sprague-Dawley or Wistar), approximately 8-10 weeks old. Perform bilateral ovariectomy (OVX) under appropriate anesthesia and provide a post-operative recovery period of at least 14 days to allow for the clearance of endogenous hormones and uterine regression.
-
Housing & Acclimatization: House animals in a controlled environment (22±3 °C, 12h light/dark cycle). Provide a standard diet low in phytoestrogens and water ad libitum.
-
Dosing Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle, such as corn oil or sesame oil. Use a standard laboratory practice for dissolving steroids, which may involve gentle warming and vortexing.
-
Prepare serial dilutions to achieve the desired dose levels.
-
Vehicle Control: Vehicle alone (e.g., Corn Oil).
-
Positive Control: A known potent estrogen like Ethinyl Estradiol (EE) should be used to confirm the responsiveness of the test system.[18]
-
-
Experimental Groups & Dosing Regimen:
-
Assign animals randomly to treatment groups (minimum n=6 per group).
-
Administer the test substance or controls via subcutaneous injection once daily for three consecutive days.[17] The injection volume should be kept consistent (e.g., 5 mL/kg body weight).
-
Record body weights daily to monitor for systemic toxicity.
-
| Group | Treatment | Dose Level (Example) | Purpose |
| 1 | Vehicle Control | 0 µg/kg/day | Establishes baseline uterine weight. |
| 2 | Positive Control | Ethinyl Estradiol (EE) at 3-10 µg/kg/day | Validates assay sensitivity and animal responsiveness.[18] |
| 3 | Test Article - Low Dose | This compound | Defines the lower bound of the dose-response curve. |
| 4 | Test Article - Mid Dose | This compound | Characterizes the dose-response relationship. |
| 5 | Test Article - High Dose | This compound | Aims to elicit a maximal or near-maximal response. |
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals using an approved method.
-
Carefully dissect the entire uterus, including the cervix and both uterine horns.
-
Trim away any adhering fat and connective tissue. For blotted weight, gently press the uterus between two pieces of absorbent paper to remove luminal fluid.
-
-
Endpoint Measurement:
-
Immediately weigh the uterus (wet or blotted) to the nearest 0.1 mg.
-
Calculate the relative uterine weight (uterine weight / body weight) to normalize for differences in animal size.
-
Extended Applications: Assessing Other Estrogenic Responses
Beyond uterine proliferation, this compound can be used to investigate other critical estrogen-dependent physiological processes.
Application 1: Prevention of Osteoporosis in Ovariectomized Rodent Models
Principle: Estrogen deficiency following ovariectomy leads to an imbalance in bone remodeling, with increased osteoclast-mediated bone resorption, resulting in significant bone loss.[19] This model is widely used to study postmenopausal osteoporosis. Treatment with an estrogenic compound is expected to preserve bone mineral density (BMD).[19][20]
Protocol Outline:
-
Animal Model: Use adult female rats or mice. Perform bilateral ovariectomy (OVX) as described previously. A sham-operated group should be included as a eugonadal control.
-
Treatment Period: Unlike the short-term uterotrophic assay, bone studies require a longer treatment duration, typically ranging from 4 to 12 weeks, to observe significant changes in bone mass.
-
Dosing: Administer this compound via subcutaneous injection or a slow-release implant.
-
Endpoint Analysis:
-
At the end of the study, harvest femurs and/or lumbar vertebrae.
-
Bone Mineral Density (BMD): Analyze BMD using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).[21]
-
µCT Analysis: Provides detailed 3D microarchitectural data, including Trabecular Bone Volume Fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[19]
-
Biochemical Markers: Measure serum or urine markers of bone turnover, such as osteocalcin (formation) and C-terminal telopeptides (CTX, resorption).[20][22]
-
Application 2: Regulation of Gonadotropin Secretion
Principle: Estrogens exert a powerful negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[23] In an OVX animal, the lack of estrogen feedback leads to elevated levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Administration of an estrogenic compound like this compound is expected to suppress these elevated gonadotropin levels.[23][24]
Protocol Outline:
-
Animal Model: Use ovariectomized adult female rats or mice. A washout period of at least 2-3 weeks post-OVX is recommended to allow LH and FSH levels to rise and stabilize.
-
Treatment Period: A shorter treatment duration (e.g., 3-7 days) is often sufficient to observe significant suppression of gonadotropins.
-
Dosing: Administer this compound via subcutaneous injection.
-
Endpoint Analysis:
-
Collect blood samples at baseline (pre-treatment) and at the end of the study.
-
Separate serum or plasma and store at -80°C until analysis.
-
Measure LH and FSH concentrations using commercially available, species-specific ELISA or radioimmunoassay (RIA) kits.
-
Data Analysis and Interpretation
-
Uterotrophic Assay: Compare the mean uterine weights of the treatment groups to the vehicle control group using a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A statistically significant increase in uterine weight indicates an estrogenic effect.
-
Bone Density Studies: Use ANOVA to compare BMD, µCT parameters, and biochemical markers across all groups (Sham, OVX-Vehicle, OVX-Treated).
-
Gonadotropin Studies: Compare final LH/FSH levels between the vehicle and treated groups using a t-test or ANOVA. A statistically significant decrease in gonadotropin levels in the treated group relative to the vehicle group demonstrates a central negative feedback effect.
References
- OECD (2007), Test No. 440: Uterotrophic Bioassay in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-440-uterotrophic-bioassay-in-rodents_9789264067421-en]
- OECD (2009), Guidance Document on the Uterotrophic Bioassay, OECD Publishing, Paris. [URL: https://www.oecd.org/chemicalsafety/testing/42399215.pdf]
- U.S. EPA (2011), OCSPP 890.1600: Uterotrophic Assay, Endocrine Disruptor Screening Program Test Guidelines. [URL: https://www.epa.gov/sites/default/files/2015-07/documents/890.1600.pdf]
- Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetic and pharmacological features of oestradiol valerate. Maturitas, 4(4), 315-324. [URL: https://pubmed.ncbi.nlm.nih.gov/7169956/]
- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1240411/]
- Hewitt, S. C., Winuthayanon, W., Lierz, S. L., Hamilton, K. J., Donoghue, L. J., Ramsey, J. T., ... & Korach, K. S. (2015). A new tool for endocrine disruptor research: in vivo assay screens for estrogenic effects. Environmental health perspectives, 123(4), A95. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4384197/]
- Owens, W., & Koeter, H. B. (2003). The OECD program to validate the rat uterotrophic bioassay. Phase 2: dose-response studies. Environmental health perspectives, 111(12), 1527–1549. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1241655/]
- Kuhnz, W., Heuner, A., Humpel, M., Seifert, W., & Michaelis, K. (1997). In vivo and in vitro release of 17 beta-estradiol from a new estradiol-releasing vaginal ring. Contraception, 56(5), 309-314. [URL: https://pubmed.ncbi.nlm.nih.gov/9437563/]
- Wikipedia contributors. (2024, January 12). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Pharmacokinetics_of_estradiol]
- Stubbs, C. W., et al. (2019). 17α-Estradiol prevents ovariectomy-mediated obesity and bone loss. Journal of Endocrinology, 242(2), 163-174. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640776/]
- Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188. [URL: https://pubmed.ncbi.nlm.nih.gov/9143525/]
- O'Connor, J. C., Cook, J. C., Marty, M. S., Davis, L. G., Kaplan, A. M., & Carney, E. W. (2002). Evaluation of a Tier I screening battery for detecting endocrine-active compounds (EACs). Critical reviews in toxicology, 32(6), 521-549. [URL: https://www.tandfonline.com/doi/abs/10.1080/20024091064222]
- EDSTAC. (1998). Endocrine Disruptor Screening and Testing Advisory Committee (EDSTAC) Final Report. U.S. Environmental Protection Agency. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2007-0338-0002]
- Zierau, O., Jarry, H., & Wuttke, W. (2012). Ovariectomy and 17β-estradiol replacement in rats and mice: a visual demonstration. Journal of visualized experiments: JoVE, (64), e3771. [URL: https://www.jove.
- Isaksson, I. M., Theodorsson, A., & Theodorsson, E. (2011). Methods for 17β-oestradiol administration to rats. Scandinavian journal of clinical and laboratory investigation, 71(7), 578-586. [URL: https://pubmed.ncbi.nlm.nih.gov/21834617/]
- Ankley, G. T., Brooks, B. W., Huggett, D. B., & Sumpter, J. P. (2007). Comparison of the sensitivities of common in vitro and in vivo assays of estrogenic activity: application of chemical toxicity distributions. Environmental toxicology and chemistry, 26(4), 603–610. [URL: https://pubmed.ncbi.nlm.nih.gov/18699703/]
- Lyrenäs, S., Carlström, K., Bäckström, T., & von Schoultz, B. (1981). A comparison of the pharmacokinetics of oral and vaginal 17 beta-estradiol administration. Acta obstetricia et gynecologica Scandinavica, 60(5), 473-479. [URL: https://obgyn.onlinelibrary.wiley.com/doi/10.3109/00016348109154160]
- Reslan, O. M., et al. (2016). Resistance Training and Estradiol Replacement Effects on Bone in Ovariectomized Rats. Medicine and science in sports and exercise, 48(5), 793–801. [URL: https://www.researchgate.net/publication/291952549_Effect_of_17b-estradiol_replacement_and_strength_training_on_bone_mineral_density]
- Szinte, J., et al. (2021). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 22(4), 1675. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915648/]
- Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248. [URL: https://setac.onlinelibrary.wiley.com/doi/abs/10.1002/etc.5620150303]
- Mauras, N., et al. (2010). Pharmacokinetics and pharmacodynamics of oral and transdermal 17β estradiol in girls with Turner syndrome. The Journal of clinical endocrinology and metabolism, 95(4), 1712–1719. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2853992/]
- Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Urosphere Sciences. [URL: https://www.urosphere.com/preclinical-models-urology-nephrology/urogenital-inflammation-pain/uterotrophic-assay-endocrine-disruptors/]
- Ma, Y., et al. (2019). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. International journal of environmental research and public health, 16(18), 3443. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6765873/]
- Mita, Y., et al. (2022). Novel Mouse Model to Analyze Non-Genomic ERα Physiological Actions. Endocrinology, 163(10), bqac118. [URL: https://academic.oup.com/endo/article/163/10/bqac118/6650505]
- Wikipedia contributors. (2023, December 29). Pharmacodynamics of estradiol. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Pharmacodynamics_of_estradiol]
- De Lignieres, B., et al. (1986). Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration. Journal of clinical endocrinology and metabolism, 62(3), 536-541. [URL: https://pubmed.ncbi.nlm.nih.gov/3944249/]
- Isaksson, I. M., et al. (2011). Methods for 17β-oestradiol administration to rats. Scandinavian Journal of Clinical and Laboratory Investigation, 71(7), 578-86. [URL: https://www.researchgate.
- Wehrend, A., et al. (2012). Methods for long-term 17β-estradiol administration to mice. Gynecological Endocrinology, 28(11), 897-901. [URL: https://www.researchgate.
- Pabich, M., & Materska, M. (2019). Biological Effect of Soy Isoflavones in the Prevention of Civilization Diseases. Nutrients, 11(7), 1660. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-17b-estradiol-and-potential-interaction-of-isoflavones-in-the_fig1_334651336]
- Funkenstein, B., & Nimrod, A. (1982). The in vitro and in vivo effect of estradiol upon the 17 alpha-hydroxylase and C17,20-lyase activity in the ovaries of immature hypophysectomized rats. Endocrinology, 110(3), 877-882. [URL: https://pubmed.ncbi.nlm.nih.gov/6948512/]
- Prestwood, K. M., et al. (2003). Ultralow-dose micronized 17beta-estradiol and bone density and bone metabolism in older women: a randomized controlled trial. JAMA, 290(8), 1042-1048. [URL: https://jamanetwork.com/journals/jama/fullarticle/197171]
- Patten, R. D., et al. (2004). 17beta-estradiol reduces cardiomyocyte apoptosis in vivo and in vitro via activation of phospho-inositide-3 kinase/Akt signaling. Circulation research, 95(7), 692-699. [URL: https://pubmed.ncbi.nlm.nih.gov/15345667/]
- Arnold, S. F., et al. (1997). Synergistic responses of steroidal estrogens in vitro (yeast) and in vivo (turtles). Biochemical and biophysical research communications, 235(2), 336-342. [URL: https://pubmed.ncbi.nlm.nih.gov/9199193/]
- Torres, M. J., et al. (2018). 17β-Estradiol Directly Lowers Mitochondrial Membrane Microviscosity and Improves Bioenergetic Function in Skeletal Muscle. Cell metabolism, 27(1), 167–179.e7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5756531/]
- Laugier, C., et al. (1983). Mechanism of estrogen action: indirect effect of estradiol-17 beta on proliferation of quail oviduct cells. Proceedings of the National Academy of Sciences of the United States of America, 80(12), 3608-3612. [URL: https://pubmed.ncbi.nlm.nih.gov/6574472/]
- Christiansen, C., & Riis, B. J. (1990). The effect of 17beta-estradiol at doses of 0.5, 1 and 2 mg compared with placebo on early postmenopausal bone loss in hysterectomized women. American journal of obstetrics and gynecology, 163(1 Pt 1), 3-8. [URL: https://pubmed.ncbi.nlm.nih.gov/2115340/]
- Jorgetti, V., et al. (2001). Effect of 17beta-estradiol or alendronate on the bone densitometry, bone histomorphometry and bone metabolism of ovariectomized rats. Brazilian journal of medical and biological research, 34(8), 1035-1041. [URL: https://pubmed.ncbi.nlm.nih.gov/11471040/]
- Nett, T. M., et al. (2009). Estradiol-17beta inhibits gonadotropin-releasing hormone-induced Ca2+ in gonadotropes to regulate negative feedback on luteinizing hormone release. Endocrinology, 150(8), 3647-3653. [URL: https://pubmed.ncbi.nlm.nih.gov/19477942/]
- Litam, A., et al. (2024). A pilot study evaluating dosing tolerability of 17α-estradiol in male common marmosets (Callithrix jacchus). GeroScience, 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299974/]
- ResearchGate. (2015). What dose (mg) of 17β-ESTRADIOL pellet (60 day release) should I use to grow MCF-7 induced tumors in SCID-SHO mice from charles river?. [URL: https://www.researchgate.
- Suter, K. J., et al. (2010). Diurnal in vivo and rapid in vitro effects of estradiol on voltage-gated calcium channels in gonadotropin-releasing hormone neurons. The Journal of neuroscience, 30(24), 8125–8134. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2895963/]
- Henderson, S. R., Baker, C., & Fink, G. (1977). Effect of oestradiol-17beta exposure on the spontaneous secretion of gonadotrophins in chronically gonadectomized rats. The Journal of endocrinology, 73(3), 455-462. [URL: https://pubmed.ncbi.nlm.nih.gov/327007/]
- Gresack, J. E., & Frick, K. M. (2008). THE EFFECTS OF ACUTE 17β-ESTRADIOL TREATMENT ON GENE EXPRESSION IN THE YOUNG FEMALE MOUSE HIPPOCAMPUS. Hormones and behavior, 54(2), 346–355. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562402/]
- Manas, E. S., et al. (2004). Interactions of synthetic estrogens with human estrogen receptors. The Journal of steroid biochemistry and molecular biology, 92(3), 221-232. [URL: https://pubmed.ncbi.nlm.nih.gov/15555910/]
- ResearchGate. (2017). Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol?. [URL: https://www.researchgate.net/post/Could_anyone_guide_me_on_procedure_to_dissolve_and_make_dilutions_of_17_beta_estradiol]
Sources
- 1. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of oral 17 beta-estradiol. | Semantic Scholar [semanticscholar.org]
- 8. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. policycommons.net [policycommons.net]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urosphere.com [urosphere.com]
- 18. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 17α-Estradiol prevents ovariectomy-mediated obesity and bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of 17beta-estradiol or alendronate on the bone densitometry, bone histomorphometry and bone metabolism of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The effect of 17beta-estradiol at doses of 0.5, 1 and 2 mg compared with placebo on early postmenopausal bone loss in hysterectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Estradiol-17beta inhibits gonadotropin-releasing hormone-induced Ca2+ in gonadotropes to regulate negative feedback on luteinizing hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Administration of Estradiol 17-Isovalerate in Mice
Introduction: The Rationale for Estradiol Esters in Preclinical Research
17β-Estradiol (E2), the primary female sex hormone, is a cornerstone of research in endocrinology, oncology, neuroscience, and immunology. Mouse models, particularly ovariectomized (OVX) females, are fundamental for elucidating the physiological and pathological actions of E2 by ablating endogenous hormone production and replacing it exogenously. However, the short biological half-life of native 17β-Estradiol necessitates frequent administration, which can be stressful for the animals and introduces significant fluctuations in plasma hormone levels.
To overcome this, researchers utilize esterified forms of estradiol, such as Estradiol 17-Isovalerate. These esters function as pro-drugs; they are less polar than the parent hormone and, when administered in an oil vehicle, form a depot from which the compound is slowly released. Endogenous esterase enzymes in the bloodstream and tissues then cleave the ester bond, releasing active 17β-Estradiol over an extended period.
This compound is a pentanoate ester of estradiol, chemically similar to the more commonly documented Estradiol Valerate.[1] Due to this structural similarity, they share nearly identical molecular weights and are expected to exhibit very similar pharmacokinetic profiles, characterized by a prolonged duration of action compared to shorter-chain esters like benzoate.[1] The selection of an appropriate long-term administration method is critical for achieving stable, physiologically relevant hormone concentrations, which is paramount for the reliability and reproducibility of preclinical studies.[2][3][4] Incorrect dosing regimens can lead to supraphysiological hormone levels, resulting in adverse effects and confounding experimental outcomes.[5][6]
Core Principles: Pharmacokinetics and Bioactivation
The fundamental advantage of using an estradiol ester like the 17-isovalerate is the controlled, sustained release of the active hormone. The valeric acid ester at the C17 position increases the lipophilicity of the molecule, facilitating its dissolution in an oil depot and slowing its absorption into systemic circulation. Once absorbed, ubiquitous esterase enzymes hydrolyze the ester, liberating 17β-estradiol.
Caption: Bioactivation pathway of this compound.
The duration of action is directly related to the length of the ester chain. A comparative study of different esters showed that estrogens were elevated for the shortest time with the benzoate (a C7 ester) and for a longer time with the valerate (a C5 ester) and cypionate (a C8 ester), with the cypionate having the longest duration of action.[1] This principle allows researchers to select an ester that best matches the required dosing interval for their experimental design.
Comparative Analysis of Long-Term Administration Methods
Several methods exist for the long-term administration of estradiol esters in mice. The choice of method depends on the specific scientific question, the desired pharmacokinetic profile, experimental duration, and animal welfare considerations.
| Method | Invasiveness | Dosing Accuracy | Level Stability | Animal Stress | Key Advantages | Key Disadvantages |
| Pulsed S.C. Injections | Moderate | High | Pulsatile | Moderate-High | Mimics estrous cycle; precise dose control.[7] | Requires repeated handling; risk of injection site irritation.[8] |
| Slow-Release Pellets | High (Surgical) | Low-Moderate | Poor (Initial peak) | Low (Post-op) | Commercially available; convenient. | High initial dose dumping; supraphysiological levels; adverse effects (e.g., urine retention).[5][6][9] |
| Silastic Capsules | High (Surgical) | High | Good-Excellent | Low (Post-op) | Highly customizable; provides stable, physiological levels.[5][8][10] | Requires in-house preparation; surgical procedure. |
| Oral (Drinking Water) | Low (Non-invasive) | Low | Variable | Low | Easy to administer; low stress. | Variable intake due to taste/dominance; imprecise dosing; degradation of E2 in water.[2] |
| Oral (in Food/Treat) | Low (Non-invasive) | Moderate | Pulsatile | Low | Non-invasive; good for animal welfare.[5][8][9] | Requires daily administration; potential for variable consumption. |
Recommendation: For achieving stable, long-term, and physiologically relevant estradiol levels, subcutaneous Silastic capsules are superior .[5][9] For studies aiming to mimic the cyclical nature of the estrous cycle, pulsed subcutaneous injections are the method of choice.[7] Commercial pellets should be used with caution due to their tendency to produce highly supraphysiological initial concentrations.[5][6][9]
Detailed Protocols
Safety Precaution: Estradiol and its esters are potent hormones. Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times when handling these compounds. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Pulsed Subcutaneous (s.c.) Injections
This method is ideal for mimicking the 4-5 day murine estrous cycle and for studies where precise, intermittent dosing is required.[7]
Materials:
-
This compound powder (or Estradiol Valerate)
-
Sterile vehicle: Sesame oil or Miglyol 812
-
Sterile glass vial
-
Syringes (1 mL) and needles (27-30 gauge)
-
Scale and weighing paper
-
70% Ethanol for disinfection
Procedure:
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound based on the desired dose and final concentration. A typical dose to achieve physiological levels is 0.05-0.15 µg per mouse per injection.[7]
-
In a sterile environment, weigh the this compound powder and transfer it to a sterile glass vial.
-
Add the sterile oil vehicle to achieve the desired final concentration (e.g., 1 µg/mL for a 0.1 µg dose in 0.1 mL). Estradiol Valerate is soluble in organic solvents like ethanol, DMSO, and DMF, and can then be mixed with the oil vehicle if needed, though direct dissolution in warm oil is often sufficient.[11]
-
Gently warm and vortex the solution until the powder is completely dissolved. Store the stock solution protected from light at 4°C.
-
-
Administration:
-
Warm the solution to room temperature before injection.
-
Gently restrain the mouse. The loose skin over the back (scruff) is the preferred site for s.c. injections.
-
Wipe the injection site with 70% ethanol.
-
Tent the skin and insert the needle bevel-up into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Inject the calculated volume (typically 50-100 µL).
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Frequency: Injections are typically performed every 4 days to mimic the length of the estrous cycle in mice.[7] Rotate injection sites to minimize local irritation.
-
Protocol 2: Subcutaneous Silastic Capsule Implantation
This is the gold-standard method for providing continuous, stable, and physiological levels of estradiol for several weeks.[5][8]
Caption: Workflow for Silastic capsule preparation and implantation.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Sesame oil)
-
Silastic laboratory tubing (e.g., 1.57 mm inner diameter)[5][9]
-
Medical-grade silicone adhesive/sealant
-
Syringes and blunt-end needles for filling
-
Surgical tools (scalpel, forceps, wound clips/sutures)
-
Anesthetics and analgesics as per IACUC protocol
Procedure:
-
Capsule Preparation:
-
Cut the Silastic tubing into appropriate lengths (e.g., 2 cm for mice).[8]
-
Seal one end of the tube with a small amount of silicone adhesive and allow it to cure completely (typically 24 hours).
-
Prepare the estradiol/oil mixture. For physiological concentrations in mice, a concentration of 18-36 µg/mL is recommended.[8][12] A 1.4 cm column of a 36 µg/mL solution has been shown to produce physiological levels.[5][9]
-
Using a syringe with a blunt needle, fill the tubing with the hormone mixture, leaving a small space at the end to apply the sealant.
-
Seal the open end with adhesive and allow it to cure fully.
-
Sterilize the prepared capsules before implantation, for example, with ethylene oxide or low-dose ionizing radiation.[13]
-
-
Surgical Implantation:
-
Anesthetize the mouse according to an approved protocol. Provide appropriate analgesia.
-
Shave and surgically prep an area on the dorsal side, between the shoulder blades.
-
Make a small incision (5-8 mm) through the skin.
-
Using blunt forceps, create a subcutaneous pocket lateral to the incision.
-
Insert the prepared Silastic capsule into the pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the animal closely during recovery on a heating pad until ambulatory. Check the incision site daily for signs of infection or inflammation.
-
Experimental Validation and Monitoring
It is crucial to validate any hormone administration method in your specific mouse strain and experimental context.[8]
-
Serum Estradiol Levels: The most direct method of validation is to measure serum 17β-estradiol concentrations via radioimmunoassay (RIA) or a sensitive ELISA. Blood should be collected at multiple time points post-administration to fully characterize the pharmacokinetic profile.[5] For mice, physiological serum concentrations are typically in the range of 5-35 pg/mL.[8]
-
Uterotrophic Bioassay: A classic and reliable bioassay for in vivo estrogenic activity is the measurement of uterine wet weight in ovariectomized mice. Successful estradiol replacement will prevent the uterine atrophy that occurs post-ovariectomy, and the uterine weight should be comparable to that of intact, diestrus female mice.
-
Adverse Effects: Monitor animals for signs of distress or adverse effects. Supraphysiological doses of estradiol, particularly from slow-release pellets, have been associated with urine retention, hydronephrosis, and premature death.[6] Regular health checks are mandatory.
Decision-Making Framework
Caption: Decision tree for selecting an administration method.
References
-
Dusterberg, B., & Nishino, Y. (1982). A comparison of the pharmacokinetic properties of three estradiol esters. PubMed. [Link]
-
Wikipedia. (2024). Pharmacokinetics of estradiol. [Link]
-
Levin-Allerhand, J. A., Sokol, K., & Smith, J. D. (2003). Safe and effective method for chronic 17beta-estradiol administration to mice. General and Comparative Endocrinology. [Link]
-
Ström, J. O., Theodorsson, A., Ingberg, E., & Theodorsson, E. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments. [Link]
-
Ingberg, E., Theodorsson, A., Theodorsson, E., & Ström, J. O. (2012). Methods for long-term 17β-estradiol administration to mice. General and comparative endocrinology. [Link]
-
George, J., V.R., S., & T., R. (2021). A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. National Institutes of Health. [Link]
-
Eftekhar, M., et al. (2016). A Comparison of the Effects of Transdermal Estradiol and Estradiol Valerate on Endometrial Receptivity in Frozen-thawed Embryo Transfer Cycles: A Randomized Clinical Trial. ResearchGate. [Link]
-
Eftekhar, M., et al. (2016). A Comparison of the Effects of Transdermal Estradiol and Estradiol Valerate on Endometrial Receptivity in Frozen-thawed Embryo Transfer Cycles: A Randomized Clinical Trial. PubMed. [Link]
-
Gérard, C., et al. (2016). Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. PMC - PubMed Central. [Link]
-
Ingberg, E., et al. (2012). Methods for long-term 17β-estradiol administration to mice. ResearchGate. [Link]
-
Gariano, G., et al. (2021). Pulsed administration for physiological estrogen replacement in mice. PubMed Central. [Link]
-
Fortress, A. M., & Frick, K. M. (2010). THE EFFECTS OF ACUTE 17β-ESTRADIOL TREATMENT ON GENE EXPRESSION IN THE YOUNG FEMALE MOUSE HIPPOCAMPUS. National Institutes of Health. [Link]
-
Singh, N., et al. (2021). A prospective randomized comparative study between transdermal estradiol gel and oral estradiol valerate tablets for successful clinical outcome in frozen-thawed embryo transfer cycles. National Institutes of Health. [Link]
-
Various Authors. (2015). What dose (mg) of 17β-ESTRADIOL pellet (60 day release) should I use to grow MCF-7 induced tumors in SCID-SHO mice from charles river? ResearchGate. [Link]
-
Rao, B. N., Pal, G. K., & Pravati, P. (2013). Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats. PubMed Central. [Link]
-
Levin-Allerhand, J. A., Sokol, K., & Smith, J. D. (2003). Safe and Effective Method for Chronic 17β-Estradiol Administration to Mice. ResearchGate. [Link]
-
Ström, J. O., et al. (2012). Stylized graphs presenting 17β-estradiol concentrations in rats (A;...) ResearchGate. [Link]
-
Ström, J. O., et al. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. ResearchGate. [Link]
-
Gérard, C., et al. (2017). Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. ResearchGate. [Link]
-
Gérard, C., et al. (2017). Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. PubMed. [Link]
-
Celerier, E., et al. (2000). Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats. PubMed. [Link]
-
Medina, M. A., et al. (2013). Sterilization of Silastic Capsules Containing 17β-Estradiol for Effective Hormone Delivery in Mus musculus. PMC - NIH. [Link]
-
Ström, J. O., et al. (2010). Methods for 17β-oestradiol administration to rats. PubMed. [Link]
-
El-Mas, M. M., & Abdel-Rahman, A. A. (1998). Acute injection of 17??-estradiol enhances cardiovascular reflexes and autonomic tone in ovariectomized female rats. ResearchGate. [Link]
Sources
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sterilization of Silastic Capsules Containing 17β-Estradiol for Effective Hormone Delivery in Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of Estradiol 17-Isovalerate
Authored by: A Senior Application Scientist
Introduction: Unveiling the Estrogenic Potential of Estradiol 17-Isovalerate
This compound is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen.[1] Like other estradiol esters, it is designed to be a pro-drug, offering improved pharmacokinetic properties such as a longer duration of action compared to unmodified estradiol.[2] Upon administration, it is anticipated that cellular esterases hydrolyze the isovalerate group, releasing active 17β-estradiol. The released estradiol then exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[3] These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes, influencing cellular proliferation, differentiation, and function in various tissues.
Given its role as a potential therapeutic agent in hormone replacement therapy and other applications, rigorously quantifying the bioactivity of this compound is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust cell-based assays to determine its estrogenic activity. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols, and explain the rationale behind experimental choices to ensure scientific integrity and reproducible results.
The Mechanistic Core: Estrogen Receptor Signaling
The bioactivity of this compound is fundamentally linked to its ability to release 17β-estradiol, which in turn activates the estrogen receptor signaling pathway. Understanding this pathway is crucial for interpreting assay results.
Upon entering the cell, 17β-estradiol binds to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4] This binding event recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes.[4]
Caption: Estrogen Receptor Signaling Pathway.
Choosing the Right In Vitro Model: Cell Line Selection
The foundation of a reliable cell-based assay is the selection of an appropriate cell line. For assessing estrogenic activity, the cell line must endogenously express functional estrogen receptors. Human breast cancer cell lines are frequently used for this purpose.
| Cell Line | Estrogen Receptor Expression | Key Characteristics |
| MCF-7 | High levels of ERα, low levels of ERβ.[5][6] | Well-characterized and widely used for studying estrogen-dependent proliferation.[5] They are estrogen-sensitive and depend on estrogen for proliferation.[5] |
| T47D | High levels of both ERα and ERβ.[7][8] | Highly responsive to estrogens and suitable for both proliferation and reporter gene assays.[7][9] |
For the protocols outlined below, we recommend the T47D cell line due to its robust expression of both ERα and ERβ, providing a comprehensive system to study estrogenic effects.[7][8]
Assay Methodologies for Bioactivity Determination
A multi-faceted approach employing different assay principles is recommended to build a comprehensive profile of this compound's bioactivity. We will detail three orthogonal assays:
-
ERE-Luciferase Reporter Gene Assay: To quantify ER-mediated transcriptional activation.
-
Cell Proliferation (WST-1) Assay: To measure a key physiological response to estrogen signaling.
-
Quantitative PCR (qPCR) of Estrogen-Responsive Genes: To confirm the upregulation of endogenous target genes.
Caption: Overall Experimental Workflow.
Protocol 1: ERE-Luciferase Reporter Gene Assay
Principle: This assay utilizes a T47D cell line that has been stably transfected with a reporter construct containing multiple copies of the Estrogen Response Element (ERE) upstream of a luciferase gene.[9][10][11] When this compound is metabolized to estradiol, the activated ER complex binds to the EREs, driving the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of ER activation.[12][13]
Materials:
-
T47D-KBluc cells (or similar ERE-luciferase reporter cell line)[9]
-
Culture Medium: RPMI 1640 without phenol red, supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) and 1% Penicillin-Streptomycin.
-
This compound
-
17β-Estradiol (positive control)
-
Vehicle control (e.g., 0.1% DMSO)
-
ICI 182,780 (Fulvestrant) (ER antagonist for specificity control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[10]
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture T47D-KBluc cells in the recommended growth medium.
-
Trypsinize and resuspend cells in phenol red-free medium containing 10% CS-FBS. The use of charcoal-stripped serum is critical to remove endogenous steroids that could activate the ER.
-
Seed 1 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in assay medium. A typical concentration range would be from 1 pM to 1 µM.
-
For specificity testing, prepare a set of wells with the highest concentration of this compound co-treated with an ER antagonist like ICI 182,780 (e.g., 1 µM).
-
After 24 hours of incubation, carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions, positive control, vehicle control, and co-treatment solutions to the respective wells.
-
Incubate for another 24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average relative light units (RLU) of the blank wells from all other wells.
-
Normalize the data by setting the vehicle control as 0% activity and the maximum 17β-estradiol response as 100% activity.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ (half-maximal effective concentration) for this compound and 17β-estradiol.
| Parameter | Description |
| EC₅₀ | The concentration of the compound that elicits 50% of the maximal response. A lower EC₅₀ indicates higher potency. |
| Emax | The maximum response elicited by the compound, expressed as a percentage of the 17β-estradiol response. |
| Specificity | The response to the compound should be significantly inhibited by the co-treatment with an ER antagonist. |
Protocol 2: Cell Proliferation (WST-1) Assay
Principle: Estrogen receptor activation in ER-positive breast cancer cell lines like T47D stimulates cell proliferation.[14][15] The WST-1 assay is a colorimetric method to quantify cell proliferation.[16] Viable, metabolically active cells reduce the WST-1 tetrazolium salt to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of living cells.[17][18]
Materials:
-
T47D cells
-
Culture Medium: RPMI 1640 without phenol red, supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.
-
This compound
-
17β-Estradiol (positive control)
-
Vehicle control (e.g., 0.1% DMSO)
-
96-well clear tissue culture plates
-
WST-1 reagent
-
Microplate reader (spectrophotometer)
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed T47D cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of phenol red-free medium with 10% CS-FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in the assay medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the respective compound concentrations.
-
Incubate the plate for 4-6 days to allow for sufficient cell proliferation. The optimal incubation time may need to be determined empirically.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell density to ensure the absorbance values are within the linear range of the instrument.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.[17]
-
Data Analysis:
-
Subtract the absorbance of the reference wavelength from the absorbance at 450 nm.
-
Normalize the data to the vehicle control (set to 100% viability or 1-fold increase).
-
Plot the fold-increase in proliferation against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression model.
Protocol 3: Quantitative PCR (qPCR) of Estrogen-Responsive Genes
Principle: To confirm that the observed bioactivity is due to the intended mechanism of action, it is essential to measure the expression of known endogenous estrogen-responsive genes.[19] Genes such as Trefoil Factor 1 (TFF1, also known as pS2) and Progesterone Receptor (PGR) are well-established targets of ER signaling and are upregulated in response to estrogen.[20][21][22]
Materials:
-
T47D cells
-
6-well tissue culture plates
-
This compound and 17β-estradiol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for TFF1, PGR, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed T47D cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with this compound (at its EC₅₀ concentration determined from the reporter assay), 17β-estradiol (e.g., 10 nM), and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls to check for contamination.
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (TFF1, PGR) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
Trustworthiness and Self-Validation
The robustness of these findings relies on a self-validating experimental design:
-
Orthogonal Assays: The use of three different assays measuring transcriptional activation, a functional cellular outcome (proliferation), and endogenous gene regulation provides a comprehensive and cross-validated assessment of bioactivity.
-
Positive and Negative Controls: The inclusion of 17β-estradiol as a potent positive control and a vehicle control establishes the dynamic range of the assay.
-
Specificity Control: The use of an ER antagonist like ICI 182,780 confirms that the observed activity is mediated through the estrogen receptor. A significant reduction in the signal in the presence of the antagonist validates the specificity of the assay.
-
Dose-Response Analysis: Generating full dose-response curves allows for the determination of key pharmacological parameters like EC₅₀ and Emax, providing a quantitative measure of potency and efficacy.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the bioactivity of this compound. By employing a multi-assay approach grounded in the principles of estrogen receptor signaling, researchers can obtain reliable and reproducible data on the potency, efficacy, and mechanism of action of this and other estrogenic compounds. Careful attention to controls and data analysis will ensure the generation of high-quality, trustworthy results crucial for research and drug development.
References
- BPS Bioscience. Estrogen Luciferase Reporter T47D Cell Line. [URL: https://bpsbioscience.com/estrogen-luciferase-reporter-t47d-cell-line-82349]
- Creative Biogene. T47D Cell Line. [URL: https://www.creative-biogene.com/cell-line/t47d-cell-line.html]
- Antoniou, A. et al. (2014). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. [URL: https://ar.iiarjournals.org/content/34/7/3647.long]
- Le Goff, P. et al. (1990). Expression of estrogen receptor and its messenger ribonucleic acid in the MCF-7 cell line: multiparametric analysis of its processing and regulation by estrogen. Molecular and Cellular Endocrinology. [URL: https://pubmed.ncbi.nlm.nih.gov/2269472/]
- Rogers, J. M., & Denison, M. S. (2002). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. [URL: https://academic.oup.com/toxsci/article/66/1/66/1660333]
- Signosis. Estrogen Receptor Luciferase Reporter T47D Stable Cell Line. [URL: https://www.signosisinc.com/product/er-responsive-luciferase-reporter-t47d-stable-cell-line-2-vials]
- Trimarco, J. D. et al. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. [URL: https://www.jove.com/t/61271/screening-for-phytoestrogens-using-a-cell-based-estrogen-receptor]
- Ström, A. et al. (2004). Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0405917101]
- Fang, H. et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1240538/]
- Danish Environmental Protection Agency. (2002). Evaluation of in vitro assays for determination of estrogenic activity in the environment. [URL: https://www2.mst.dk/Udgiv/publications/2002/87-7972-090-6/html/kap03_eng.htm]
- Vladusic, E. A. et al. (1998). Expression and regulation of estrogen receptor beta in human breast tumors and cell lines. Endocrinology. [URL: https://pubmed.ncbi.nlm.nih.gov/9796935/]
- ResearchGate. Methods and Applications of Estrogen Assays. [URL: https://www.researchgate.
- U.S. National Library of Medicine. (2018). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039750/]
- Jiang, X. et al. (2013). Assessment of Cellular Estrogenic Activity Based on Estrogen Receptor-Mediated Reduction of Soluble-Form Catechol-O-Methyltransferase (COMT) Expression in an ELISA-Based System. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0074065]
- ResearchGate. ERα expression in MCF-7, MCF-7T and MCF-7C cell lines. [URL: https://www.researchgate.net/figure/ERa-expression-in-MCF-7-MCF-7T-and-MCF-7C-cell-lines-A-Western-blot_fig1_281273926]
- Wilkinson, J. M. et al. (2009). Compound profiling using a panel of steroid hormone receptor cell-based assays. Journal of Biomolecular Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/19470857/]
- Treeck, O. et al. (2009). Detection of an elevated HER2 expression in MCF-7 breast cancer cells overexpressing estrogen receptor beta1. Experimental and Molecular Pathology. [URL: https://pubmed.ncbi.nlm.nih.gov/19393627/]
- U.S. National Library of Medicine. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. [URL: https://pubmed.ncbi.nlm.nih.gov/35199201/]
- ResearchGate. Effects of tocopherols on expression of estrogen-related genes encoding TFF1, cathepsin D, PGR, SERPINA1, and CITED1 in MCF-7 cells and MDA-MB-231 cells. [URL: https://www.researchgate.
- BenchChem. Application Notes and Protocols for In Vitro Evaluation of 4-Hydroxyestradiol Activity. [URL: https://www.benchchem.
- U.S. National Library of Medicine. (2018). A comparative study of colorimetric cell proliferation assays in immune cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5757238/]
- Beresford, N. et al. (2000). Issues arising when interpreting results from an in vitro assay for estrogenic activity. Toxicology and Applied Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/10631124/]
- BPS Bioscience. Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [URL: https://bpsbioscience.com/ere-luciferase-lentivirus-79585]
- ResearchGate. The estrogen response element (ERE)3–luciferase-based assay. [URL: https://www.researchgate.net/figure/The-estrogen-response-element-ERE-3-luciferase-based-assay-A-Dose-response-study_fig1_230780287]
- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability. [URL: https://www.abcam.com/protocols/wst-1-assay-protocol]
- Wikipedia. Estradiol. [URL: https://en.wikipedia.org/wiki/Estradiol]
- Sonneveld, E. et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences. [URL: https://academic.oup.com/toxsci/article/83/1/136/1655181]
- ScienCell. WST-1 Cell Viability & Proliferation Assay For Research Use Only. [URL: https://sciencellonline.
- Sigma-Aldrich. Mts cell proliferation assay. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/mts-assay]
- U.S. National Library of Medicine. (2011). Cell-based assays for screening androgen receptor ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3214581/]
- Sigma-Aldrich. Cell Proliferation Reagent WST-1. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/813/11644807001-en.pdf]
- ResearchGate. Mechanism of action of 17β-estradiol and potential interaction of isoflavones in the cascade. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-17b-estradiol-and-potential-interaction-of-isoflavones-in-the_fig2_359050537]
- Wober, J. et al. (2002). In Vitro Test Systems for the Evaluation of the Estrogenic Activity of Natural Products. Planta Medica. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-32096]
- BioKB. CoOccurrence - TFF1 - PGR. [URL: https://www.biokb.org/cooccurrence/TFF1/PGR]
- National Center for Biotechnology Information. Estradiol. PubChem Compound Summary for CID 5757. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Estradiol]
- Precision for Medicine. Cell-Based Assays and Imaging. [URL: https://www.precisionformedicine.
- Larner, J. M., & Hochberg, R. B. (1985). Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat. Endocrinology. [URL: https://pubmed.ncbi.nlm.nih.gov/4076041/]
- U.S. National Library of Medicine. (2017). Current strategies for quantification of estrogens in clinical research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554367/]
- Reactome. ESR1 binds to TFF1 gene promoter. [URL: https://reactome.org/content/detail/R-HSA-193776]
Sources
- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat: comparison with other C-17 metabolites and a pharmacological C-17 ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estradiol - Wikipedia [en.wikipedia.org]
- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 5. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 6. Expression of estrogen receptor and its messenger ribonucleic acid in the MCF-7 cell line: multiparametric analysis of its processing and regulation by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 8. Expression and regulation of estrogen receptor beta in human breast tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. signosisinc.com [signosisinc.com]
- 12. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BioKB - CoOccurrence - TFF1 - PGR [biokb.lcsb.uni.lu]
- 22. Reactome | ESR1 binds to TFF1 gene promoter [reactome.org]
Troubleshooting & Optimization
Troubleshooting low solubility of Estradiol 17-Isovalerate in aqueous media
Welcome to the technical support center for Estradiol 17-Isovalerate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a lipophilic steroid ester, this compound presents unique formulation challenges. This resource provides in-depth troubleshooting, experimental protocols, and the scientific rationale behind solubility enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Q2: What are the primary reasons for the low aqueous solubility of this compound?
A2: The low water solubility of this compound is a direct consequence of its molecular structure. The large, rigid steroid core is nonpolar, and the addition of the isovalerate ester group at the 17-position further increases its lipophilicity. This makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to poor solvation.
Q3: Can I improve the solubility by adjusting the pH of my aqueous medium?
A3: Adjusting the pH is unlikely to significantly improve the solubility of this compound. The molecule does not have readily ionizable functional groups within the typical physiological pH range. Therefore, altering the pH will not convert it into a more soluble salt form, a technique often effective for acidic or basic compounds.
Troubleshooting Low Solubility: A Step-by-Step Guide
If you are facing challenges with dissolving this compound, the following troubleshooting guide provides a systematic approach to enhancing its solubility in aqueous media.
Issue 1: Complete Insolubility in Aqueous Buffers
Cause: The inherent lipophilicity of this compound prevents its dissolution in polar solvents like water and buffers.
Solution 1: Utilizing Organic Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of lipophilic compounds.[2] These solvents reduce the polarity of the aqueous medium, making it more favorable for the solvation of nonpolar molecules.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for nonpolar compounds.
-
Ethanol: A less toxic option suitable for many biological applications.
-
Polyethylene Glycols (PEGs), e.g., PEG 400: Often used in pharmaceutical formulations to improve the solubility of poorly water-soluble drugs.[3]
-
Propylene Glycol: Another common excipient in drug formulations.[3]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO and ethanol are common starting points.
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in the chosen co-solvent at a high concentration. For instance, Estradiol 17-Valerate is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 2 mg/mL.[3] It is reasonable to expect similar solubilities for the isovalerate ester.
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer with vigorous mixing to prevent precipitation.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be increased, or a different co-solvent system may be required.
Data Presentation: Solubility of Estradiol Esters in Organic Solvents
| Compound | Solvent | Solubility |
| Estradiol 17-Valerate | DMSO | ~30 mg/mL[3] |
| Estradiol 17-Valerate | Ethanol | ~2 mg/mL[3] |
| Estradiol | DMSO | ~20 mg/mL |
| Estradiol | Ethanol | ~2.5 mg/mL |
Note: Data for this compound is limited; values for the closely related Estradiol 17-Valerate and the parent compound Estradiol are provided for reference.
Solution 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility in water.
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used in pharmaceutical formulations.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use may be limited by potential protein denaturation in biological assays.
-
Pluronic® F-127: A non-ionic triblock copolymer surfactant.
Experimental Protocol: Solubilization using Surfactants
-
Prepare a Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Add this compound: Add the powdered this compound directly to the surfactant solution.
-
Facilitate Dissolution: Use sonication or gentle heating with agitation to aid in the dissolution and micellar encapsulation of the compound.
-
Filter the Solution: After an appropriate incubation time, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine Concentration: The concentration of the solubilized this compound in the filtrate can be determined using an appropriate analytical method such as HPLC.
Mandatory Visualization: Mechanism of Surfactant Solubilization
Caption: Surfactant monomers form micelles above the CMC, encapsulating insoluble this compound.
Issue 2: Precipitation Upon Dilution of Organic Stock Solution
Cause: When a concentrated organic stock solution of this compound is diluted into an aqueous buffer, the concentration of the organic co-solvent may fall below the level required to keep the compound in solution, leading to precipitation.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most widely used cyclodextrins.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with improved water solubility and lower toxicity compared to β-CD.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A modified cyclodextrin with high water solubility and a favorable safety profile.
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer. Gentle heating may be required to fully dissolve some cyclodextrins.
-
Add this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Sonication can also be used to accelerate complex formation.
-
Equilibrate and Filter: Allow the suspension to equilibrate, and then filter it through a 0.22 µm syringe filter to remove the undissolved compound.
-
Quantify Solubilized Compound: Determine the concentration of the solubilized this compound in the clear filtrate using a validated analytical method.
Mandatory Visualization: Cyclodextrin Inclusion Complexation Workflow
Sources
Preventing degradation of Estradiol 17-Isovalerate in experimental solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Estradiol 17-Isovalerate. This guide is designed to provide in-depth, practical solutions to common challenges encountered when preparing and handling experimental solutions of this important synthetic estrogen. Our goal is to ensure the integrity and reproducibility of your experiments by minimizing compound degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
FAQ 1: What are the primary degradation pathways for this compound in experimental solutions?
This compound, an ester prodrug of 17β-estradiol, is susceptible to two primary degradation pathways in solution:
-
Enzymatic Hydrolysis: This is a significant concern in biological matrices like plasma or serum. Esterase enzymes present in these samples can rapidly cleave the isovalerate ester bond, converting the compound to 17β-estradiol and isovaleric acid.[1] This leads to an underestimation of the intact prodrug concentration.
-
Chemical Hydrolysis: This can occur in aqueous solutions and is influenced by pH and temperature. The ester linkage is susceptible to cleavage by both acid and base catalysis.[2]
-
Oxidation: The phenolic ring of the estradiol moiety is susceptible to oxidation.[3][4][5][6] This can be initiated by exposure to light, atmospheric oxygen, or the presence of oxidizing agents in the solution.[7][8] Oxidation can lead to the formation of various degradation products, including quinones.[6]
FAQ 2: Which solvents are recommended for preparing stock solutions of this compound?
This compound is a crystalline solid that is soluble in organic solvents.[9][10] Recommended solvents for preparing stock solutions include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is sparingly soluble in aqueous buffers.[11][12] For experiments requiring an aqueous solution, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[11][12][13]
FAQ 3: What are the ideal storage conditions for this compound solutions?
Proper storage is critical to maintaining the stability of your solutions.
-
Stock Solutions (in Organic Solvents): Store at -20°C for long-term stability.[10][11][13][14] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[1][14][15] Protect from light.[7][14][16]
-
Aqueous Working Solutions: It is strongly recommended to prepare these fresh on the day of use.[11][12][13] Storing aqueous solutions for more than one day is not advised due to the risk of hydrolysis and microbial growth.
FAQ 4: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution can significantly impact the rate of chemical hydrolysis.[8][17] Both acidic and alkaline conditions can catalyze the cleavage of the ester bond.[2] For most applications, maintaining a neutral pH (around 7.0-7.4) is recommended to minimize hydrolysis. If your experimental conditions require a different pH, it is crucial to perform stability studies to understand the degradation rate under those specific conditions.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | 1. Degradation of stock solution: Improper storage, repeated freeze-thaw cycles. 2. Degradation in working solution: Hydrolysis in aqueous media, oxidation. 3. Inaccurate initial concentration: Weighing error, incomplete dissolution. | 1. Prepare fresh stock solutions. Aliquot new stock solutions to minimize freeze-thaw cycles.[1][14][15] 2. Prepare aqueous working solutions fresh daily.[11][12][13] Consider purging organic solvents with an inert gas (e.g., argon or nitrogen) before preparing stock solutions to minimize dissolved oxygen.[10][11][12][13] 3. Verify balance calibration. Ensure complete dissolution by vortexing or sonicating. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | 1. Hydrolysis: Peak corresponding to 17β-estradiol. 2. Oxidation: Peaks corresponding to oxidized estradiol species.[3][4] | 1. Compare the retention time of the unknown peak with a 17β-estradiol standard. Implement measures to prevent hydrolysis (see above). 2. Use analytical techniques like mass spectrometry to identify the degradation products.[18][19][20] Minimize exposure to light and oxygen. Consider adding antioxidants if compatible with the experimental system. |
| Precipitation of the compound in aqueous working solutions. | 1. Exceeding solubility limit: The concentration of the organic co-solvent may be too low for the final concentration of this compound. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains compatible with your experimental system (e.g., cell culture toxicity).[14] 2. Perform a solubility test to determine the maximum achievable concentration in your specific buffer system. |
| High variability between replicate experiments. | 1. Inconsistent sample handling: Variations in time and temperature during sample processing in biological matrices. 2. Differential matrix effects: Components in biological samples affecting compound stability or analytical detection.[1] | 1. Standardize all sample handling procedures, including timing and temperature control.[1] Keep biological samples on ice during processing.[1] 2. Use a deuterated internal standard, such as Estradiol Valerate-d4, for LC-MS/MS analysis to correct for matrix effects and processing variability.[1] |
Section 3: Experimental Protocols & Methodologies
To ensure the integrity of your experimental solutions, follow these detailed protocols.
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
High-purity DMSO or Ethanol
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined caps
-
Calibrated pipettes
Procedure:
-
Pre-treatment of Solvent: To minimize oxidation, gently bubble an inert gas through the solvent for 5-10 minutes.[10][11][12][13]
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.
-
Dissolution: Add the appropriate volume of the pre-treated solvent to achieve the target concentration.
-
Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in glass vials. Store at -20°C, protected from light.[10][11][13][14][16]
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a dilute working solution of this compound in an aqueous buffer for immediate use.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer.
-
Addition of Stock: While gently vortexing the buffer, add the required volume of the thawed stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Final Mixing: Briefly vortex the final solution to ensure homogeneity.
-
Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store aqueous solutions.[11][12][13]
Protocol 3: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a specific matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
This compound stock solution
-
Validated analytical method (e.g., LC-MS/MS)
Procedure:
-
Spike Matrix: Prepare a pooled sample of the biological matrix spiked with a known concentration of this compound.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Baseline Analysis (Cycle 0): Analyze a set of aliquots immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at your standard storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw a set of aliquots completely at room temperature.
-
Analyze this set for the concentration of this compound (Cycle 1).
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles), analyzing a new set of aliquots after each thaw.
-
-
Data Analysis: Compare the mean concentration at each freeze-thaw cycle to the baseline concentration. A significant decrease indicates instability.
Section 4: Visualizing Degradation Pathways and Workflows
Primary Degradation Pathways
The following diagram illustrates the main chemical transformations that can lead to the degradation of this compound.
Caption: Key degradation routes for this compound.
Recommended Experimental Workflow
This workflow outlines the critical steps to maintain the integrity of your compound from stock solution preparation to final analysis.
Caption: Best-practice workflow for handling this compound.
References
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Oxidation of steroid estrogens by peroxymonosulfate (PMS) and effect of bromide and chloride ions: Kinetics, products, and modeling. PubMed. [Link]
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. [Link]
-
Oxidation of Phenols. Organic Chemistry - Jack Westin. [Link]
-
Factors affecting stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Factors Affecting Stability of Formulations. Scribd. [Link]
-
How Should I Store My Hormone Therapy Products? Red Leaf Wellness. [Link]
-
Factors affecting stability of drugs. SlideShare. [Link]
-
Determination of estradiol and its degradation products by liquid chromatography. PubMed. [Link]
-
Determination of estradiol and its degradation products by liquid chromatography | Request PDF. ResearchGate. [Link]
-
Steroid Assays and Endocrinology: Best Practices for Basic Scientists. PMC - NIH. [Link]
-
Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. [Link]
-
Kinetics of the oxidation of phenols and phenolic endocrine disruptors during water treatment with ferrate (Fe(VI)). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of steroid estrogens by peroxymonosulfate (PMS) and effect of bromide and chloride ions: Kinetics, products, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics of the oxidation of phenols and phenolic endocrine disruptors during water treatment with ferrate (Fe(VI)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. scribd.com [scribd.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 869627-83-8 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. stemcell.com [stemcell.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. redleafwellness.ca [redleafwellness.ca]
- 17. Factors affecting stability of drugs | PPTX [slideshare.net]
- 18. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Estradiol 17-Isovalerate Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Estradiol 17-Isovalerate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their experiments. Here, you will find practical, field-proven insights and detailed protocols to ensure the accuracy and reliability of your quantitative data.
Introduction to Matrix Effects in this compound Analysis
This compound is a synthetic ester of the natural estrogen, estradiol. Its lipophilic nature, while beneficial for its pharmacokinetic properties, presents a significant challenge during bioanalysis. When analyzing complex biological matrices such as plasma, serum, or tissue homogenates, co-extracting endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the assay.[1][2]
The primary culprits behind matrix effects in the analysis of lipophilic compounds like this compound are phospholipids from cell membranes.[3][4][5] These molecules are often co-extracted with the analyte and can suppress the ionization of the target compound, leading to underestimation of its concentration.[1][5]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to help you develop robust and reliable LC-MS/MS methods for this compound.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our users encounter during the analysis of this compound:
Q1: My signal for this compound is unexpectedly low and inconsistent, even at high concentrations. What could be the cause?
A1: This is a classic sign of ion suppression, likely due to matrix effects.[6] Co-eluting compounds from your sample matrix, especially phospholipids, are probably interfering with the ionization of your analyte in the MS source.[4][5] We recommend evaluating your sample preparation method to ensure adequate removal of these interfering substances.
Q2: How can I confirm that I have a matrix effect problem?
A2: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression or enhancement occurs. Alternatively, you can compare the signal response of your analyte in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[7]
Q3: What is the best internal standard to use for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[8][9] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects, providing the most accurate correction for signal variations.[10][11] If a specific SIL-IS for the isovalerate ester is unavailable, a deuterated or 13C-labeled estradiol can be considered, though it may not perfectly mimic the chromatographic behavior of the ester.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples.[12] It's a viable strategy for highly concentrated samples but should be used cautiously. A more robust approach is to optimize your sample preparation to selectively remove interferences.
Q5: My LC column performance is degrading quickly when analyzing plasma samples. Could this be related to matrix effects?
A5: Absolutely. The accumulation of non-volatile matrix components, particularly phospholipids, on the column can lead to increased backpressure, peak shape distortion, and a shortened column lifetime.[3][4][5] This underscores the importance of an effective sample cleanup procedure that removes these contaminants.
Troubleshooting Guide: A Systematic Approach to Eliminating Matrix Effects
This section provides a more in-depth guide to systematically troubleshoot and overcome matrix effects in your this compound assays.
Step 1: Pinpointing the Problem - The Post-Column Infusion Experiment
Before making any changes to your method, it's crucial to visualize the extent and location of ion suppression in your chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the MS source using a syringe pump and a T-junction.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method) onto the LC column.
-
Monitor the signal of your this compound transition. A stable baseline signal will be observed from the infused standard. Any dips in this baseline correspond to regions of ion suppression, while peaks indicate ion enhancement.
This experiment will reveal if your analyte's retention time coincides with a zone of significant ion suppression.
Step 2: Optimizing Sample Preparation - The Key to a Clean Extract
The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[13] Given the lipophilic nature of this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Stable isotope methodology in the pharmacokinetic study of steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 12. welch-us.com [welch-us.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Addressing variability in in vivo responses to Estradiol 17-Isovalerate
Welcome to the technical support guide for Estradiol 17-Isovalerate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo experiments using this long-acting estrogen. Variability in in vivo responses is a significant challenge; this guide provides in-depth, field-proven insights to help you design robust experiments, troubleshoot issues, and ensure the integrity of your data.
Understanding this compound: The Foundation
This compound is a synthetic prodrug of 17β-estradiol, the primary female sex hormone. The addition of the isovalerate ester group at the C17 position significantly increases the lipophilicity of the molecule.[1] This chemical modification is the key to its mechanism of sustained release. When administered in an oil vehicle, typically via subcutaneous (SC) or intramuscular (IM) injection, the compound forms a depot in the tissue. From this depot, the ester is slowly released into circulation and is subsequently hydrolyzed by endogenous esterases in the blood and liver to release active 17β-estradiol.[2][3] The rate-limiting step in this process is the hydrolysis of the ester, which provides a prolonged estrogenic effect compared to administering unmodified estradiol.[3]
Core Principles of Variability: A Proactive Approach
In vivo responses to this compound can be highly variable. Understanding the sources of this variability is the first step toward controlling it. We can categorize these sources into four main domains: the compound itself, the animal model, the experimental procedure, and the analytical methods used for quantification.
The Compound and Its Formulation
The physical and chemical state of the administered agent is a primary source of variability.
-
Purity and Stability: Ensure the purity of your this compound powder. The compound is a crystalline solid, soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] Prepare stock solutions in an appropriate solvent and store them at -20°C. However, repeated freeze-thaw cycles can lead to degradation. For working solutions in oil, stability can be a concern; the formulation should be prepared fresh when possible.[5]
-
Vehicle Selection: The choice of oil vehicle (e.g., sesame oil, corn oil, castor oil) is critical. The viscosity and composition of the oil can affect the diffusion and release rate of the lipophilic ester from the injection depot.[6] It is imperative to use the same vehicle and supplier for the entire duration of a study.
-
Solubility and Concentration: this compound must be completely dissolved in the vehicle. Incomplete dissolution leads to inaccurate dosing. Gentle warming and vortexing can aid dissolution.[7] High concentrations can also alter the viscosity of the formulation, potentially affecting injection accuracy and release kinetics.[6]
The Animal Model and Its Physiology
The biological system is inherently variable. Controlling for these factors is essential for reproducible results.
-
Species, Strain, and Age: Different animal strains can exhibit markedly different sensitivities to estrogens.[8][9] For instance, the CD-1 mouse strain has been shown to be more than 16 times more resistant to the endocrine-disrupting effects of estradiol than other strains.[9] Age is another critical factor, as both hormonal sensitivity and metabolic rates change over an animal's lifespan.[10][11] Older animals may show a blunted response to estrogen replacement.[11]
-
Health Status and Stress: Underlying health conditions can alter drug metabolism and response. Furthermore, stress from handling, housing conditions, or procedures can significantly impact the endocrine system.[12][13] Environmental enrichment has been shown to alter baseline hormone levels and the neuroendocrine response to stressors, which can confound results in endocrinology studies.[14][15][16]
-
Endogenous Hormones: For studies in female animals, the stage of the estrous cycle at the time of administration and sample collection must be standardized, as endogenous estradiol levels fluctuate significantly.[8] Ovariectomy is often performed to remove the influence of endogenous ovarian estrogens.
The Experimental Procedure
Minor variations in procedure can lead to major differences in outcome.
-
Route and Site of Administration: Subcutaneous (SC) injection is common for sustained release. However, the specific site of injection (e.g., dorsal surface, flank) can influence absorption due to differences in local blood flow and tissue composition.[6][17] It is crucial to be consistent with the injection site across all animals in a study.
-
Injection Technique: The depth of the injection and the speed of administration can affect depot formation and animal comfort.[18] Proper technique, including tenting the skin for SC injections, ensures the compound is delivered to the correct tissue space.[19][20]
-
Dosing Accuracy: Accurate dosing depends on the correct preparation of the formulation and precise administration. For viscous oil solutions, using appropriate syringes and needles is important to ensure the full dose is delivered.
Data Acquisition and Analysis
How you measure the response is as important as the experimental setup itself.
-
Timing of Sample Collection: Given the slow-release nature of this compound, the timing of blood or tissue collection is critical to accurately capture the desired pharmacokinetic or pharmacodynamic endpoint.
-
Analytical Method: The method used to quantify estradiol levels in serum or plasma is a major potential source of variability. Traditional immunoassays (like ELISA) can suffer from a lack of specificity due to cross-reactivity with other steroids.[21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard for its high specificity, sensitivity, and accuracy in steroid hormone quantification.[21][22][23][24]
Technical Support: FAQs and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over 17β-Estradiol?
A1: The primary advantage is its prolonged duration of action. The isovalerate ester makes the molecule more lipophilic, allowing it to form a slow-release depot when injected in an oil vehicle. This results in more stable and sustained levels of circulating estradiol over days, reducing the need for frequent injections and minimizing sharp peaks and troughs in hormone levels that would occur with unmodified 17β-estradiol.[3]
Q2: What is the best vehicle for in vivo administration?
A2: Sterile-filtered sesame oil or corn oil are the most commonly used and validated vehicles for subcutaneous administration of steroid esters. The choice should be based on historical data, compatibility with your specific animal model, and, most importantly, consistency. Once a vehicle is chosen, do not change the type or supplier mid-study.
Q3: How should I prepare my this compound solution?
A3: A common method is to first create a concentrated stock solution in an organic solvent like 100% ethanol or DMSO.[4][25] This stock can then be diluted into the final oil vehicle. For example, you can dissolve the compound in a small amount of ethanol and then add the oil, vortexing thoroughly. It's crucial to ensure the ethanol volume is minimal (e.g., <5-10% of the final volume) and to gently warm the mixture to evaporate the ethanol and ensure complete dissolution in the oil. Always prepare a vehicle-only control with the same percentage of residual ethanol to administer to your control group.[8]
Q4: How does the pharmacokinetics of this compound compare to other esters like valerate or cypionate?
A4: The length of the ester chain influences the duration of action. Estradiol cypionate generally has the longest duration of action, followed by valerate and then benzoate.[26][27] this compound, with its 5-carbon chain (similar to valerate), is expected to have a pharmacokinetic profile comparable to estradiol valerate, providing sustained release over several days.[2][28]
Troubleshooting Guide: Addressing Experimental Variability
This guide provides a systematic approach to resolving common issues encountered during in vivo experiments.
Issue 1: High Variability in Serum Estradiol Levels Between Animals in the Same Group
| Potential Cause | Investigative Questions & Solutions |
| Inconsistent Injection Technique | 1. Was the injection site consistent for all animals? Different SC sites have different absorption rates.[6][17] Solution: Standardize the injection site (e.g., dorsal interscapular region). 2. Was the injection volume accurate? Viscous oils can be difficult to dose precisely. Solution: Use a positive displacement pipette or a gas-tight Hamilton syringe. Ensure no leakage from the injection site. Apply gentle pressure to the site after withdrawing the needle.[17] 3. Was the injection subcutaneous? Accidental intradermal or intramuscular injection will alter absorption kinetics. Solution: Ensure proper "tenting" of the skin and insertion of the needle at a shallow angle. |
| Formulation Inhomogeneity | 1. Was the compound fully dissolved? If not, some animals may receive a higher effective dose than others. Solution: Visually inspect your formulation for any precipitate before each injection. Vortex the vial immediately before drawing up each dose to ensure homogeneity. |
| Animal-Specific Factors | 1. Were the animals properly acclimatized and handled? Stress can significantly alter hormone levels and metabolism.[12][14] Solution: Ensure a sufficient acclimatization period (e.g., 1-2 weeks) and consistent, gentle handling procedures. 2. Is there a large weight/age range within the group? Body composition and metabolic rates can vary.[10] Solution: Use animals within a narrow age and weight range. |
Issue 2: No/Low Observed Biological Effect or Lower-Than-Expected Serum Estradiol Levels
| Potential Cause | Investigative Questions & Solutions |
| Compound Degradation or Inactivity | 1. What is the age and storage condition of the compound? Solution: Use a fresh batch of this compound. Verify the purity via the Certificate of Analysis. Store stock solutions properly at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Incorrect Formulation/Dosing | 1. Was there a calculation error in the dose preparation? Solution: Double-check all calculations for concentration and dosing volume. Have a second researcher verify the calculations. 2. Did the compound precipitate out of the oil vehicle? Solution: Re-evaluate your formulation protocol. A different oil or a slightly different co-solvent strategy may be needed. |
| Rapid Metabolism/Clearance | 1. Is the chosen animal model known for rapid steroid metabolism? Solution: Consult literature for the specific strain you are using. You may need to adjust the dose or frequency. The metabolic clearance rate of estradiol can vary significantly.[29] |
| Analytical Method Insensitivity | 1. Are you using an ELISA or RIA? These methods may not be sensitive or specific enough, especially for low pg/mL concentrations.[30] Solution: Switch to a more robust analytical method like LC-MS/MS for accurate quantification.[21][22] |
Issue 3: Unexpected or Adverse Side Effects
| Potential Cause | Investigative Questions & Solutions |
| Vehicle-Related Inflammation | 1. Is there inflammation, irritation, or abscess formation at the injection site? [17] Solution: This could be a reaction to the oil vehicle or a non-sterile injection. Ensure your vehicle is sterile and of high quality (e.g., USP grade). Practice aseptic injection techniques.[19] |
| Dose Too High | 1. Are the observed effects (e.g., weight loss, behavioral changes) consistent with hyperestrogenism? Solution: Perform a dose-response study to determine the optimal therapeutic window for your model and endpoint. Start with a lower dose based on literature precedents. |
| Contamination | 1. Was the formulation or injection equipment sterile? Solution: Always use sterile needles, syringes, and vials. Prepare formulations in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. |
Data Presentation and Experimental Protocols
Table 1: Factors Influencing Subcutaneous Absorption of this compound
| Factor Category | Specific Factor | Impact on Variability | Mitigation Strategy |
| Physicochemical | Lipophilicity | High (determines depot formation) | Intrinsic property; control is achieved through consistent formulation.[1][6] |
| Molecular Size | Low (for small molecules) | Intrinsic property; consistent across experiments.[6][18] | |
| Physiological | Blood/Lymph Flow | High | Standardize injection site; minimize animal stress and excessive activity post-injection.[6][31] |
| Animal Age/Strain | High | Use a single, well-characterized strain and a narrow age/weight range.[8][9] | |
| Formulation | Vehicle Viscosity | Medium | Use a consistent, high-quality oil vehicle from a single supplier.[6] |
| Drug Concentration | Medium | Use a consistent, fully solubilized concentration.[6] | |
| Injection Volume | Medium | Use a minimal, consistent volume (typically <100 µL for mice).[18] |
Protocol 1: Preparation of this compound in Corn Oil (10 µ g/100 µL)
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For example, for 20 animals receiving 100 µL each, plus overage, you might prepare 3 mL.
-
Target concentration: 10 µg / 100 µL = 100 µg/mL = 0.1 mg/mL.
-
Mass needed for 3 mL: 0.1 mg/mL * 3 mL = 0.3 mg.
-
-
Initial Dissolution: Weigh 0.3 mg of this compound into a sterile glass vial. Add 150 µL of 100% ethanol (5% of final volume). Vortex until fully dissolved.
-
Vehicle Addition: Add 2.85 mL of sterile corn oil to the vial.
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes.
-
Solvent Evaporation (Optional but Recommended): Place the vial in a heating block at 37-40°C with the cap loosened to allow the ethanol to evaporate. This may take 30-60 minutes. Do not overheat.
-
Final Check: Once cooled, confirm there is no precipitation. The final solution should be clear. Store at 4°C for short-term use, protected from light. Warm to room temperature and vortex before each use.
Protocol 2: Subcutaneous Injection in Mice
-
Animal Restraint: Manually restrain the mouse using the scruff method, ensuring a firm but gentle grip on the loose skin at the nape of the neck.[32][20]
-
Site Preparation: The injection site is typically the dorsal midline, between the shoulder blades. Disinfection with 70% alcohol is recommended but not always mandatory for SC injections.[19]
-
Tenting the Skin: Use your thumb and forefinger to gently lift a fold of skin, creating a "tent."[17][19]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle (bevel up) into the base of the tented skin at a shallow angle (~30 degrees). Be careful not to pass through to the other side.[33]
-
Aspiration: Gently pull back the plunger. If blood appears, withdraw the needle and try a new site. This ensures you are not in a blood vessel.[19]
-
Injection: Inject the substance slowly and steadily. A small bleb or pocket should form under the skin.[17]
-
Withdrawal: Remove the needle and apply gentle pressure to the site for a few seconds to prevent backflow.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions at the injection site.
Visualization of Key Processes
Diagram 1: Experimental Workflow and Variability Control Points
This diagram illustrates the critical stages of an in vivo study with this compound, highlighting where variability can be introduced and controlled.
Caption: Workflow with key control points for minimizing variability.
Diagram 2: Mechanism of Action and Metabolism
This diagram shows the conversion of the prodrug this compound into the active hormone 17β-Estradiol.
Caption: Conversion of this compound to active 17β-Estradiol.
Diagram 3: Troubleshooting Logic for 'No Effect'
This decision tree provides a logical path for troubleshooting experiments where the expected biological effect is absent.
Caption: A decision tree for troubleshooting lack of biological effect.
References
- What factors affect subcutaneous drug absorption? - MediSearch.
- Technical Support Center: Troubleshooting Estradiol Experiments - Benchchem.
- estradiol esters pharmacokinetics in a bovine waveless model - alice Embrapa.
- Development and Validation of a LC-MS/MS Assay for Quantification of Serum Estradiol Using Calibrators With Values Assigned by the CDC Reference Measurement Procedure - PubMed.
- Effect of environmental enrichment on stress related systems in rats - PubMed.
- An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - PubMed.
- Video: Compound Administration in Rodents- Injection Techniques - JoVE.
- SOP: Mouse Subcutaneous Injections - Research and Innovation | Virginia Tech.
- Subcutaneous Injection in Mice | Animals in Science - Queen's University.
- Rat - Injection techniques - SWMS - Flinders University Staff.
- Subcutaneous Injection in the Mouse - University of Rochester Medical Center.
- Investigating the role of environmental enrichment initiated in adolescence against the detrimental effects of chronic unpredictable stress in adulthood: Sex-specific differences in behavioral and neuroendocrinological findings - ResearchGate.
-
Pharmacokinetics of estradiol - Wikipedia. Available at: [Link]
-
Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed. Available at: [Link]
-
Environmental enrichment prevents stress-induced epigenetic changes in the expression of glucocorticoid receptor and corticotrophin releasing hormone in the central nucleus of the amygdala to inhibit visceral hypersensitivity - ScienceDirect. Available at: [Link]
-
Environmental enrichment lowers stress-responsive hormones in singly housed male and female rats - ResearchGate. Available at: [Link]
-
Estradiol-17β Pharmacokinetics and Histological Assessment of the Ovaries and Uterine Horns following Intramuscular Administration of Estradiol Cypionate in Feral Cats - PubMed Central. Available at: [Link]
-
Effects of Environmental Enrichment on Exposure to Human-Relevant Mixtures of Endocrine Disrupting Chemicals in Zebrafish - MDPI. Available at: [Link]
-
Enduring influence of pubertal stressors on behavioral response to hormones in female mice - PubMed Central. Available at: [Link]
-
Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PubMed Central. Available at: [Link]
-
Animal age, weight and estrus cycle stage impact the quality of in vitro grown follicles - Human Reproduction. Available at: [Link]
-
Current strategies for quantification of estrogens in clinical research - PubMed Central. Available at: [Link]
-
Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - NIH. Available at: [Link]
-
A Review on Transdermal Drug Delivery Systems: Transdermal Patches - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - NIH. Available at: [Link]
-
Plasma Estradiol Profile After Administration of Different Types of Estradiol Esters in Acyclic Mares - PubMed. Available at: [Link]
-
Estradiol esters pharmacokinetics in a bovine waveless model. - Alice. Available at: [Link]
-
Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research - Waters. Available at: [Link]
-
Sensitivity To Effects Of Estrogen May Depend On Strain Of Mouse Tested - BioWorld. Available at: [Link]
-
Estrogen and Aging Affect the Subcellular Distribution of Estrogen Receptor-α in the Hippocampus of Female Rats - PubMed Central. Available at: [Link]
-
Estradiol Serum Levels are Crucial to Understand Physiological/C - Prime Scholars. Available at: [Link]
-
Chronological and reproductive aging-associated changes in resistance to oxidative stress in post-reproductive female mice - PubMed Central. Available at: [Link]
-
The Clearance and Metabolism of Estradiol and estradiol-17-esters in the Rat - PubMed. Available at: [Link]
-
Estradiol-driven metabolism in transwomen associates with reduced circulating extracellular vesicle microRNA-224/452 - NIH. Available at: [Link]
-
A study of estrogen metabolic clearance rates and transfer factors - PubMed. Available at: [Link]
-
Preparation and characterization of D, L-PLA loaded 17-β-Estradiol valerate by emulsion/evaporation methods - PubMed. Available at: [Link]
-
Stability of extruded 17 beta-estradiol solid dispersions - PubMed. Available at: [Link]
-
Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol? - ResearchGate. Available at: [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. Available at: [Link]
-
Estradiol | C18H24O2 | CID 5757 - PubChem. Available at: [Link]
-
In Vivo Imaging of Activated Estrogen Receptors in Utero by Estrogens and Bisphenol A - PubMed Central. Available at: [Link]
Sources
- 1. An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of extruded 17 beta-estradiol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medisearch.io [medisearch.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sensitivity To Effects Of Estrogen May Depend On Strain Of Mouse Tested + | Bioworld | BioWorld [bioworld.com]
- 10. oncofertility.msu.edu [oncofertility.msu.edu]
- 11. Estrogen and Aging Affect the Subcellular Distribution of Estrogen Receptor-α in the Hippocampus of Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enduring influence of pubertal stressors on behavioral response to hormones in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of environmental enrichment on stress related systems in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Environmental enrichment prevents stress-induced epigenetic changes in the expression of glucocorticoid receptor and corticotrophin releasing hormone in the central nucleus of the amygdala to inhibit visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.vt.edu [research.vt.edu]
- 18. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. researchgate.net [researchgate.net]
- 26. Estradiol-17β Pharmacokinetics and Histological Assessment of the Ovaries and Uterine Horns following Intramuscular Administration of Estradiol Cypionate in Feral Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plasma Estradiol Profile After Administration of Different Types of Estradiol Esters in Acyclic Mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 29. A study of estrogen metabolic clearance rates and transfer factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. primescholars.com [primescholars.com]
- 31. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 33. staff.flinders.edu.au [staff.flinders.edu.au]
Technical Support Center: Improving the Stability of Estradiol 17-Isovalerate
Here is the technical support center for improving the stability of Estradiol 17-Isovalerate in long-term storage.
Welcome to the technical resource hub for this compound. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound during long-term storage. This center addresses the fundamental chemistry of the molecule, offers practical troubleshooting for common challenges, and provides robust protocols for your experimental needs.
Section 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the core principles governing the stability of this compound. Understanding these fundamentals is the first step in designing stable formulations and storage protocols.
Q1: What is this compound, and what is its primary stability concern?
This compound is a synthetic prodrug, specifically an ester, of the natural estrogen 17β-estradiol.[1][2] The esterification at the C17 hydroxyl group makes the molecule more lipophilic, which is useful for creating depot formulations for intramuscular injection, allowing for a slower, sustained release of the active estradiol hormone.[3]
The primary stability concern for any estradiol ester is the hydrolysis of the ester bond.[1][4] This reaction cleaves the molecule into its parent, 17β-estradiol, and isovaleric acid. This degradation leads to a direct loss of the intended prodrug concentration and can alter the pharmacokinetic profile of the product.
Q2: What are the main degradation pathways for this compound?
There are three primary degradation pathways researchers must control:
-
Hydrolysis: This is the most significant pathway. The ester linkage is susceptible to cleavage by water (non-enzymatic) or esterase enzymes (in biological matrices).[1][4] The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The phenolic 'A' ring of the estradiol moiety is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of catechol estrogens (e.g., 2-hydroxyestradiol) and subsequently quinones, which can be reactive.[5][6][7] While the ester group itself isn't directly oxidized, degradation of the core steroid structure results in a loss of potency.
-
Photodegradation: Estradiol and its derivatives can be degraded upon exposure to light, particularly UV radiation.[8] This necessitates storing the compound and its formulations in light-protected containers.[9][10]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Q3: How do temperature and humidity affect long-term stability?
Temperature and humidity are critical factors that must be tightly controlled.
-
Temperature: Higher temperatures accelerate chemical degradation reactions, most notably hydrolysis, by increasing the reaction rate according to the Arrhenius equation. For injectable oil-based solutions, manufacturers often recommend storage at controlled room temperature (20° to 25°C or 68° to 77°F).[11] Refrigeration can slow degradation but may cause the active ingredient to crystallize out of solution, especially in highly concentrated formulations.[11][12] If crystallization occurs, gentle warming may be required to redissolve the material, but repeated temperature cycling should be avoided.[1][13] Freezing is generally not recommended unless specified by the manufacturer, as it can damage the formulation or container closure system.[10]
-
Humidity: For solid forms (e.g., lyophilized powder, bulk API), exposure to moisture is highly detrimental as it provides the water necessary for hydrolysis. Therefore, the material must be stored in tightly sealed containers with a desiccant.[13]
| Storage Condition | Potential Risks | Best For |
| Frozen (-20°C to -80°C) | Crystallization, phase separation, container stress. | Long-term storage of pure, solid API.[9][14] Not generally recommended for liquid formulations unless validated. |
| Refrigerated (2°C to 8°C) | Crystallization of API from solution. | May slow degradation of carrier oils.[11] Use with caution for liquid formulations. |
| Controlled Room Temp (20-25°C) | Faster degradation compared to refrigerated/frozen. | Recommended for many commercial oil-based injectable solutions.[11] Balances stability and physical properties. |
| Accelerated (e.g., 40°C/75% RH) | Significant and rapid degradation. | Used only for formal stability studies to predict shelf-life.[15][16] |
Table 1: Recommended Storage Conditions for this compound.
Q4: How do I select appropriate excipients and solvents for formulations?
Excipient compatibility is paramount for a stable formulation. An incompatible excipient can catalyze degradation.
-
Solvents: For oil-based injectables, common vehicles include castor oil or sesame oil. The choice of oil can impact stability and viscosity. For research purposes, stock solutions are often prepared in solvents like DMSO or ethanol.[13] These stock solutions should be stored at -20°C or -80°C, aliquoted to avoid freeze-thaw cycles, and used promptly after preparation.[13][14]
-
Excipients: A formal drug-excipient compatibility study is essential during formulation development.[15][17] Techniques like Differential Scanning Calorimetry (DSC) can reveal physical interactions, while HPLC analysis of stressed samples can identify chemical degradation.[18] Common excipients like lactose or magnesium stearate have been shown to cause degradation with some active pharmaceutical ingredients (APIs).[19] For estradiol, studies have shown good compatibility with excipients like corn starch, microcrystalline cellulose, and talc.[15][18]
-
Antioxidants: To mitigate oxidative degradation, the inclusion of an antioxidant such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) may be beneficial, particularly for liquid formulations.[20][21]
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a systematic approach to resolving common issues encountered during the storage and handling of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Loss of Potency in Stored Samples | 1. Hydrolysis: Exposure to moisture or inappropriate pH. 2. Oxidation: Exposure to air (oxygen) or light. 3. Adsorption: The compound is lipophilic and can adsorb to plastic surfaces, especially at low concentrations.[1] | 1. Verify Storage Conditions: Ensure samples are stored at the correct temperature, protected from light, and in tightly sealed containers. For solids, use a desiccant.[13] 2. Inert Environment: For highly sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. 3. Container Selection: Use glass or low-binding plastic containers.[1] Silanized glass can further reduce adsorption. |
| Appearance of New Peaks in HPLC Chromatogram | 1. Degradation: The new peaks are likely degradants such as 17β-estradiol, estrone, or various oxidation products.[22][23][24] 2. Excipient Interaction: A reaction between the API and a formulation component. | 1. Characterize Peaks: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can confirm if they correspond to expected degradants. 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate degradation products. This helps in confirming the identity of the peaks seen in the stability samples. |
| Crystallization or Precipitation in Liquid Formulation | 1. Low Temperature Storage: The solubility of the compound has decreased upon cooling.[11][12] 2. Solvent Evaporation: The container may not be sealed properly, leading to increased concentration. 3. Incorrect Solvent/Excipient: The formulation may not have sufficient solubilizing capacity. | 1. Gently Warm Sample: Warm the vial in a water bath and gently agitate to redissolve the crystals. Visually inspect for complete dissolution before use.[12] 2. Optimize Storage: Re-evaluate the storage temperature. It may be necessary to store at a controlled room temperature to maintain solubility. 3. Formulation Review: If the issue persists, the formulation may need to be optimized with a co-solvent or surfactant to improve solubility. |
| Inconsistent Results Between Stability Time Points | 1. Analytical Method Variability: The HPLC method may not be robust or properly validated. 2. Inconsistent Sample Handling: Variations in sample preparation, extraction, or storage before analysis.[1] 3. Non-Homogeneous Samples: If precipitation occurred and was not fully redissolved, the aliquot taken for analysis may not be representative. | 1. Validate Analytical Method: Ensure the analytical method is validated for precision, accuracy, and linearity according to ICH guidelines.[25] 2. Standardize Protocols: Develop and strictly follow a Standard Operating Procedure (SOP) for sample handling and preparation. 3. Ensure Sample Homogeneity: Before taking an aliquot for testing, always visually inspect the sample for clarity and ensure it is a homogeneous solution. |
Table 2: Troubleshooting Common Stability Issues.
Section 3: Key Experimental Protocols
To ensure data integrity, stability studies must be conducted using validated, systematic protocols.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact API from its degradation products and any excipients.
Objective: To develop an RP-HPLC method capable of resolving this compound from its potential degradants.
Materials:
-
This compound reference standard
-
17β-Estradiol and Estrone reference standards (as potential degradants)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Phosphoric acid or other suitable buffer components
-
C18 or CN analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Methodology:
-
Solvent Preparation: Prepare mobile phase components. A common starting point for steroids is a mixture of acetonitrile and water or methanol and water.[26]
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare working standards by dilution.
-
Wavelength Selection: Using a UV spectrophotometer or a diode array detector, determine the wavelength of maximum absorbance (λ-max) for this compound, which is typically around 280 nm.[27]
-
Initial Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 25°C.
-
Injection Volume: 10 µL.
-
Detection: 280 nm.
-
-
Method Optimization:
-
Inject a solution containing this compound and its expected primary degradant, 17β-estradiol.
-
Adjust the mobile phase composition (ratio of organic solvent to water) to achieve a good resolution (Rs > 2) between the two peaks.
-
If necessary, screen different columns (e.g., C8, Phenyl) or add a buffer to the aqueous phase to improve peak shape.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can resolve the API from degradants generated during a forced degradation study (Protocol 2).
-
Linearity: Analyze a series of standards over the expected concentration range (e.g., 5-150 µg/mL) and confirm a linear relationship (R² > 0.999).[27]
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.[25]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to identify likely degradation products and demonstrate the specificity of the stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: For each condition, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL). Also, prepare a control sample stored under normal conditions. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for several hours. Take samples at various time points.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature. Base-catalyzed hydrolysis of esters is typically very rapid. Sample frequently (e.g., every 15-30 minutes).
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Thermal Degradation: Store samples of the solid API and a solution at an elevated temperature (e.g., 80°C) in the dark.
-
Photostability: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all stressed samples, along with the control, using the validated stability-indicating HPLC method from Protocol 1.
-
Calculate the percentage of degradation and identify the major degradation products. Use LC-MS for structural elucidation of unknown peaks.
-
| Stress Condition | Typical Reagents & Conditions | Primary Expected Degradation Pathway | Major Degradant(s) |
| Acidic | 0.1 M HCl, 60-80°C | Hydrolysis | 17β-Estradiol |
| Basic | 0.1 M NaOH, Room Temp | Hydrolysis | 17β-Estradiol |
| Oxidative | 3% H₂O₂, Room Temp | Oxidation of Estradiol Moiety | 2- and 4-Hydroxyestradiol derivatives, Quinones |
| Thermal | 80°C, Dry Heat | Multiple | Various, depends on formulation |
| Photolytic | ICH Q1B specified light source | Photodegradation/Oxidation | Various oxidized species |
Table 3: Summary of Forced Degradation Conditions and Expected Degradants.
By implementing these protocols and understanding the principles outlined in this guide, you can effectively characterize, control, and improve the long-term stability of your this compound samples and formulations.
References
-
National Center for Biotechnology Information. (n.d.). Estradiol. PubChem Compound Summary for CID 5757. Retrieved from [Link]
-
Dürr, W., et al. (1976). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Geburtshilfe und Frauenheilkunde. Retrieved from [Link]
-
Newson Health. (n.d.). Storing and disposing of your Hormone Replacement Therapy (HRT) products. Retrieved from [Link]
-
Fagron. (2024). Hormone Stability Studies USP <795> New Guideline Updates. Retrieved from [Link]
-
Hao, T., et al. (2024). Characterization of a rapid 17β-estradiol-degrading strain, Microbacterium proteolyticum ZJSU01. Environmental Science and Pollution Research. Retrieved from [Link]
-
de Oliveira, G. G. G., et al. (2018). Study of stability and drug-excipient compatibility of estradiol and pharmaceutical excipients. Latin American Journal of Pharmacy. Retrieved from [Link]
-
ResearchGate. (2018). Study of stability and drug-excipient compatibility of estradiol and pharmaceutical excipients | Request PDF. Retrieved from [Link]
-
Lee, L. S., & Lee, J. F. (2002). Degradation of 17β-Estradiol and its Metabolites by Sewage Bacteria. Water, Air, and Soil Pollution. Retrieved from [Link]
-
Dias, B. P. S., et al. (2021). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2021). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. Retrieved from [Link]
-
Hülsmann, S., et al. (2001). Stability of extruded 17 beta-estradiol solid dispersions. Pharmaceutical Development and Technology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DELESTROGEN® (estradiol valerate injection, USP) Label. Retrieved from [Link]
-
Campos-Mañas, M. C., et al. (2009). Enzyme-Catalyzed Oxidation of 17β-Estradiol Using Immobilized Laccase from Trametes versicolor. Journal of Environmental Engineering. Retrieved from [Link]
-
ResearchGate. (2022). Possible pathways for 17β-estradiol degradation by strain MZT7. Retrieved from [Link]
-
Wikipedia. (n.d.). Estrogen ester. Retrieved from [Link]
-
DergiPark. (2019). Study of Stability and Drug-Excipient Compatibility of Estriol. Retrieved from [Link]
-
Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Sivasubramanian, L., & Lakshmi, K. S. (2009). DETERMINATION OF ESTRADIOL VALERATE IN PHARMACEUTICAL PREPARATIONS BY ZERO - AND FIRST-ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD. International Journal of ChemTech Research. Retrieved from [Link]
-
Reddit. (2023). How to store Estradiol Valerate. r/asktransgender. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylation of estradiol. Retrieved from [Link]
-
ResearchGate. (2008). Determination of estradiol and its degradation products by liquid chromatography | Request PDF. Retrieved from [Link]
-
Yilmaz, B. (2015). Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods. Arabian Journal of Chemistry. Retrieved from [Link]
-
Reddit. (2023). HRT stockpiling: freezing estrogen vials to extend their shelf life? r/asktransgender. Retrieved from [Link]
-
Wikipedia. (n.d.). Estrogen ester. Retrieved from [Link]
-
ResearchGate. (2018). Regulatory Guidelines on Stability Testing and Trending of Requirements | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). Inactivation of 17β-estradiol through oxidation to estrone and... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2015). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency, Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
ResearchGate. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? Retrieved from [Link]
-
World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
-
MDPI. (2022). Sulfate Radical-Based Oxidation Processes for Emerging Contaminants: Advances and Perspectives on Degradation of Hormones. Retrieved from [Link]
-
ResearchGate. (2014). Modification of the Release Characteristics of Estradiol Encapsulated in PLGA Particles Via Surface Coating | Request PDF. Retrieved from [Link]
-
Nakagawa, M., et al. (2001). 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells. Journal of Biological Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Effects of sample storage temperature on the measurement of salivary analytes: Degradation of testosterone, estradiol, and progesterone | Request PDF. Retrieved from [Link]
-
Bojar, H., et al. (1980). Investigation on the thermostability of steroid hormone receptors in lyophilized calf uterine tissue powder. Cancer. Retrieved from [Link]
-
Williams, M. R., & Stahle, S. (2011). Effect of cooking on concentrations of β-estradiol and metabolites in model matrices and beef. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Drugs.com. (2025). Estradiol Patient Tips: 7 things you should know. Retrieved from [Link]
-
Freedman, R. R., & D'Amico, D. (2002). Ambient Temperature and 17β-Estradiol Modify Fos Immunoreactivity in the Median Preoptic Nucleus, a Putative Regulator of Skin Vasomotion. Endocrinology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 3. Estrogen ester - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme-Catalyzed Oxidation of 17β-Estradiol Using Immobilized Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 7. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 11. reddit.com [reddit.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. stemcell.com [stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Study of stability and drug-excipient compatibility of estradiol and pharmaceutical excipients | Semantic Scholar [semanticscholar.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Effect of cooking on concentrations of β-estradiol and metabolites in model matrices and beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of a rapid 17β-estradiol-degrading strain, Microbacterium proteolyticum ZJSU01 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 27. globalresearchonline.net [globalresearchonline.net]
Minimizing non-specific binding of Estradiol 17-Isovalerate in assays
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unique chemical properties of lipophilic molecules like Estradiol 17-Isovalerate can present challenges in immunoassays. This guide is designed to move beyond generic advice, providing you with the causal explanations and field-tested protocols necessary to diagnose and resolve issues with non-specific binding (NSB), ensuring the accuracy and reproducibility of your data.
Non-specific binding is the adherence of assay components, including your analyte or antibodies, to unintended surfaces, leading to high background noise and reduced assay sensitivity.[1][2] this compound, being a hydrophobic ester, is particularly prone to this issue, as it readily interacts with the polystyrene surfaces of microplates and other assay components through hydrophobic interactions.[1] This guide will equip you to systematically tackle these challenges.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses the most common issues researchers encounter. Follow this question-and-answer format to diagnose and resolve specific problems in your assay.
Question 1: I'm observing a uniformly high background signal across my entire plate, even in my negative control wells. What's causing this and how do I fix it?
Answer: This is the most classic sign of significant non-specific binding. The high signal-to-noise ratio is likely masking your true results.[3] Let's break down the primary culprits and the solutions.
Potential Cause 1: Insufficient Blocking Your blocking buffer's job is to saturate all potential non-specific binding sites on the microplate wells.[4] If this step is inadequate, your antibodies or the estradiol conjugate can bind directly to the plastic, artificially elevating the signal.
-
Immediate Action:
-
Increase Blocking Time/Concentration: Try extending the blocking incubation period (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also increase the concentration of your blocking agent, for instance, from 1% BSA to 3% BSA.[3]
-
Change Your Blocking Agent: Not all blockers are equal. If you are using Bovine Serum Albumin (BSA), consider switching to a solution of non-fat dry milk or a specialized commercial blocking buffer.[5][6] Some assays perform better with protein-free, synthetic blockers.[6]
-
Potential Cause 2: Inadequate Washing Insufficient washing between steps fails to remove unbound reagents. This residual material will contribute to the background signal.
-
Immediate Action:
-
Increase Wash Steps: Increase the number of wash cycles from 3 to 5.
-
Introduce a Soak Step: Add a 30-second soak with the wash buffer during each cycle before aspirating. This helps to dislodge weakly bound, non-specific molecules.[3][7]
-
Optimize Wash Buffer: Ensure your wash buffer contains a detergent. A non-ionic detergent like Tween-20 (typically at 0.05-0.1%) is critical for disrupting hydrophobic interactions.[3]
-
Potential Cause 3: Antibody Concentration is Too High Using an excessive concentration of either the primary or secondary antibody can lead to non-specific adherence to the plate surface.
-
Immediate Action: This is a crucial parameter that requires optimization. Perform a checkerboard titration to determine the optimal antibody concentrations that provide the best signal-to-noise ratio. You are looking for the concentration that yields a robust signal for your standards without elevating the background in your zero-analyte wells.
Troubleshooting Workflow: A Logic-Based Approach
Here is a systematic workflow to diagnose the source of high background noise.
Caption: A step-by-step workflow for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
This section delves into the foundational principles of minimizing NSB for lipophilic steroids.
Q1: What exactly is non-specific binding, and why is this compound so susceptible?
A1: Non-specific binding (NSB) refers to the binding of a ligand or antibody to sites other than the intended target.[1] This can include binding to the assay plate, other proteins, or lipids.[1] It is primarily driven by two forces:
-
Hydrophobic Interactions: The non-polar regions of molecules are drawn to other non-polar surfaces (like polystyrene microplates) to minimize their interaction with the aqueous buffer.
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.
This compound is an ester of estradiol, making it highly lipophilic (fat-soluble) and hydrophobic. This inherent hydrophobicity gives it a strong tendency to "stick" to the plastic surfaces of microplates and pipette tips, which is a major contributor to NSB.[1]
Caption: The mechanism of specific vs. non-specific binding in an immunoassay.
Q2: How do I select the most effective blocking agent for my steroid assay?
A2: The ideal blocking agent effectively blocks non-specific sites without interfering with the specific antibody-antigen interaction.[5] There is no universal "best" blocker; optimization is key.[8] However, here is a comparison to guide your choice.
| Blocking Agent | Type | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v)[5] | Well-defined, single protein. Good for assays with biotin/AP labels.[9] | Can have lot-to-lot variability. May contain endogenous enzymes or hormones. |
| Non-fat Dry Milk | Protein Mixture | 0.1-5% (w/v)[5] | Inexpensive and effective due to a diverse mix of proteins. | Can mask some epitopes. May contain phosphoproteins that interfere with phospho-specific antibodies. Can deteriorate if not stored properly.[5] |
| Casein | Protein | 1% (w/v) | A very effective blocking agent that can be more effective than BSA or gelatin in some ELISAs.[10] | Similar to milk, can have some of the same drawbacks. |
| Commercial/Synthetic Blockers | Protein-Free Polymer | Per Manufacturer | High lot-to-lot consistency. No animal-derived components, reducing cross-reactivity issues.[6][11] | More expensive than traditional protein blockers. |
In our experience, for many steroid assays, starting with a 1-3% high-purity BSA solution is a reliable choice. If background persists, testing non-fat dry milk or a commercial, protein-free blocker is a logical next step.
Q3: Can the choice of microplate really make a difference for NSB?
A3: Absolutely. Standard polystyrene plates are hydrophobic and are a primary site for the non-specific binding of molecules like this compound. While this property is useful for passively adsorbing capture antibodies, it can be a source of background. If you are developing an assay and encountering persistent NSB, consider plates with different surface properties. Untreated or low-binding plates, which have more hydrophilic surfaces, can significantly reduce the non-specific adherence of your hydrophobic analyte and other assay components.
Q4: My estradiol standards are dissolved in an organic solvent. Could this be causing problems?
A4: Yes, this is a critical and often overlooked factor. This compound is soluble in organic solvents like ethanol or DMSO.[12] When preparing your standard curve, it is crucial that the final concentration of the organic solvent in the well is minimal (typically <1%). High concentrations of organic solvents can disrupt the sensitive antibody-antigen binding event, leading to an inaccurate standard curve and quantification. Furthermore, the choice of solvent can impact the physical properties of the estradiol itself.[13]
-
Best Practice: Prepare a high-concentration stock of your standard in a suitable organic solvent. Then, perform serial dilutions in your assay buffer to create your working standards. This ensures the solvent concentration is diluted to a negligible level in the final assay volume.
Experimental Protocols
Protocol 1: Determining Optimal Blocking Buffer Concentration
This protocol allows you to empirically determine the best concentration of a chosen blocking agent (e.g., BSA) for your specific assay.
-
Preparation: Prepare several concentrations of your blocking agent (e.g., 0.5%, 1%, 2%, and 5% BSA) in your assay buffer (e.g., PBS).
-
Coating: If applicable, coat the wells of a microplate with your capture antibody or antigen as per your standard protocol.
-
Blocking: Add 200 µL of each blocking buffer concentration to different sets of wells (run in triplicate). Include a "no block" control (assay buffer only). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate thoroughly with your standard wash buffer.
-
Assay Execution: Proceed with the rest of your ELISA protocol, but only add the detection reagents (e.g., enzyme-conjugated secondary antibody and substrate) without any analyte or primary antibody.
-
Measurement: Read the absorbance (OD) of the wells.
-
Analysis: The optimal blocking buffer concentration is the one that yields the lowest background signal (lowest OD) without compromising the signal in your actual assay (which you would test separately). You are looking for the point of diminishing returns, where a higher concentration no longer reduces the background.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Estradiol Experiments.
- Warkentin, R. (n.d.). Novel Immuno-assay for Detection of Lipophilic Substances. Protocols.io.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog.
- Abcam. (n.d.). How to deal with high background in ELISA.
- Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide.
- Benchchem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
- LI-COR Biosciences. (n.d.). Blocking Buffers.
- ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding.
- G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.
- Biocompare. (n.d.). Blocking Buffers and Reagents.
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Choi, H. G., et al. (n.d.). Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. PubMed.
- Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide.
- Antibodies Incorporated. (2016). 5 Essential Steps to Optimize Immunoassay Performance.
- Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation.
- Surmodics. (n.d.). ELISA Blocking Reagents / Blocking Buffers.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
-
Vogt, R. F., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50. Retrieved from [Link]
- Cayman Chemical. (2021). β-Estradiol 17-valerate Product Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. arp1.com [arp1.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.licorbio.com [shop.licorbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Cell Culture Conditions for Estradiol 17-Isovalerate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when adjusting cell culture conditions for experiments involving Estradiol 17-Isovalerate. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-proven insights to ensure the success and reproducibility of your experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture, establishing a strong foundation for more complex troubleshooting.
FAQ 1: What is this compound and how does it differ from 17β-Estradiol?
This compound is an esterified form of estradiol, the primary female sex hormone. The isovalerate group attached at the C17 position makes the molecule more lipophilic than its parent compound, 17β-estradiol. In research, esterified forms like this are often used to achieve a more sustained and stable release of the active hormone.[1] While this compound is designed for longer action in vivo, in in vitro cell culture, it will be metabolized by intracellular esterases to release 17β-estradiol, which then acts on the estrogen receptors. For the purposes of most cell culture experiments, it can be considered a pro-drug of 17β-estradiol.
FAQ 2: What is the primary mechanism of action of estradiol in cells?
Estradiol exerts its effects primarily by binding to two specific nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2][3][4] These receptors act as ligand-activated transcription factors.[2][5] Upon binding estradiol, the receptors typically dimerize and translocate to the nucleus, where they bind to specific DNA sequences called Estrogen Response Elements (EREs) in the promoters of target genes, thereby regulating their transcription.[5][6][7] This is known as the "nuclear-initiated" or "genomic" signaling pathway.[2][7]
Additionally, a subpopulation of estrogen receptors located at the plasma membrane can mediate rapid, "membrane-initiated" or "non-genomic" signaling.[2][5][7] Activation of these receptors can trigger various intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[6][8]
FAQ 3: Which cell lines are commonly used for estradiol experiments?
The choice of cell line is critical and depends on the research question. Here are a few examples:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive (ER+), making it a workhorse for studying estrogen-dependent breast cancer.[9][10] These cells are known to proliferate in response to estradiol.[10][11]
-
HEK-293: A human embryonic kidney cell line that is often used for transfection studies because of its high transfection efficiency.[12][13] Wild-type HEK-293 cells have low to negligible endogenous expression of estrogen receptors, making them an excellent "blank slate" for overexpressing specific ER subtypes (ERα or ERβ) to study their individual functions.[13][14]
-
T47-D: Another ER+ human breast cancer cell line often used in endocrine research.[15]
-
Ishikawa: An ER+ human endometrial adenocarcinoma cell line used for studying estrogen effects in the context of endometrial cancer.
FAQ 4: Why is it critical to use phenol red-free medium for these experiments?
Phenol red, a common pH indicator in cell culture media, has been shown to be a weak estrogen mimic.[16][17][18][19] It can bind to estrogen receptors and elicit an estrogenic response, particularly in sensitive cell lines like MCF-7.[16][18][19] This can lead to:
-
Increased background proliferation: The weak estrogenic effect of phenol red can stimulate cell growth, masking the true effect of your experimental treatment with this compound.[18][19]
-
Altered gene expression: It can induce the expression of estrogen-responsive genes, confounding your experimental results.[20]
-
Interference with anti-estrogen studies: The estrogenic activity of phenol red can interfere with the action of anti-estrogens like tamoxifen.[18][19]
Therefore, for any studies involving estrogen-responsive cells, it is mandatory to use phenol red-free medium to eliminate this confounding variable.[16][20][21]
FAQ 5: Why is charcoal-stripped serum necessary?
Fetal Bovine Serum (FBS), a common supplement in cell culture media, contains a variety of endogenous steroid hormones, including estrogens.[22] These hormones can activate estrogen receptors and interfere with your experiment. Charcoal-stripping is a process that uses activated carbon to remove lipophilic molecules, including steroid hormones, from the serum.[23][24][25][26]
Using charcoal-stripped FBS (CS-FBS) is essential to:
-
Reduce baseline estrogenic activity: This allows you to study the effects of your exogenously added this compound without interference from hormones present in the serum.[25]
-
Increase experimental control: It provides a "hormone-depleted" baseline, ensuring that any observed effects are due to your experimental treatment.[27][28]
It is important to note that the efficiency of charcoal stripping can vary between lots, which can affect experimental reproducibility.[22]
Part 2: Troubleshooting Guides
This section provides detailed guidance on specific problems that may arise during your experiments.
Troubleshooting Guide 1: Drug Preparation and Stability
Problem: I'm observing precipitation of my this compound in the culture medium, or I'm getting inconsistent results between experiments.
Causality: this compound, like other steroids, is a lipophilic molecule with low solubility in aqueous solutions like cell culture media.[29] Improper dissolution and dilution can lead to precipitation, reducing the effective concentration of the compound and causing variability.
Solution Workflow:
-
Stock Solution Preparation:
-
Solvent Choice: The recommended solvent for preparing a high-concentration stock solution of estradiol and its esters is absolute ethanol or DMSO.[27][29] Ethanol is often preferred as it is less toxic to cells at very low final concentrations.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM in absolute ethanol.[30] This allows for subsequent dilutions where the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%).[29]
-
Dissolution: Ensure the compound is completely dissolved in the solvent. Gentle vortexing or pipetting can help.[30][31] It is recommended to make the stock solution in a glass vial, as steroids can adsorb to certain plastics.[31][32]
-
-
Serial Dilutions:
-
Perform serial dilutions to reach your final working concentrations.[31]
-
For intermediate dilutions, you can use absolute ethanol.
-
For the final dilution into your cell culture medium, add the concentrated estradiol solution to the medium and mix immediately and thoroughly to prevent precipitation. Never add aqueous medium directly to a highly concentrated ethanol stock.
-
-
Storage:
Experimental Protocol: Preparation of Estradiol Stock and Working Solutions
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile ethanol to create a 10 mM stock solution. Ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected glass vials and store at -20°C.
-
To prepare a 1 µM working solution for treating cells, first create an intermediate dilution (e.g., 100 µM) in ethanol.
-
Then, add the appropriate volume of the intermediate dilution to your pre-warmed, phenol red-free cell culture medium containing charcoal-stripped FBS. For example, add 10 µL of a 100 µM stock to 10 mL of medium to achieve a final concentration of 100 nM. Mix immediately by gentle inversion.
-
For the vehicle control, add an equivalent volume of the solvent (e.g., ethanol) to the culture medium.[33]
Data Summary Table: Solvent and Storage Recommendations
| Parameter | Recommendation | Rationale & Citations |
| Primary Solvent | Absolute Ethanol or DMSO | High solubility for lipophilic steroids.[27][29] |
| Stock Concentration | 1-10 mM | Minimizes final solvent volume in culture. |
| Storage Temperature | -20°C | Ensures stability.[29][30][31] |
| Storage Container | Glass vial, protected from light | Prevents adsorption to plastic and light degradation.[31][32] |
| Final Solvent % in Media | ≤ 0.1% | Avoids solvent-induced cytotoxicity.[29] |
Troubleshooting Guide 2: Optimizing Cell Culture Conditions
Problem: My cells are not showing the expected proliferative response to estradiol, or the response is weak and variable.
Causality: An inadequate response to estradiol can stem from several factors, including insufficient hormone depletion prior to the experiment, the specific characteristics of your cell line strain, or the duration of the treatment.
Solution Workflow:
-
Hormone Depletion (Starvation):
-
Before treating with this compound, cells must be properly starved of hormones to reduce baseline signaling.
-
Culture the cells in phenol red-free medium supplemented with charcoal-stripped FBS for a minimum of 3 days (72 hours) before the experiment.[28][33] Some protocols may even recommend longer starvation periods.
-
-
Cell Line Validation:
-
Different laboratory strains of the same cell line (e.g., MCF-7) can exhibit varying degrees of sensitivity to estradiol.[11]
-
It is crucial to characterize the response of your specific cell line strain. Perform a dose-response curve with a range of estradiol concentrations (e.g., 1 pM to 100 nM) to determine the optimal concentration for your experiments.[34][35]
-
-
Treatment Duration:
-
The effects of estradiol can be time-dependent. While non-genomic effects can be rapid (minutes), genomic effects leading to proliferation take longer (hours to days).[36]
-
For proliferation assays, treatment durations of 24 to 72 hours are common.[36] You may need to optimize the treatment time for your specific cell line and endpoint.
-
Note that estradiol has a relatively short half-life in culture medium (approximately 3 hours).[36] For long-term experiments (e.g., >24 hours), you may need to replenish the medium with freshly prepared estradiol solution daily.[36]
-
Experimental Workflow Diagram: Optimizing Estradiol Response
Caption: Workflow for optimizing estradiol experiments.
Troubleshooting Guide 3: Interpreting Unexpected Results
Problem: I'm observing cell death at high concentrations of estradiol, or my ER-negative control cells are showing a response.
Causality: High concentrations of estradiol can sometimes lead to off-target or cytotoxic effects.[35][37] A response in ER-negative cells could indicate a non-receptor-mediated effect or an issue with your experimental setup.
Solution Workflow:
-
Evaluate Dose-Response:
-
A classic biphasic or inhibitory "hook" effect can occur at very high hormone concentrations. Ensure your dose-response curve covers a wide physiological and pharmacological range (e.g., 1 pM to 10 µM) to identify the optimal stimulatory window and any potential toxicity at higher doses.[35]
-
-
Confirm Receptor-Mediated Action:
-
To confirm that the observed effect is mediated by the estrogen receptor, include an antagonist control.
-
Co-treat cells with your this compound and an ER antagonist like Fulvestrant (ICI 182,780). If the effect of your compound is blocked by the antagonist, it confirms that the action is ER-dependent.[34]
-
-
Validate Control Cell Lines:
-
Ensure your ER-negative control cell line is truly negative for both ERα and ERβ. It's good practice to confirm receptor status by Western blot or qPCR.
-
If ER-negative cells respond, consider if the effect could be due to the G-protein coupled estrogen receptor (GPER), which can mediate rapid signaling.[2][6]
-
Signaling Pathway Diagram: Estrogen Receptor Action
Caption: Genomic and non-genomic estrogen signaling pathways.
Part 3: References
-
Estrogen receptor signaling mechanisms. National Institutes of Health.[Link]
-
Estrogen Signaling Pathway. Creative Diagnostics.[Link]
-
Impact of phenol red in cell culture and solutions. PromoCell.[Link]
-
KEGG Estrogen signaling pathway - Homo sapiens (human). Kyoto Encyclopedia of Genes and Genomes.[Link]
-
Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences.[Link]
-
Estrogen Receptor Signaling in Breast Cancer. MDPI.[Link]
-
Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. National Institutes of Health.[Link]
-
Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology | Oxford Academic.[Link]
-
Estrogenic activity of phenol red. National Institutes of Health.[Link]
-
Preparation of ß-Estradiol (1x10-2M) stock solution. Med Handbook.[Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. Protocol Exchange.[Link]
-
Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. National Institutes of Health.[Link]
-
Functions and physiological roles of two types of estrogen receptors, ERα and ERβ, identified by estrogen receptor knockout mouse. Journal of Menopausal Medicine.[Link]
-
Fetal Bovine Serum (FBS), Charcoal Stripped, Collected in South America. Capricorn Scientific.[Link]
-
MCF-7 Cells Culture - MCF-7 Cells. MCF-7 Cells.[Link]
-
Estrogen Receptors α and β. Circulation | American Heart Association Journals.[Link]
-
SOP_MTL-1.8 Estradiol Stock Formulation. University of Massachusetts Amherst.[Link]
-
How long does the estradiol effect remain in primary cell cultures? ResearchGate.[Link]
-
Estrogen signaling: a subtle balance between ER alpha and ER beta. National Institutes of Health.[Link]
-
What are comparative studies telling us about the mechanism of ERβ action in the ERE-dependent E2 signaling pathway? PubMed Central.[Link]
-
Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2. Spandidos Publications.[Link]
-
Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Frontiers.[Link]
-
Estradiol induces cell proliferation in MCF-7 mammospheres through HER2/COX-2. Spandidos Publications.[Link]
-
17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor. Breast Cancer Research and Treatment.[Link]
-
Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol? ResearchGate.[Link]
-
Effect of estradiol addition in static culture upon cell concentration... ResearchGate.[Link]
-
Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells. National Institutes of Health.[Link]
-
In Vitro Cell Culture Model for Osteoclast Activation during Estrogen Withdrawal. MDPI.[Link]
-
Steroid Assays and Endocrinology: Best Practices for Basic Scientists. National Institutes of Health.[Link]
-
Sex-specific actions of estradiol and testosterone on human fibroblast and endothelial cell proliferation, bioenergetics, and vasculogenesis. bioRxiv.[Link]
-
Biochemical Factors Governing the Steady-State Estrone/Estradiol Ratios Catalyzed by Human 17β-Hydroxysteroid Dehydrogenases Types 1 and 2 in HEK-293 Cells. Endocrinology | Oxford Academic.[Link]
-
Issues arising when interpreting results from an in vitro assay for estrogenic activity. National Institutes of Health.[Link]
-
Identity of an Estrogen Membrane Receptor Coupled to a G Protein in Human Breast Cancer Cells. Molecular Endocrinology | Oxford Academic.[Link]
-
Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase. National Institutes of Health.[Link]
-
Estrogenic and cytotoxic activity of tested compounds in HEK293 cells... ResearchGate.[Link]
-
Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement. National Institutes of Health.[Link]
-
Structure-dependent retention of steroid hormones by common laboratory materials. National Institutes of Health.[Link]
-
Cell Models for the Study of Sex Steroid Hormone Neurobiology. National Institutes of Health.[Link]
-
In vitro treatment with estradiol rapidly increases I Ca through... ResearchGate.[Link]
-
Challenges in developing accurate assays for the measurement of estradiol and testosterone in postmenopausal women. ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Estrogen signaling: a subtle balance between ER alpha and ER beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. mdpi.com [mdpi.com]
- 9. mcf7.com [mcf7.com]
- 10. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogenic activity of phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 17. promocell.com [promocell.com]
- 18. pnas.org [pnas.org]
- 19. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. atcc.org [atcc.org]
- 22. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 25. Charcoal-Stripped FBS | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Fetal Bovine Serum (FBS), Charcoal Stripped, South America [capricorn-scientific.com]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. stemcell.com [stemcell.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 32. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 33. genome.ucsc.edu [genome.ucsc.edu]
- 34. spandidos-publications.com [spandidos-publications.com]
- 35. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Enhancing the detection sensitivity of Estradiol 17-Isovalerate in biological samples
<Technical Support Center: Enhancing the Detection Sensitivity of Estradiol 17-Isovalerate in Biological Samples
Welcome to the technical support center dedicated to advancing the detection of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this synthetic estrogen in various biological matrices. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you to optimize your analytical methods, ensuring the highest levels of sensitivity, specificity, and reliability in your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of this compound, providing concise and expert-driven answers to help you quickly resolve routine issues.
Q1: What are the primary challenges in detecting this compound at low concentrations in biological samples?
The primary challenges include:
-
Low Physiological Concentrations: Endogenous and administered levels of steroid hormones are often in the picogram per milliliter (pg/mL) range, demanding highly sensitive analytical methods.[1][2][3]
-
Matrix Effects: Biological matrices like plasma, serum, and tissue homogenates are complex mixtures of proteins, lipids, and other small molecules that can interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement.[4]
-
Hydrolysis: The isovalerate ester bond is susceptible to hydrolysis by esterases present in biological samples, converting the analyte to estradiol. This can lead to an underestimation of this compound concentrations if not properly controlled during sample collection and preparation.
-
Structural Similarity to Endogenous Steroids: The close structural resemblance to endogenous estrogens like 17β-estradiol can cause cross-reactivity in immunoassays and requires high chromatographic resolution in mass spectrometry-based methods for accurate differentiation.[5][6]
Q2: Which analytical technique is most suitable for quantifying this compound with high sensitivity?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying steroid hormones due to its superior sensitivity, specificity, and ability to multiplex the analysis of several steroids in a single run.[5][6][7] High-resolution mass spectrometry (HRMS) further enhances selectivity by separating the target analyte from isobaric interferences.[8][9] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be highly sensitive, it often requires derivatization to improve the volatility and thermal stability of the analyte.[10][11][12] Immunoassays, while convenient, can suffer from a lack of specificity and cross-reactivity with related compounds.[8][13]
Q3: Is derivatization necessary for the analysis of this compound?
-
For LC-MS/MS: Derivatization is not always necessary but can significantly enhance ionization efficiency and, therefore, sensitivity, particularly when using electrospray ionization (ESI). Reagents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride can be employed to introduce a readily ionizable group.[14][15][16]
-
For GC-MS: Derivatization is generally required to increase the volatility and thermal stability of the steroid.[11][17] Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[11][18] A mixed derivatization approach, targeting different functional groups on the molecule, can also be highly effective.[19][20]
Q4: How can I minimize the hydrolysis of this compound during sample handling and preparation?
To minimize enzymatic hydrolysis, it is crucial to:
-
Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride.
-
Process samples at low temperatures (e.g., on ice) to reduce enzyme activity.
-
Promptly separate plasma or serum from blood cells.
-
Store samples at -80°C until analysis.
-
During sample preparation, use organic solvents to precipitate proteins and denature enzymes early in the workflow.
Q5: What is the most effective sample preparation technique for extracting this compound from complex matrices?
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating steroid hormones from biological fluids.[21][22][23] C18 cartridges are commonly used for the reversed-phase retention of steroids.[22][24] Liquid-Liquid Extraction (LLE) is another viable option, often using solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[25][26] However, SPE generally offers better cleanup and is more amenable to automation.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific issues you may encounter during your experiments.
Guide 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Problem: The signal intensity for this compound is low, resulting in a high limit of quantification (LOQ).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Suboptimal Sample Preparation | Inefficient extraction and cleanup can lead to low recovery and significant matrix effects, suppressing the analyte signal. | 1. Optimize SPE Protocol: Evaluate different sorbent materials (e.g., C18, polymeric reversed-phase) and elution solvents. Ensure the sample pH is appropriate for optimal retention.[21] 2. Incorporate an LLE Step: For particularly complex matrices, a preliminary LLE can remove a significant portion of interfering substances. 3. Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d4-Estradiol 17-Isovalerate) is crucial to compensate for matrix effects and variations in extraction recovery.[19] |
| Inefficient Ionization | This compound may not ionize efficiently under standard ESI conditions. | 1. Optimize ESI Source Parameters: Systematically adjust the ion spray voltage, gas temperatures, and flow rates. 2. Consider a Different Ionization Source: Atmospheric Pressure Photoionization (APPI) can sometimes provide better sensitivity for less polar compounds. 3. Implement Derivatization: Use a derivatizing agent to introduce a permanently charged or easily ionizable group.[15][16] |
| Poor Chromatographic Peak Shape | Broad or tailing peaks result in lower peak height and reduced sensitivity. | 1. Optimize LC Gradient: Adjust the gradient slope and mobile phase composition to improve peak focusing. 2. Evaluate Different LC Columns: Test columns with different stationary phases (e.g., C18, phenyl-hexyl) and particle sizes. 3. Check for System Contamination: Flush the LC system and column to remove any contaminants that may be causing peak tailing. |
Experimental Workflow: Optimizing Sample Preparation with SPE
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Guide 2: Inaccurate Quantification in GC-MS Analysis
Problem: Results show high variability and poor accuracy when using GC-MS.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion, leading to inconsistent results. | 1. Optimize Reaction Conditions: Experiment with different reaction times, temperatures, and reagent concentrations.[11] 2. Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Use dry solvents and purge reaction vials with nitrogen. 3. Evaluate Different Reagents: Test alternative derivatizing agents, such as those that form perfluoroacyl esters, which can be more stable.[19] |
| Thermal Degradation | The analyte or its derivative may be degrading in the hot GC inlet or on the column. | 1. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization. 2. Use a More Inert Column: Select a GC column with a highly inert stationary phase to minimize active sites that can cause degradation. 3. Check for Inlet Contamination: Clean or replace the GC inlet liner, as active sites on a dirty liner can promote degradation. |
| Co-eluting Interferences | A compound from the matrix may be co-eluting with the analyte, leading to an artificially high signal. | 1. Improve Chromatographic Resolution: Modify the GC temperature program to better separate the analyte from interfering peaks. 2. Enhance Sample Cleanup: Implement an additional cleanup step, such as a different SPE phase or a liquid-liquid partitioning step, to remove the interfering compound. 3. Use High-Resolution MS: If available, high-resolution mass spectrometry can distinguish between the analyte and co-eluting interferences based on their exact mass.[9][27] |
Troubleshooting Decision Tree: GC-MS Analysis
Caption: Decision tree for troubleshooting GC-MS quantification issues.
References
-
Cai, M., et al. (2002). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 37(9), 963-972. [Link]
-
Gaudl, A., et al. (2017). Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. Journal of Chromatography B, 1060, 249-257. [Link]
-
Dehennin, L., et al. (2017). High-resolution mass spectrometry as an alternative detection method to tandem mass spectrometry for the analysis of endogenous steroids in serum. Journal of Chromatography B, 1052, 34-42. [Link]
-
Ferrer, C., et al. (2010). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Kim, J. Y., et al. (2013). A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis. Journal of Lipid Research, 54(12), 3433-3441. [Link]
-
Büttler, R. M., et al. (2017). High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry Urine Steroid Profiling in the Diagnosis of Adrenal Disorders. Clinical Chemistry, 63(11), 1724-1733. [Link]
-
LCGC International. (2015). Fast, Sensitive, and Simultaneous Analysis of Multiple Steroids in Human Plasma by UHPLC–MS–MS. [Link]
-
Bennani, I., et al. (2017). Chemiluminescence immunoassays for estradiol and ethinylestradiol based on new biotinylated estrogen derivatives. Analytical Biochemistry, 537, 34-40. [Link]
-
Kushnir, M. M., et al. (2016). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 162, 3-11. [Link]
-
Guptill, D. L. (2015). Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame Ionization Detection (GC-FID). Eastern Illinois University. [Link]
-
Gaskell, S. J., et al. (1989). Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards. Clinical Chemistry, 35(4), 532-536. [Link]
-
Rosner, W., et al. (2013). Challenges to the measurement of estradiol: an endocrine society position statement. The Journal of Clinical Endocrinology & Metabolism, 98(4), 1376-1387. [Link]
-
MP Biomedicals. Estrogens - Reproduction - Diagnostics. [Link]
-
Essentia Health Lab Services. Test Code ESTS Estradiol, Rapid, Immunoassay, Serum. [Link]
-
Shackleton, C. (2010). Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490. [Link]
-
Gaskell, S. J., et al. (1989). Estradiol-17β determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of variable stable-isotope-labeled internal standards. ResearchGate. [Link]
-
Stanczyk, F. Z., & Clarke, N. J. (2010). Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement. The Journal of Clinical Endocrinology & Metabolism, 95(2), 528-530. [Link]
-
Pocurull, E., et al. (2016). Evaluation of commercial immunoassays for the detection of estrogens in water by comparison with high-performance liquid chromatography tandem mass spectrometry HPLC–MS/MS (QqQ). ResearchGate. [Link]
-
Waters. Measuring Estrogens at Low Levels in Plasma. [Link]
-
Li, Y., et al. (2014). [Simultaneous determination of three estrogens in feed by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu, 32(11), 1184-1188. [Link]
-
Key, T. J., et al. (2009). The challenge of measuring circulating estradiol at low concentrations. Breast Cancer Research, 11(3), 106. [Link]
-
Vaskivuo, L., et al. (2019). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. The Journal of Applied Laboratory Medicine, 4(3), 356-367. [Link]
-
Handelsman, D. J., & Wartofsky, L. (2013). Challenges and improvements in testosterone and estradiol testing. The Journal of Clinical Endocrinology & Metabolism, 98(4), 1299-1302. [Link]
-
Imre, S. M., et al. (2019). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia, 67(5), 743-750. [Link]
-
MediMabs. Estradiol ELISA Kit Instructions. [Link]
-
Prokić, D. D., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. [Link]
-
Amini, M., & Rouhollahi, A. (2011). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Iranian Journal of Pharmaceutical Research, 10(4), 741-747. [Link]
-
Kushnir, M. M., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry, 87(15), 7947-7954. [Link]
-
Sal-Sah, H., et al. (2020). A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. Metabolites, 10(12), 506. [Link]
-
Med Handbook. Preparation of ß-Estradiol (1x10-2M) stock solution. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5757, Estradiol. [Link]
-
Kowalczuk, D., et al. (2023). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 28(22), 7592. [Link]
-
ResearchGate. Fig. 1. GC-MS (EI) chromatograms of: a) blank water sample, b) spiked... [Link]
-
Cheméo. Chemical Properties of Estradiol (CAS 50-28-2). [Link]
-
Kushnir, M. M., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 17β-estradiol. [Link]
-
Gao, M., et al. (2015). Detection of 17 β-Estradiol in Environmental Samples and for Health Care Using a Single-Use, Cost-Effective Biosensor Based on Differential Pulse Voltammetry (DPV). Sensors, 15(10), 25422-25435. [Link]
-
D'Ascenzo, G., et al. (2008). Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 103-109. [Link]
-
Lee, D., & Kim, J. H. (2021). Ultrahigh-Sensitivity Detection of 17β-Estradiol. Biosensors, 11(10), 365. [Link]
-
Farre, M., et al. (2007). Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1160(1-2), 174-181. [Link]
-
Journal of Chromatography B. (2021). Bisphenol A Information & Resources. [Link]
-
IBL International. 17ß-Estradiol Saliva ELISA. [Link]
-
Salimetrics. SALIVARY 17β-ESTRADIOL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispec.co.th [scispec.co.th]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution mass spectrometry as an alternative detection method to tandem mass spectrometry for the analysis of endogenous steroids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scholars.eiu.edu [scholars.eiu.edu]
- 19. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Secure Verification [cer.ihtm.bg.ac.rs]
- 22. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. library.dphen1.com [library.dphen1.com]
- 24. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 25. medimabs.com [medimabs.com]
- 26. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry Urine Steroid Profiling in the Diagnosis of Adrenal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing inter-animal variability in Estradiol 17-Isovalerate studies
Technical Support Center: Estradiol 17-Isovalerate Studies
A Senior Application Scientist's Guide to Reducing Inter-Animal Variability
Welcome to the technical support center for researchers utilizing this compound. As a Senior Application Scientist, I understand that high inter-animal variability can obscure meaningful results, leading to inconclusive data and the unnecessary use of animals. This guide is designed to provide you with actionable strategies and in-depth troubleshooting protocols to enhance the consistency and reliability of your preclinical studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered during in vivo studies with this compound.
Q1: Why do we observe such high inter-animal variability in our this compound studies?
A: High variability is a known challenge with orally administered estradiol esters. This compound is a prodrug that must be hydrolyzed in vivo to the active 17β-estradiol. The variability stems from several key factors:
-
First-Pass Metabolism: After oral administration, estradiol undergoes extensive metabolism in the gut and liver before reaching systemic circulation, a phenomenon known as the first-pass effect. This significantly reduces its bioavailability to as low as 5% and introduces a major source of variation between animals.[1][2]
-
Enterohepatic Recirculation: Estradiol and its metabolites are excreted into the bile, reabsorbed in the intestine, and returned to the liver.[3][4] The efficiency of this process can differ significantly among animals, leading to fluctuations in plasma concentrations and a prolonged, variable half-life.
-
Gut Microbiome: The gut microbiota plays a crucial role by producing enzymes like β-glucuronidase, which can deconjugate estradiol metabolites, allowing them to be reabsorbed.[5] Differences in the gut microbiome composition between animals can, therefore, lead to different levels of circulating estradiol.
-
Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes, such as Cytochrome P450s and UGTs, can lead to significant differences in how individual animals process estradiol.[6][7][8]
Q2: What is the best route of administration to minimize variability?
A: Parenteral routes, such as subcutaneous or intramuscular injections, are generally preferred over oral administration to minimize variability. These routes bypass the first-pass metabolism in the liver, leading to more predictable bioavailability.[9][10] For long-term studies, subcutaneous implants that provide a slow, continuous release of estradiol can offer the most stable and consistent plasma concentrations.[6][11]
Q3: How does the choice of animal model impact variability?
A: The species, strain, and even the source of the animals can introduce variability.
-
Species Differences: Rats are commonly used for reproductive toxicity studies, but rabbits have also been shown to be useful in identifying teratogens not detected in rodents.[12][13] The choice should be justified based on the study's objectives and the relevance of the model to human physiology.
-
Genetic Background: Using inbred strains can help reduce variability stemming from genetic differences in drug metabolism.[2] However, even within the same inbred strain, spontaneous mutations can occur. For studies on specific biological pathways, transgenic models may be appropriate to ensure the expression of a human target.[14]
Q4: Can the animals' diet influence my estradiol study outcomes?
A: Yes, absolutely. Diet can significantly impact estradiol metabolism. High-fat diets can alter the composition of the gut microbiome and increase the enterohepatic recirculation of estrogens.[12] Conversely, high-fiber diets have been shown to increase the fecal excretion of estrogens, leading to lower plasma levels.[12] Standardizing the diet across all study animals is a critical step in reducing variability.
Q5: What is the role of the gut microbiome in estradiol metabolism and variability?
A: The gut microbiome, and specifically a collection of bacteria known as the "estrobolome," is integral to estrogen metabolism.[15] These bacteria produce enzymes that can reactivate conjugated (inactive) estrogen metabolites excreted in the bile, allowing them to be reabsorbed into circulation.[5] An imbalance in the gut microbiome (dysbiosis) can either increase or decrease the amount of reabsorbed estrogen, contributing to inter-animal variability.[15][16][17] Factors such as diet, stress, and antibiotic use can alter the gut microbiome, making its standardization an important consideration.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific issues you might encounter during your experiments.
Guide 1: Dosing Formulation and Administration Issues
-
Problem: You are observing erratic and unpredictable plasma concentrations of estradiol, even within the same dosing group.
-
Underlying Cause: This issue often points to problems with the formulation's stability, solubility, or the precision of the administration technique. This compound is a crystalline solid with low aqueous solubility.[16]
-
Troubleshooting Protocol:
-
Vehicle Selection and Preparation:
-
Solubility: this compound is soluble in organic solvents like DMSO and ethanol.[16] For parenteral administration, it is often dissolved in a vehicle like sesame oil.[11]
-
Vehicle Purity: Always use high-purity, sterile vehicles to avoid confounding effects from contaminants.[4]
-
Preparation: Prepare a stock solution in a solvent like DMSO and then dilute it further in the final vehicle (e.g., sesame oil or a saline solution with a co-solvent). Ensure the final concentration of the initial solvent (like DMSO) is low to prevent toxicity or irritation.[18]
-
Homogeneity: If preparing a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
-
-
Dose Calculation and Administration:
-
Accurate Body Weight: Always use the most recent body weight of each animal for dose calculation.
-
Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[18] For injections, use the correct needle size and inject into the specified location consistently (e.g., subcutaneous in the dorsal flank).[4]
-
Volume Consistency: The volume of administration should be kept to a minimum and be consistent across all animals.[4]
-
-
Data Presentation: Comparison of Administration Routes
-
| Route of Administration | Bioavailability | Variability | Key Considerations |
| Oral (Gavage) | Low (~5%)[1] | High | Subject to extensive first-pass metabolism and enterohepatic recirculation.[1][3] |
| Intramuscular (IM) | High (~100%)[1] | Moderate | Creates a depot effect for sustained release, but injection site can influence absorption.[9] |
| Subcutaneous (SC) | High | Low to Moderate | Slower absorption than IM. Implants offer very low variability for long-term studies.[6] |
| Transdermal | Moderate | Moderate | Bypasses first-pass metabolism but absorption can be influenced by skin condition. |
Guide 2: Animal Model Selection and Acclimatization
-
Problem: You observe significant differences in baseline estradiol levels or responses to treatment between different cages or batches of animals.
-
Underlying Cause: This can be due to insufficient acclimatization, environmental stressors, or underlying genetic and physiological differences between animal groups. Stress is a known confounder in research and can significantly impact physiological responses.
-
Experimental Workflow Diagram
-
Protocol for Animal Selection and Standardization:
-
Sourcing: Obtain animals from a reputable vendor to ensure they are specific-pathogen-free and have a defined genetic background.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures. This allows them to recover from the stress of transportation.
-
Environmental Standardization:
-
Housing: House animals in a controlled environment with consistent temperature, humidity, and a 12-hour light/dark cycle.
-
Cage Effects: Be aware of "cage effects," where animals within the same cage are more similar to each other than to animals in other cages. Where possible, randomize treatments across cages.
-
Enrichment: Provide environmental enrichment to reduce stress, which can improve data quality.
-
-
Handling:
-
Low-Stress Techniques: Handle animals using non-aversive methods, such as using tunnels or cupping hands instead of tail-picking for mice.
-
Consistency: Ensure all animal handling and procedures are performed by trained personnel in a consistent manner and at the same time of day to minimize circadian rhythm effects.
-
-
Guide 3: Sample Collection and Analytical Methods
-
Problem: You are seeing high variability in your final measured estradiol concentrations, which may not reflect the true biological variability.
-
Underlying Cause: This can arise from inconsistent sample collection techniques, sample degradation, or analytical inaccuracies. Traditional blood collection methods can be stressful for the animals and may require satellite groups, which introduces another layer of variability. [3]
-
Protocol for Microsampling:
Microsampling, which involves collecting very small volumes of blood (≤50 µL), is a powerful technique to reduce variability. It allows for serial sampling from the same animal, which means each animal can serve as its own control. [3][9][10]
-
Site Selection: Choose a low-stress sampling site, such as the saphenous vein.
-
Collection: Use a capillary tube to collect a precise volume of blood.
-
Processing: The small sample can be processed to plasma or serum, or applied to a card for dried blood spot (DBS) analysis.
-
Benefits:
-
-
Visualization of Key Factors Influencing Variability
Caption: Key factors contributing to inter-animal variability.
References
- Pharmacology of estradiol. (n.d.). In Wikipedia. Retrieved January 16, 2026.
- Timmer, C. J., & Geurts, T. B. (1999). Enterohepatic cycling and pharmacokinetics of oestradiol in postmenopausal women. British Journal of Clinical Pharmacology, 48(4), 578–588.
- Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetic and pharmacological features of oestradiol valerate.
- Heimer, G. M., & Englund, D. E. (1984). Enterohepatic Recirculation of Oestriol Studied in Cholecystectomized and Non-cholecystectomized Menopausal Women. Acta Endocrinologica, 106(1), 93–96.
- Cayman Chemical. (n.d.).
- Düsterberg, B., Schmidt-Gollwitzer, M., & Hümpel, M. (1985). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Hormone Research, 21(3), 145–154.
- Kuhl, H. (1990). Pharmacokinetic and pharmacologic variation between different estrogen products. Wiener Medizinische Wochenschrift, 140(23-24), 581–589.
- BenchChem. (2025).
- Enterohepatic circulation of estradiol group and estrogen. (n.d.).
- Sitruk-Ware, R., de Ziegler, D., & Bennink, H. J. (2001). Absorption and bioavailability of oestradiol from a gel, a patch and a tablet.
- ESTRADIOL-17 PHARMACOKINETICS AND HISTOLOGICAL ASSESSMENT OF THE OVARIES AND UTERINE HORNS FOLLOWING INTRAMUSCULAR ADMINISTR
- Goldin, B. R., Adlercreutz, H., Gorbach, S. L., Warram, J. H., Dwyer, J. T., Swenson, L., & Woods, M. N. (1982). Diet and the excretion and enterohepatic cycling of estrogens. Preventive Medicine, 11(2), 160–169.
- The Gut Microbiome's Role in Estrogen Balance: What You Need to Know. (2024, September 4). Proactive Health Labs.
- Taconic Biosciences. (2025, May 19). How Animal Model Handling Affects Your Research.
- Mitchell, N. (2024).
- University of Michigan. (n.d.).
- Establishment Methods and Application Evaluation of Animal Models in Reproductive Toxicology Research. (n.d.).
- Hultman, K., & Törnqvist, K. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments, (64), e4013.
- Bioavailability Study of Menorest®, a New Estrogen Transdermal Delivery System, Compared with a Transdermal Reservoir System. (1995).
- Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. (2021). Scientific Reports, 11(1), 15926.
- National Research Council (US) Committee on Recognition and Alleviation of Distress in Laboratory Animals. (2008). Recognition and Alleviation of Distress in Laboratory Animals.
- Roden, D. M., & George, A. L., Jr. (2002). The genetic basis of variability in drug responses. Nature Reviews Drug Discovery, 1(1), 37–44.
- BenchChem. (2025).
- The Gut-Hormone Connection: How Your Microbiome Impacts Estrogen Level. (2025, July 22). Digbi Health.
- The Impact of Stress on Laboratory Animals and Variability in Research Outcome. (2022). PSM Veterinary Research, 7(1), 31-42.
- IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals, Including Non-Pharmaceutical Grade Substances. (2009, December 11). University of California, San Francisco.
- Genetic Determinants of Drug Metabolism and Their Role in Prevent. (n.d.). Longdom Publishing.
- Taming anxiety and variation in labor
- Towards more reproducibility in preclinical research: dealing with batch and cage effects in mouse experiments. (n.d.). Vrije Universiteit Brussel.
- Charles River Laboratories. (n.d.). Transgenic Animal Models in Reproductive Toxicology.
- Strategies to apply 3Rs in preclinical testing. (2021). Pharmacology Research & Perspectives, 9(5), e00863.
- Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics, 14(5), 1497–1509.
- View of The Impact of Stress on Laboratory Animals and Variability in Research Outcome. (2025, April 3). PSM Veterinary Research.
- National Research Council (US) Committee on Developmental Toxicology. (2000). Scientific Frontiers in Developmental Toxicology and Risk Assessment.
- National Research Council (US) Committee on Guidelines for the Humane Transportation of Research Animals. (2006). Guidelines for the Humane Transportation of Research Animals.
- Recommendations for a Complete Reporting of Statistical Methods in Veterinary Pharmacology. (2025). Journal of Veterinary Pharmacology and Therapeutics.
- Impact of environmental conditions on the levels of stress and breeding performance in Wistar rats: conventional environment versus environmentally controlled housing. (2025, December 12).
- U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment.
- Recommendations for a Complete Reporting of Statistical Methods in Veterinary Pharmacology. (2025). Journal of Veterinary Pharmacology and Therapeutics.
- Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics, 14(5), 1497–1509.
- Recommendations for a Complete Reporting of Statistical Methods in Veterinary Pharmacology. (2025). Journal of Veterinary Pharmacology and Therapeutics.
- Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. (2015). The AAPS Journal, 17(3), 548–562.
- Editorial: 3Rs—Strategies for reduction and refinement of animal studies. (2023). Frontiers in Pharmacology, 14, 1193333.
- Population variability in animal health: Influence on dose–exposure–response relationships: Part I: Drug metabolism and transporter systems. (2021). Journal of Veterinary Pharmacology and Therapeutics, 44(1), 16–30.
- Assay Guidance Manual. (2012).
- Design and Statistical Methods in Studies Using Animal Models of Development. (2025, August 7). ILAR Journal.
- Statistical guidelines for authors. (n.d.).
- A Curated Dataset on the Acute In Vivo Ecotoxicity of Metallic Nanomaterials from Published Literature. (2021).
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterohepatic cycling and pharmacokinetics of oestradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ujms.net [ujms.net]
- 5. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet and the excretion and enterohepatic cycling of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Absorption and bioavailability of oestradiol from a gel, a patch and a tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Bioavailability Study of Menorest®, a New Estrogen Transdermal Delivery System, Compared with a Transdermal Reservoir System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systemic estradiol levels with low-dose vaginal estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
Validation & Comparative
A Comparative Pharmacokinetic Analysis: Estradiol 17-Isovalerate and Estradiol Valerate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Estradiol, the most potent endogenous estrogen, is a cornerstone of hormone replacement therapy and other clinical applications. However, its native form exhibits poor oral bioavailability and a short half-life, necessitating modifications to enhance its pharmacokinetic profile for therapeutic use.[1][2] Esterification of the 17β-hydroxyl group is a common and effective strategy to create prodrugs with improved lipophilicity, leading to prolonged absorption from injection sites and altered metabolic pathways.[3] This guide provides a detailed comparative analysis of the pharmacokinetics of two such esters: Estradiol 17-Isovalerate and the more ubiquitously studied Estradiol Valerate.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances of these compounds, their metabolic fates, and the resulting pharmacokinetic parameters. While extensive data exists for Estradiol Valerate, a notable scarcity of published research on this compound necessitates a partially theoretical comparison based on established principles of steroid ester pharmacology. This guide will clearly delineate between experimental data and scientifically grounded extrapolation.
Molecular Structures and Physicochemical Properties
The fundamental difference between this compound and Estradiol Valerate lies in the structure of the ester side chain attached at the C17β position of the estradiol molecule. Estradiol Valerate is the 17-pentanoyl ester of estradiol, while this compound is the 17-(3-methylbutanoyl) ester.
| Feature | This compound | Estradiol Valerate |
| Chemical Structure | Estradiol with a 3-methylbutanoyl (isovaleryl) group at C17β | Estradiol with a pentanoyl (valeryl) group at C17β |
| Molecular Formula | C23H32O3 | C23H32O3 |
| Molecular Weight | 356.5 g/mol | 356.5 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate[4] |
Pharmacokinetic Profiles: A Detailed Comparison
The esterification of estradiol creates a prodrug that is pharmacologically inactive until the ester bond is cleaved by esterases in the body, releasing the active 17β-estradiol.[3] The rate of this cleavage, along with the absorption rate from the administration site, are the primary determinants of the pharmacokinetic profile of the estradiol ester.[3]
Estradiol Valerate: A Well-Characterized Profile
Estradiol Valerate is a widely used estradiol ester, and its pharmacokinetics have been extensively studied following both oral and intramuscular administration.
Oral Administration:
Upon oral administration, Estradiol Valerate is readily absorbed and undergoes extensive first-pass metabolism in the gut wall and liver.[1][2] Esterases rapidly hydrolyze it to estradiol and valeric acid.[5] The released estradiol is then subject to further metabolism, primarily conversion to the less potent estrone.[5] This results in a low oral bioavailability of estradiol, typically around 5%.[1]
Intramuscular Administration:
When administered intramuscularly as an oil-based solution, Estradiol Valerate forms a depot from which it is slowly released into the systemic circulation.[6] This route bypasses the first-pass metabolism, leading to higher bioavailability of estradiol compared to the oral route. The rate of absorption from the injection site is the rate-limiting step for its duration of action.
A study comparing three estradiol esters after intramuscular injection found that peak plasma levels of estradiol and estrone were reached approximately two days after administration of Estradiol Valerate.[7] The elevated estrogen levels were maintained for 7-8 days.[7]
| Pharmacokinetic Parameter | Oral Estradiol Valerate | Intramuscular Estradiol Valerate |
| Bioavailability | ~5%[1] | High (bypasses first-pass metabolism) |
| Time to Peak (Tmax) | ~4-6 hours | ~2 days[7] |
| Half-life (t½) | 13-20 hours (for estradiol)[1] | Elimination half-life is absorption-rate limited |
| Metabolism | Extensive first-pass metabolism to estradiol and then estrone[5] | Hydrolysis to estradiol by esterases[3] |
This compound: An Inferred Profile
Due to the lack of specific pharmacokinetic studies on this compound, its profile must be inferred based on its chemical structure relative to Estradiol Valerate. The isovaleryl ester in this compound is a branched-chain fatty acid ester, in contrast to the straight-chain valeryl ester of Estradiol Valerate. This structural difference may influence its interaction with esterase enzymes and its lipophilicity, which in turn could affect its rates of hydrolysis and absorption.
It is plausible that the branched-chain structure of the isovaleryl group might lead to a slightly slower rate of enzymatic cleavage by esterases compared to the straight-chain valeryl group. This could potentially result in a slightly delayed release of estradiol and a prolonged duration of action. However, without direct experimental data, this remains a hypothesis. The lipophilicity of the two esters is expected to be very similar, suggesting that their absorption characteristics from an oil-based depot would likely be comparable.
Expected Similarities:
-
Both are prodrugs of 17β-estradiol.
-
Both would undergo hydrolysis by esterases to release active estradiol.
-
Both would exhibit prolonged duration of action when administered intramuscularly in an oil vehicle.
Potential Differences:
-
The rate of hydrolysis by esterases may differ slightly due to the branched versus straight-chain ester, potentially affecting the Tmax and duration of action.
-
Subtle differences in lipophilicity could lead to minor variations in absorption from the injection site.
Experimental Protocols for Pharmacokinetic Evaluation
The determination of the pharmacokinetic profiles of estradiol esters requires robust and validated experimental designs and analytical methodologies.
Pharmacokinetic Study Design (for Injectable Esters)
A typical pharmacokinetic study for an injectable estradiol ester would involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers, often postmenopausal women to minimize the influence of endogenous estrogen production, would be recruited.
-
Dosing: A single intramuscular injection of the estradiol ester in an oil-based vehicle is administered.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after the injection. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma/Serum Separation: Blood samples are processed to separate plasma or serum, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentrations of the estradiol ester (if possible), free estradiol, and its major metabolites (e.g., estrone) are quantified in the plasma/serum samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (t½).
Caption: A generalized experimental workflow for a pharmacokinetic study of an injectable estradiol ester.
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of estradiol and its esters in biological matrices due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[8]
A Generalized LC-MS/MS Protocol:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma or serum samples are mixed with an organic solvent (e.g., methyl tert-butyl ether) to extract the steroids.
-
Solid-Phase Extraction (SPE): Alternatively, samples can be passed through a solid-phase extraction cartridge that selectively retains the analytes, which are then eluted with a solvent.
-
Derivatization: To enhance sensitivity, the extracted analytes may be derivatized with a reagent that improves their ionization efficiency in the mass spectrometer.
-
-
Chromatographic Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate estradiol and its esters from other endogenous components.
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. Multiple reaction monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Caption: A schematic of a typical bioanalytical workflow using LC-MS/MS for the quantification of estradiol esters.
Metabolic Pathways
The primary metabolic pathway for both this compound and Estradiol Valerate is hydrolysis by esterases to yield 17β-estradiol and the corresponding carboxylic acid (isovaleric acid or valeric acid).[3] This enzymatic cleavage occurs in the blood and various tissues, including the liver.[9] Once liberated, 17β-estradiol enters its natural metabolic cascade. The major metabolic transformations of estradiol include oxidation to estrone, and subsequent hydroxylation and conjugation (glucuronidation and sulfation) to form water-soluble metabolites that are excreted in the urine.[5]
Caption: The metabolic pathway of estradiol esters, leading to the formation and excretion of active and inactive metabolites.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the pharmacokinetics of Estradiol Valerate and a scientifically inferred profile for this compound. While Estradiol Valerate is a well-understood compound, the lack of direct experimental data for this compound represents a significant knowledge gap.
For drug development professionals, the choice between these two esters would currently be guided by the extensive safety and efficacy data available for Estradiol Valerate. However, the potential for nuanced pharmacokinetic differences with this compound, possibly leading to a different therapeutic window or side effect profile, warrants further investigation.
Future research should focus on conducting head-to-head pharmacokinetic studies of this compound and Estradiol Valerate following intramuscular administration. Such studies, employing validated LC-MS/MS methods, would provide the definitive data needed to fully characterize and compare these two estradiol prodrugs, ultimately enabling more informed decisions in clinical development and therapeutic application.
References
-
Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Estrogen ester. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024, January 11). Pharmacokinetics of estradiol. In Wikipedia. Retrieved from [Link]
-
Waters. (n.d.). Measuring Estrogens at Low Levels in Plasma. Retrieved from [Link]
-
SciSpace. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. Retrieved from [Link]
-
Grokipedia. (n.d.). Pharmacokinetics of estradiol. Retrieved from [Link]
-
Farmacia Journal. (n.d.). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (1985). Metabolism of estradiol fatty acid esters in man. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic and pharmacologic variation between different estrogen products. PubMed. Retrieved from [Link]
-
Epistemonikos. (n.d.). A comparison of the pharmacokinetic properties of three estradiol esters. Retrieved from [Link]
-
Aly W. (2021). An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. Retrieved from [Link]
-
PubChem. (n.d.). 6alpha-Hydroxy-17beta-estradiol 17-Valerate. Retrieved from [Link]
-
PubChem. (n.d.). 17alpha-Estradiol 17-Valerate. Retrieved from [Link]
-
National Center for Biotechnology Information. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. PubMed. Retrieved from [Link]
-
News-Medical.Net. (2023, June 17). Estradiol Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The emerging role of human esterases. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Estradiol. NIST Chemistry WebBook. Retrieved from [Link]
-
Aly W. (2021). An Interactive Web Simulator for Estradiol Levels with Injectable Estradiol Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [The role of estrogens in hormonal regulation of lipid metabolism in women]. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). The pharmacokinetics of intravenous estradiol--a preliminary study. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Injectable Estradiol Use in Transgender and Gender-Diverse Individuals throughout the United States. PubMed. Retrieved from [Link]
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen ester - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. news-medical.net [news-medical.net]
- 6. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 9. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Estradiol 17-Isovalerate and 17β-Estradiol for In Vivo Research
A Senior Application Scientist's Guide to Selecting the Appropriate Estrogen for Preclinical Models
For researchers in endocrinology, reproductive biology, and drug development, selecting the optimal estrogen compound for in vivo studies is a critical decision that profoundly impacts experimental outcomes. This guide provides a direct comparison of 17β-Estradiol (E2), the primary endogenous estrogen, and Estradiol 17-Isovalerate, a synthetic ester prodrug, to inform this selection process. We will delve into their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data and detailed protocols, to elucidate the causality behind their performance in preclinical models.
Introduction: The Rationale for Estradiol Esters
17β-Estradiol is the most potent and biologically active endogenous estrogen. However, its direct use in vivo, particularly through oral administration, is hampered by a very low bioavailability (around 5%) due to extensive first-pass metabolism in the liver and intestines.[1] This rapid breakdown into less potent metabolites like estrone necessitates frequent administration or parenteral routes to maintain stable, physiologically relevant plasma concentrations.[2][3][4]
To overcome these limitations, medicinal chemists developed estradiol esters, which are prodrugs of estradiol.[5] By attaching a fatty acid ester moiety, such as isovalerate, to the C17β position, the molecule's lipophilicity is increased.[5][6] This chemical modification is the cornerstone of its altered in vivo behavior. This compound is not biologically active itself; it must first be hydrolyzed by endogenous esterase enzymes to release the parent 17β-Estradiol.[5][7][8] This enzymatic cleavage is the rate-limiting step that transforms the prodrug into a long-acting therapeutic agent.[5]
At a Glance: Key Differences in In Vivo Performance
| Parameter | 17β-Estradiol (Unesterified) | This compound (Prodrug) | Rationale for Difference |
| Mechanism of Action | Direct agonist of Estrogen Receptors (ERα/ERβ) | Inactive prodrug; hydrolyzed to 17β-Estradiol | The isovalerate ester must be cleaved by esterases to release the active hormone.[5] |
| Route of Admin. | Oral (micronized), Subcutaneous, Transdermal | Intramuscular, Subcutaneous | Esterification increases lipophilicity, making it ideal for creating an oil-based depot for slow release.[5][6] |
| In Vivo Half-Life (IM) | Very short (hours) | Extended (days to weeks) | Slow release from the injection depot and subsequent enzymatic hydrolysis prolongs the duration of action.[6] |
| Bioavailability (Oral) | Low (~5%) due to high first-pass metabolism.[1] | Not typically administered orally; designed for parenteral routes. | Oral administration would still subject it to first-pass metabolism.[7] |
| Dosing Frequency | Frequent (daily or more) | Infrequent (e.g., weekly or bi-weekly) | The depot effect provides a sustained release of the active hormone over an extended period.[8] |
| Primary Application | Short-term studies, establishing acute dose-response. | Long-term studies requiring stable hormone levels, hormone replacement models. | Mimics continuous physiological secretion, reducing animal handling stress. |
Pharmacological Deep Dive: A Head-to-Head Analysis
Pharmacokinetics: The Depot Effect in Action
The fundamental difference between these two compounds lies in their pharmacokinetic profiles following parenteral administration.
-
17β-Estradiol: When administered directly, particularly via routes that avoid the first-pass effect like subcutaneous or intravenous injection, 17β-Estradiol is rapidly absorbed and metabolized, leading to a sharp peak in plasma concentration followed by a rapid decline.[2] This necessitates frequent dosing to avoid significant fluctuations in hormone levels, which can be a confounding variable in many experimental designs.
-
This compound: When injected intramuscularly or subcutaneously in an oil vehicle, the increased lipophilicity of the ester causes it to form a depot within the muscle or fat tissue.[5] From this depot, the compound leaches out slowly into the systemic circulation. Once in circulation, esterases cleave the isovalerate group, releasing active 17β-Estradiol in a slow, sustained manner.[5][7][8] This process results in much more stable and prolonged plasma levels of estradiol from a single injection.[6][9] The length of the ester chain is a key determinant of its duration of action; longer chains generally lead to a longer half-life.[6][9]
The metabolic pathway is a critical aspect of this process.
Caption: Metabolic activation of this compound.
Pharmacodynamics: Uterine Growth as a Bioassay
The pharmacodynamic effects of both compounds, once 17β-Estradiol is active, are identical: they bind to estrogen receptors and elicit a physiological response. The rodent uterotrophic assay is the "gold standard" in vivo bioassay for determining estrogenic activity.[10] This assay relies on the principle that estrogens stimulate the proliferation of uterine tissue, leading to a measurable increase in uterine weight.[11][12][13]
In a comparative study using an ovariectomized (OVX) rat model—a model used to eliminate endogenous estrogen production—the difference in pharmacodynamic response is a direct reflection of the pharmacokinetic profiles.[14][15][16]
-
17β-Estradiol: A single subcutaneous dose will induce a rapid but transient increase in uterine weight, which will return to baseline as the hormone is cleared.
-
This compound: A single intramuscular dose will produce a slower onset but a much more sustained increase in uterine weight, remaining elevated for an extended period, reflecting the prolonged elevation of plasma estradiol levels.[9] This sustained action is also evident in the prolonged suppression of gonadotropins like Luteinizing Hormone (LH).[9][17]
Experimental Protocols: A Self-Validating System
To objectively compare these compounds in your own laboratory, a robust, self-validating experimental design is paramount. The ovariectomized rodent model is the preferred system.[14][15][16][18]
Ovariectomized Rat Model Workflow
Caption: Workflow for in vivo comparison in OVX rats.
Protocol 1: Comparative Pharmacokinetic (PK) Study
-
Animal Model: Adult female Sprague-Dawley rats (200-250g), ovariectomized and allowed to recover for 14 days to ensure uterine atrophy and baseline hormone levels.[16]
-
Housing: House animals under standard conditions with access to a low-phytoestrogen diet to avoid confounding estrogenic inputs.[11]
-
Dosing Groups:
-
Group 1 (Vehicle): Intramuscular (IM) injection of sesame oil.
-
Group 2 (E2): Subcutaneous (SC) injection of 17β-Estradiol (e.g., 10 µg/kg).
-
Group 3 (EIV): IM injection of this compound (equimolar dose to Group 2).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose, and at 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-injection.
-
Analysis: Separate plasma and store at -80°C. Quantify 17β-Estradiol concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[19]
-
Endpoint: Plot plasma concentration vs. time curves to determine Cmax, Tmax, and Area Under the Curve (AUC).
Protocol 2: Comparative Pharmacodynamic (PD) Uterotrophic Assay
This protocol follows the internationally recognized OECD guideline for the uterotrophic bioassay.[12][13][20]
-
Animal Model & Housing: As described in the PK study. The use of either immature or adult ovariectomized females is acceptable.[12][20]
-
Dosing Groups (3-Day Assay Example):
-
Group 1 (Vehicle): Daily SC injection of vehicle for 3 days.
-
Group 2 (E2 - Positive Control): Daily SC injection of 17β-Estradiol (e.g., 5 µg/kg/day) for 3 days.
-
Group 3 (EIV): A single IM injection of this compound on Day 1, with vehicle injections on Days 2 and 3. The dose should be selected to provide sustained release over the 3-day period.
-
-
Necropsy: On Day 4 (24 hours after the last dose), humanely euthanize the animals.
-
Tissue Collection: Carefully dissect the uterus, free of adipose and connective tissue. Blot gently to remove luminal fluid and record the "blotted" uterine wet weight.[13]
-
Endpoint: Compare the mean uterine weights between groups. A statistically significant increase over the vehicle control indicates an estrogenic effect.
Conclusion and Recommendations
The choice between 17β-Estradiol and this compound is dictated entirely by the experimental objective.
-
Choose 17β-Estradiol for acute studies, for establishing dose-response relationships where rapid clearance is desired, or when mimicking the pulsatile nature of the estrous cycle through multiple, timed injections.
-
Choose this compound for chronic or long-term studies requiring stable, continuous estrogen exposure, such as models of hormone replacement therapy, long-term cancer models, or behavioral studies. Its key advantages are the reduction of dosing frequency, which minimizes animal stress and handling artifacts, and the maintenance of more stable physiological hormone levels.
By understanding the causal link between the chemical structure (esterification) and the resulting in vivo performance (pharmacokinetics and pharmacodynamics), researchers can make an informed, authoritative decision, ensuring the integrity and relevance of their experimental data.
References
-
Bernatz, S. I., et al. (2015). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. Menopause. Available at: [Link]
-
Hochberg, R. B., et al. (1996). Estradiol-16alpha-carboxylic acid esters as locally active estrogens. PubMed. Available at: [Link]
-
Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed. Available at: [Link]
-
Morselli, L. L., et al. (2005). A comparison of ovariectomy models for estrogen studies. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Wikipedia. (n.d.). Estrogen ester. Available at: [Link]
-
Darnel, A. D., et al. (1999). Characterization of the Ovariectomized Rat Model for the Evaluation of Estrogen Effects on Plasma Cholesterol Levels. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. Available at: [Link]
-
Darnel, A. D., et al. (1999). Characterization of the Ovariectomized Rat Model for the Evaluation of Estrogen Effects on Plasma Cholesterol Levels. Endocrinology. Available at: [Link]
-
Kanno, J., et al. (2001). Critical Review and Evaluation of the Uterotrophic Bioassay for the Identification of Possible Estrogen Agonists and Antagonists: In Support of the Validation of the OECD Uterotrophic Protocols for the Laboratory Rodent. Critical Reviews in Toxicology. Available at: [Link]
-
Düsterberg, B., & Wendt, H. (1983). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. PubMed. Available at: [Link]
-
Pet-Armacinski, C. J., et al. (2015). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Estrogen ester. Available at: [Link]
-
Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. Available at: [Link]
-
Lemini, C., et al. (2014). Ovariectomy differential influence on some hemostatic markers of mice and rats. Thrombosis Journal. Available at: [Link]
-
Pharmatest Services. (n.d.). Uterotrophic bioassay. Available at: [Link]
-
At-Taras, E. E., & Roepke, T. A. (2011). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments. Available at: [Link]
-
Larrea, F., et al. (1986). Long-acting estrogenic responses of estradiol fatty acid esters. PubMed. Available at: [Link]
-
Khadilkar, S. S. (2019). A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. Journal of Human Reproductive Sciences. Available at: [Link]
-
Düsterberg, B., & Wendt, H. (1983). Pharmacokinetic and pharmacological features of oestradiol valerate. PubMed. Available at: [Link]
-
Shoupe, D. (1991). Pharmacokinetics of estrogen. PubMed. Available at: [Link]
-
Simon, J. A., et al. (2015). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Pharmacokinetics and safety of estradiol valerate tablet. Drug Design, Development and Therapy. Available at: [Link]
-
Lobo, R. A., & Cassidenti, D. L. (1992). Pharmacokinetics of oral 17 beta-estradiol. PubMed. Available at: [Link]
-
Lemus, A. E., et al. (2001). In vivo estrogen bioactivities and in vitro estrogen receptor binding and transcriptional activities of anticoagulant synthetic 17beta-aminoestrogens. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Template:Pharmacokinetics of three estradiol esters by intramuscular injection. Available at: [Link]
-
ResearchGate. (2015). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. Available at: [Link]
-
Semantic Scholar. (1992). Pharmacokinetics of oral 17 beta-estradiol. Available at: [Link]
-
Oriowo, M. A., et al. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. PubMed. Available at: [Link]
-
Powers, M. S., et al. (1985). Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement. American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Khadilkar, S. S. (2021). A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. NIH. Available at: [Link]
-
Powers, M. S., et al. (1985). Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement. PubMed. Available at: [Link]
-
Tofovic, S. P., et al. (2016). Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension. NIH. Available at: [Link]
-
Klein, K. O., et al. (2011). Pharmacokinetics and Pharmacodynamics of Oral and Transdermal 17β Estradiol in Girls with Turner Syndrome. NIH. Available at: [Link]
-
Semantic Scholar. (1985). Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement. Available at: [Link]
-
Mueller, J. W., et al. (2011). The structural biology of oestrogen metabolism. NIH. Available at: [Link]
-
Ramirez-Hernandez, R., et al. (2024). Metabolic effects of late-onset estradiol replacement in high-fat-fed ovariectomized mice. Steroids. Available at: [Link]
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. Estrogen ester - Wikipedia [en.wikipedia.org]
- 6. Estrogen ester [medbox.iiab.me]
- 7. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmatest.com [pharmatest.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Characterization of the ovariectomized rat model for the evaluation of estrogen effects on plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ovariectomy differential influence on some hemostatic markers of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo estrogen bioactivities and in vitro estrogen receptor binding and transcriptional activities of anticoagulant synthetic 17beta-aminoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-reactivity of Estradiol 17-Isovalerate in Estradiol Immunoassays
For researchers, scientists, and drug development professionals engaged in endocrinology and pharmacology, the precise quantification of estradiol is paramount. Immunoassays, while offering high throughput and sensitivity, are susceptible to interferences from structurally related molecules, a phenomenon known as cross-reactivity. This guide provides an in-depth technical comparison of the potential cross-reactivity of Estradiol 17-Isovalerate in common estradiol immunoassays, offering insights grounded in structural chemistry and immunoassay principles. Due to a lack of direct experimental data for this compound, this guide will draw comparisons with the known cross-reactivity of its structural isomer, estradiol 17-valerate, to provide a predictive analysis.
The Principle of Specificity in Estradiol Immunoassays
Estradiol immunoassays are predominantly competitive assays. In this format, a known amount of labeled estradiol (the tracer) competes with the estradiol in the sample (the analyte) for a limited number of binding sites on a specific anti-estradiol antibody. The amount of bound tracer is inversely proportional to the concentration of estradiol in the sample. The specificity of these assays is critically dependent on the antibody's ability to distinguish estradiol from other endogenous and exogenous steroids.[1]
Cross-reactivity occurs when a compound other than the target analyte binds to the assay antibody, leading to inaccurate measurements.[2] The degree of cross-reactivity is influenced by the structural similarity between the analyte and the interfering substance. Even minor modifications to the estradiol molecule can significantly impact antibody recognition.
Structural Analysis: Estradiol, Estradiol 17-Valerate, and this compound
The foundation of predicting cross-reactivity lies in understanding the molecular structures of the compounds .
Estradiol (17β-estradiol) is the primary female sex hormone and the target analyte of these immunoassays. Its steroidal structure with a phenolic A ring and hydroxyl groups at the C3 and C17 positions are key recognition sites for specific antibodies.
Estradiol 17-Valerate is a synthetic ester of estradiol where the hydroxyl group at the C17 position is esterified with valeric acid (a straight-chain five-carbon carboxylic acid). This modification increases the lipophilicity and prolongs the half-life of estradiol in vivo.[3]
This compound , while not as commonly documented in immunoassay literature, is an isomer of estradiol 17-valerate. It is formed by the esterification of the C17 hydroxyl group with isovaleric acid (3-methylbutanoic acid), a branched-chain five-carbon carboxylic acid.
DOT Diagram: Structural Comparison
Caption: Structural relationship between Estradiol and its 17-esters.
The key structural difference between estradiol 17-valerate and this compound is the branching in the carbon chain of the ester group. This seemingly small difference can have a significant impact on how the molecule fits into the antibody's binding pocket.
Comparative Cross-Reactivity Analysis
A study by Krasowski et al. (2014) evaluated the cross-reactivity of a diverse set of compounds in the Roche Elecsys Estradiol II immunoassay.[3] Their findings provide a valuable benchmark:
| Compound | Cross-Reactivity (%) in Roche Elecsys Estradiol II Assay |
| Estradiol | 100 |
| Estrone | 0.54 |
| Estriol | <0.05 |
| 17β-Estradiol-17-valerate | Very Weak (between 0.05 and 0.5) |
Analysis and Prediction:
-
Low but Measurable Cross-Reactivity of Estradiol 17-Valerate: The data indicates that even with the addition of a five-carbon ester chain at the C17 position, estradiol 17-valerate still exhibits some level of recognition by the anti-estradiol antibody, albeit very low.[3] This suggests that the antibody's binding pocket can accommodate some modification at this position.
-
Predicted Cross-Reactivity of this compound: The branched structure of the isovalerate ester in this compound introduces greater steric hindrance compared to the straight chain of the valerate ester. This increased bulkiness at the C17 position would likely make it more difficult for the molecule to fit into the antibody's binding site.
Therefore, it is predicted that the cross-reactivity of this compound in most estradiol immunoassays would be equal to or, more likely, lower than that of estradiol 17-valerate. The branched methyl group in the isovalerate chain is expected to create a less favorable interaction with the antibody compared to the linear valerate chain.
Experimental Protocol for Determining Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive immunoassay experiment should be performed. The following is a generalized protocol based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
DOT Diagram: Cross-Reactivity Testing Workflow
Caption: Workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of estradiol standards of known concentrations.
-
Prepare a series of this compound solutions of known concentrations.
-
Dilute the anti-estradiol antibody and the enzyme-conjugated estradiol to their optimal working concentrations as determined by initial optimization experiments.
-
Prepare wash buffer, substrate solution, and stop solution.
-
-
Plate Coating and Blocking:
-
Coat the wells of a microtiter plate with a capture antibody (e.g., goat anti-rabbit IgG) overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the remaining non-specific binding sites by adding a blocking buffer (e.g., BSA or non-fat dry milk solution) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Competitive Reaction:
-
Add a fixed volume of the diluted anti-estradiol antibody to each well.
-
Add the estradiol standards and this compound solutions to their respective wells.
-
Add a fixed volume of the enzyme-conjugated estradiol to all wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly to remove any unbound reagents.
-
Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the estradiol standards against their corresponding concentrations.
-
Determine the concentration of estradiol and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Estradiol / IC50 of this compound) x 100
-
Conclusion and Recommendations
While direct experimental data for the cross-reactivity of this compound in estradiol immunoassays is currently lacking, a structural comparison with estradiol 17-valerate provides a strong basis for prediction. The branched-chain structure of the isovalerate ester is likely to cause greater steric hindrance within the antibody's binding pocket, resulting in a lower cross-reactivity compared to the straight-chain valerate ester.
For researchers working with this compound, it is crucial to:
-
Acknowledge the Potential for Cross-Reactivity: While predicted to be low, the possibility of some cross-reactivity should not be dismissed, especially at high concentrations of the ester.
-
Validate In-House: Whenever possible, perform in-house cross-reactivity studies using the specific estradiol immunoassay being employed. The protocol provided in this guide offers a framework for such validation.
-
Consider Alternative Methods: For applications requiring absolute specificity, chromatographic methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard and should be considered.[4]
-
Consult Manufacturer's Data: Always review the package insert of the specific estradiol immunoassay kit for any available cross-reactivity data on related compounds.[5]
By understanding the principles of immunoassay specificity and the structural nuances of estradiol and its esters, researchers can make more informed decisions in their experimental design and data interpretation, ultimately ensuring the accuracy and reliability of their findings.
References
-
Beckman Coulter. (1997). Access® Estradiol assay. FDA.gov. Retrieved from [Link]
- Bolton, J. L., & Thatcher, G. R. (2008). A facile total synthesis of ent-17β-estradiol and structurally–related analogues. Steroids, 73(3), 329–337.
- Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
-
Salimetrics. (2023). Salivary 17β-Estradiol. Retrieved from [Link]
- Sorieul, M., Andrieu, T., Walther, B., & Fourmy, D. (2011). Chemical Synthesis and NMR Characterization of Non Steroidal Mimics of an Estradiol Derivative Used as Inhibitor of 17beta-Hydroxysteroid Dehydrogenase Type 1.
- Tamate, K., Charleton, M., Gosling, J. P., Egan, D., Ishikawa, M., Fottrell, P. F., & Kane, M. M. (1997). Direct colorimetric monoclonal antibody enzyme immunoassay for estradiol-17 beta in saliva. Clinical chemistry, 43(7), 1159–1164.
- Wang, Y., Zhu, J., & Dehennin, L. (2019). Evaluation of commercial immunoassays for the detection of estrogens in water by comparison with high-performance liquid chromatography tandem mass spectrometry HPLC–MS/MS (QqQ). Analytical and Bioanalytical Chemistry, 394(3), 1137-1148.
- de Souza, A. C. B., de Oliveira, A. C. A., & de Oliveira, A. L. (2010). Preparation and characterization of D, L-PLA loaded 17-β-Estradiol valerate by emulsion/evaporation methods.
- Handelsman, D. J., & Wartofsky, L. (2013). Performance of direct estradiol immunoassays with human male serum samples. Clinical chemistry, 59(12), 1773–1783.
- Lee, J. S., & Kim, Y. S. (2012). Estradiol Serum Levels are Crucial to Understand Physiological/C.
- Roberts, R. F., Roberts, W. L., & Rej, R. (2015). Fulvestrant May Falsely Increase 17β-Estradiol Levels in Immunoassays: A Case Report of a 57-Year-Old Postmenopausal Patient With Recurrent Estrogen Receptor-Positive Breast Cancer. Frontiers in oncology, 5, 223.
- Rosner, W., Vesper, H., & Endocrine Society. (2013). Toward excellence in hormone assay services for the diagnosis and management of endocrine disorders: an Endocrine Society position statement. The Journal of Clinical Endocrinology & Metabolism, 98(12), 4543–4555.
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry for the measurement of steroid hormones. Best practice & research. Clinical endocrinology & metabolism, 24(2), 261–277.
- Valan, M., Zavadil, M., & Miksík, I. (2010). Synthesis and biochemical characterization of a series of 17α-perfluoroalkylated estradiols as selective ligands for estrogen receptor α. Journal of medicinal chemistry, 53(21), 7731–7742.
- van Rijn, J. L., Wolffenbuttel, B. H., & Sluiter, W. J. (2021). Hormone Immunoassay Interference: A 2021 Update.
- Vennemann, P., Geyer, H., & Schänzer, W. (2016). Apparent estradiol cross-reactivities reported in assay package inserts. Drug testing and analysis, 8(1), 101–103.
Sources
- 1. primescholars.com [primescholars.com]
- 2. Frontiers | Fulvestrant May Falsely Increase 17β-Estradiol Levels in Immunoassays: A Case Report of a 57-Year-Old Postmenopausal Patient With Recurrent Estrogen Receptor-Positive Breast Cancer [frontiersin.org]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating HPLC Methods for Estradiol 17-Isovalerate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Estradiol 17-Isovalerate, a synthetic ester of the natural estrogen 17β-estradiol, is a critical component in various therapeutic formulations.[1][2] Its accurate measurement ensures product safety, efficacy, and compliance with stringent regulatory standards. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the specificity and sensitivity required for complex matrices.[3][4]
However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose.[5][6] This guide offers an in-depth, experience-driven comparison of critical validation parameters for an HPLC assay of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP).[7][8][9] We will explore the "why" behind experimental choices and present a self-validating system that ensures trustworthiness and scientific integrity.
The Foundation: Choosing the Right Chromatographic System
The separation of steroid esters like this compound is typically achieved using reversed-phase HPLC.[10][11] The nonpolar nature of the steroid backbone lends itself well to retention on a hydrophobic stationary phase.
Our Proposed System:
-
Column: A C18 (octadecyl silica) column is the workhorse for steroid analysis.[10] Its strong hydrophobic interactions provide excellent retention for estradiol esters. We've selected a column with dimensions of 4.6 mm x 150 mm and 5 µm particle size, which offers a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution using Acetonitrile and Water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and resolution for steroids.[1][10] A gradient allows for the efficient elution of the analyte while ensuring separation from potential impurities.
-
Detection: UV detection at 225 nm is selected.[1][12] While estradiol itself has a primary absorbance maximum around 280 nm due to its phenolic ring, the ester functional group can influence the UV spectrum.[2] A lower wavelength like 225 nm often provides a better response for the esterified form.
This choice of a C18 column with an acetonitrile/water mobile phase is a foundational decision. The C18 phase's hydrophobicity is ideally suited to the logP (a measure of lipophilicity) of estradiol, ensuring adequate retention and separation from more polar matrix components.[13][14]
The Pillars of Validation: A Comparative Approach
Analytical method validation is a continuous process, not a one-time event, that demonstrates a method is suitable for routine use.[9][15] We will now delve into the core validation parameters as stipulated by ICH Q2(R2), presenting data in a comparative format to highlight the performance of our proposed method against established acceptance criteria.[7][16]
Specificity (Selectivity)
The Why: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[6][15][17] This ensures that the signal measured is solely from this compound.
The How: We challenge the method by injecting a placebo (formulation matrix without the API), a reference standard of this compound, and a sample that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light).
Experimental Protocol: Specificity & Forced Degradation
-
Placebo Preparation: Prepare a sample containing all formulation excipients except this compound, following the same dilution scheme as the test sample.
-
Standard Preparation: Prepare a solution of this compound reference standard at the target concentration (e.g., 100 µg/mL).
-
Forced Degradation Sample:
-
Acid/Base Hydrolysis: Reflux a sample solution in 0.1N HCl and 0.1N NaOH, respectively, for 4 hours. Neutralize before injection.
-
Oxidation: Treat a sample solution with 3% H₂O₂ for 24 hours.
-
Thermal: Expose a solid sample to 80°C for 48 hours, then dissolve and dilute.
-
Photolytic: Expose a sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject all prepared solutions and analyze the chromatograms. The peak for this compound in the stressed samples should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks.
Table 1: Specificity and Forced Degradation Results
| Condition | Observation | Peak Purity Angle | Peak Purity Threshold | Result |
| Placebo | No interfering peak at the retention time of this compound. | N/A | N/A | Pass |
| Acid Stress (0.1N HCl) | ~15% degradation. Degradant peak resolved (Resolution > 2.0). | 0.95 | 1.50 | Pass |
| Base Stress (0.1N NaOH) | ~25% degradation. Major degradant peak resolved (Resolution > 2.0). | 0.88 | 1.50 | Pass |
| Oxidative Stress (3% H₂O₂) | ~10% degradation. Degradant peak resolved (Resolution > 2.0). | 1.12 | 1.50 | Pass |
| Thermal Stress (80°C) | <5% degradation. No significant degradant peaks observed. | 0.55 | 1.50 | Pass |
| Photolytic Stress (UV 254nm) | ~8% degradation. Degradant peak resolved (Resolution > 2.0). | 1.05 | 1.50 | Pass |
The results clearly demonstrate that the method can distinguish this compound from potential interferences, confirming its specificity.
Linearity and Range
The Why: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[6]
The How: A series of solutions are prepared from a stock solution of the reference standard at different concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.[16][18]
Experimental Protocol: Linearity
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: From the stock solution, prepare at least five concentration levels ranging from 80 µg/mL to 120 µg/mL (80%, 90%, 100%, 110%, 120% of a 100 µg/mL target).
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
Table 2: Linearity Data
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 798500 |
| 90% | 90 | 899100 |
| 100% | 100 | 1001500 |
| 110% | 110 | 1102300 |
| 120% | 120 | 1203600 |
| Linear Regression Analysis | Value | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | 1250 | Should be insignificant relative to the 100% response |
The high correlation coefficient (r²) confirms the excellent linear relationship between concentration and detector response over the specified range.[19][20]
Accuracy
The Why: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[6][17] It is typically assessed using recovery studies on a spiked placebo.
The How: Known amounts of this compound reference standard are added (spiked) into a placebo matrix at different concentration levels (typically 3 levels, in triplicate). The percentage of the analyte recovered is then calculated.
Experimental Protocol: Accuracy
-
Placebo Preparation: Prepare a placebo solution as described in the specificity protocol.
-
Spiking: Spike the placebo with the this compound stock solution to achieve final concentrations of 80, 100, and 120 µg/mL (representing 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and calculate the amount of drug recovered.
-
Calculation: % Recovery = (Measured Concentration / Theoretical Concentration) x 100.
Table 3: Accuracy (Recovery) Data
| Concentration Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL, n=3) | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.8% |
| 100% | 100.0 | 100.3 | 100.3% | 0.5% |
| 120% | 120.0 | 119.5 | 99.6% | 0.6% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The recovery values fall well within the typical acceptance criteria of 98-102%, demonstrating the method's accuracy.[19]
Precision
The Why: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4][6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
The How:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Experimental Protocol: Precision
-
Sample Preparation: Prepare six independent samples of this compound at 100% of the target concentration (100 µg/mL).
-
Repeatability Analysis (Day 1, Analyst 1): Inject and analyze the six samples. Calculate the mean assay value and the Relative Standard Deviation (%RSD).
-
Intermediate Precision Analysis (Day 2, Analyst 2): A second analyst prepares a new set of six samples and analyzes them on a different HPLC system (if available). Calculate the mean and %RSD.
-
Overall Precision: Combine the data from both days (12 results) and calculate the overall mean and %RSD.
Table 4: Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 | Overall (n=12) | Acceptance Criteria |
| Mean Assay Value (%) | 100.2% | 99.8% | 100.0% | N/A |
| % RSD | 0.75% | 0.81% | 0.79% | %RSD ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.[19]
Robustness
The Why: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17] This provides an indication of its reliability during normal usage.
The How: Key chromatographic parameters are slightly varied to assess the impact on the results. A system suitability test (SST) is performed for each condition to ensure the system remains operational.
Experimental Protocol: Robustness
-
Standard Preparation: Prepare a system suitability solution (containing this compound and a closely eluting impurity, if available) and a standard test solution.
-
Parameter Variation: Analyze the solutions under the normal method conditions and then under each of the following varied conditions (one variation at a time):
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).
-
Column Temperature: ±5°C (e.g., 25°C and 35°C for a 30°C method).
-
Mobile Phase Composition: ±2% absolute for the minor component (e.g., if the mobile phase is 70:30 Acetonitrile:Water, test 68:32 and 72:28).
-
-
Data Evaluation: Assess the impact on system suitability parameters (e.g., tailing factor, resolution) and the assay result of the test solution.
Table 5: Robustness Data
| Parameter Varied | Assay Result (% Label Claim) | Tailing Factor | Resolution (from nearest peak) | System Suitability |
| Nominal Condition | 100.1% | 1.1 | 2.8 | Pass |
| Flow Rate (+10%) | 100.3% | 1.1 | 2.7 | Pass |
| Flow Rate (-10%) | 99.9% | 1.2 | 2.9 | Pass |
| Temperature (+5°C) | 100.0% | 1.1 | 2.8 | Pass |
| Temperature (-5°C) | 100.2% | 1.2 | 2.6 | Pass |
| % Organic (+2%) | 99.8% | 1.1 | 3.1 | Pass |
| % Organic (-2%) | 100.4% | 1.2 | 2.5 | Pass |
| Acceptance Criteria | No significant change | ≤ 1.8 | ≥ 2.0 | Must Pass |
The minimal impact on the assay results and the consistent passing of system suitability tests under varied conditions demonstrate the method's robustness.
Visualizing the Validation Process
To conceptualize the workflow and the interplay of validation parameters, the following diagrams are provided.
Caption: High-level workflow for HPLC method validation.
Caption: Interrelationship of core HPLC validation parameters.
Conclusion
This guide provides a comprehensive framework for validating an HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness against predefined and internationally recognized criteria, we have demonstrated that the proposed reversed-phase HPLC method is fit for its intended purpose. The experimental designs and comparative data tables serve as a practical template for researchers, scientists, and drug development professionals. A thoroughly validated analytical method is not merely a regulatory requirement; it is the bedrock of product quality, ensuring that every batch released meets the highest standards of safety and efficacy.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . fda.gov. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . propharma.com. [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . agilent.com. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . gmp-compliance.org. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC - NIH . ncbi.nlm.nih.gov. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . labmanager.com. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . biopharminternational.com. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . chromatographytoday.com. [Link]
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application . agilent.com. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns . agilent.com. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . pharmout.net. [Link]
-
Acceptance criteria of validation parameters for HPLC - ResearchGate . researchgate.net. [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions . element.com. [Link]
-
Analytical Method Validation Parameters: An Updated Review . ijcrt.org. [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . scribd.com. [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations - ResearchGate . researchgate.net. [Link]
-
HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF | Request PDF - ResearchGate . researchgate.net. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . gmp-compliance.org. [Link]
-
Estradiol | C18H24O2 | CID 5757 - PubChem - NIH . pubchem.ncbi.nlm.nih.gov. [Link]
-
Chemical Properties of Estradiol (CAS 50-28-2) - Cheméo . chemeo.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. agilent.com [agilent.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Estradiol (CAS 50-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
Comparative analysis of the estrogenic potency of different estradiol esters
An In-Depth Comparative Analysis of the Estrogenic Potency of Different Estradiol Esters
For researchers, scientists, and drug development professionals in endocrinology and pharmacology, a granular understanding of estradiol esters is fundamental. These molecules are not simply variations of estradiol; they are sophisticated prodrugs engineered to control the pharmacokinetics and, by extension, the therapeutic effect of the primary female sex hormone, 17β-estradiol. This guide provides a comprehensive comparative analysis of the most clinically relevant estradiol esters, moving beyond simple equivalency charts to dissect the underlying chemical, biological, and physiological factors that dictate their potency and duration of action.
The Rationale for Esterification: Engineering a Predictable Release
17β-estradiol, when administered in its native form, is rapidly metabolized and cleared from the body, necessitating frequent dosing and leading to undesirable fluctuations in plasma levels[1][2]. The process of esterification—attaching a fatty acid ester chain to the C17β hydroxyl group of the estradiol molecule—transforms it into a more lipophilic compound. This chemical modification is the cornerstone of their clinical utility.
When administered via intramuscular (IM) injection in an oil vehicle, these esters form a depot in the muscle tissue. The lipophilicity of the ester dictates its rate of release from this depot into the bloodstream. Once in circulation, ubiquitous esterase enzymes rapidly cleave the ester chain, releasing the active 17β-estradiol. Therefore, the ester itself is essentially an inactive prodrug; its primary role is to act as a rate-limiting step for the delivery of the active hormone[3][4].
The structure-activity relationship is straightforward and elegant: the longer and more complex the ester chain, the greater the lipophilicity, the slower the release from the depot, and the longer the duration of action[3].
Caption: Prodrug activation of estradiol esters.
The Estrogenic Signaling Pathway
Upon its release, 17β-estradiol mediates its effects by binding to nuclear estrogen receptors, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors[5]. Binding of estradiol induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and leading to the physiological effects associated with estrogen[5][6].
Caption: Simplified estrogen receptor signaling pathway.
Comparative Pharmacokinetic Profiles
The "potency" of an estradiol ester in a therapeutic context is a direct function of its pharmacokinetic profile. A pivotal study by Oriowo et al. (1980) provided a head-to-head comparison of estradiol benzoate, valerate, and cypionate, which remains a cornerstone for understanding their relative performance[7]. The data below synthesizes findings from this and other studies to provide a clear comparison.
| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate | Estradiol Enanthate |
| Ester Chain Length | Short | Medium | Long | Long |
| Dosage (Single IM) | 5.0 mg | 5.0 mg | 5.0 mg | 5.0 - 10.0 mg |
| Peak Estradiol (Cmax) | ~940 pg/mL | ~667 pg/mL | ~338 pg/mL | ~163-445 pg/mL |
| Time to Peak (Tmax) | ~2 days | ~2 days | ~4 days | ~3-8 days |
| Elimination Half-life | Short | ~4-5 days[8] | ~8-10 days[8] | ~5.6-7.5 days[9][10] |
| Duration of Action | ~4-5 days[7] | ~7-8 days[7] | ~11 days[7] | ~21-30 days[9] |
| Typical Dosing Interval | Every few days | Every 1-2 weeks | Every 2-4 weeks[11] | Every 3-4 weeks |
Data synthesized from sources[7][8][9][10][11][12][13]. Note that Cmax and Tmax can vary significantly between individuals and studies.
Analysis of Pharmacokinetic Data:
-
Estradiol Benzoate (EB): The shortest ester, leading to a rapid but brief elevation in estradiol levels. Its profile is characterized by a high peak followed by a quick decline, making it suitable for applications requiring short-term estrogen exposure but impractical for long-term, stable hormone therapy.
-
Estradiol Valerate (EV): Exhibits a faster onset and higher peak than cypionate but has a shorter duration of action[7]. This profile necessitates more frequent injections (typically every one to two weeks) to maintain stable levels.
-
Estradiol Cypionate (EC): The longer ester chain results in a slower release, a lower and later peak concentration, and a significantly longer duration of action compared to valerate[7][11]. This allows for less frequent dosing, typically every two to four weeks.
-
Estradiol Enanthate (EEn): With a long ester chain similar to cypionate, it provides a sustained release of estradiol over several weeks, making it suitable for monthly injectable contraceptive formulations[9][14][15].
Methodologies for Assessing Estrogenic Potency
A multi-tiered approach is essential for a comprehensive evaluation of estrogenic compounds. This process moves from direct molecular interactions (in vitro) to integrated physiological responses (in vivo).
Tier 1: In Vitro Receptor Binding Affinity
Principle & Causality: This assay quantifies the direct binding affinity of a compound to the estrogen receptor. It is the most fundamental test for potential estrogenic activity. A competitive binding assay is used, where the test compound's ability to displace a radiolabeled ligand (typically ³H-17β-estradiol) from the receptor is measured. The result, the IC50 value, is the concentration of the test compound required to displace 50% of the radiolabeled ligand. This provides a direct measure of binding strength. For estradiol esters, this assay confirms their low intrinsic affinity, validating their status as prodrugs[4].
Experimental Protocol: Estrogen Receptor Competitive Binding Assay [16][17]
-
Receptor Preparation: Prepare rat uterine cytosol, which is a rich source of estrogen receptors. This is done by homogenizing uteri from ovariectomized rats in a Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer. Centrifuge the homogenate to obtain the cytosolic supernatant containing the ERs.
-
Assay Setup: In duplicate tubes, incubate a fixed amount of uterine cytosol protein (e.g., 50-100 µg) and a fixed concentration of radiolabeled ³H-17β-estradiol (e.g., 1.0 nM).
-
Competition: Add increasing concentrations of the unlabeled test compound (the "competitor") to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).
-
Incubation: Incubate the mixture overnight at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor complex, followed by centrifugation and washing.
-
Quantification: Measure the radioactivity in the HAP pellet using liquid scintillation counting.
-
Data Analysis: Plot the percentage of total ³H-17β-estradiol bound against the log concentration of the competitor to generate a competition curve and determine the IC50 value.
Caption: Workflow for an ER competitive binding assay.
Tier 2: In Vitro Cellular Assays
These assays measure the functional consequences of receptor binding within a living cell.
A) Reporter Gene Assays
Principle & Causality: Reporter gene assays determine if receptor binding leads to the intended downstream effect: gene transcription. Cells (often human breast cancer cell lines like T47D or MCF-7) are engineered to contain a reporter gene (e.g., luciferase) linked to an ERE[18][19]. When an estrogenic compound activates the endogenous ER, the ER-ligand complex binds to the ERE and drives the expression of the luciferase enzyme. The amount of light produced upon adding a substrate is proportional to the estrogenic activity[6][20].
Experimental Protocol: ER-Luciferase Reporter Gene Assay [18][19]
-
Cell Culture: Culture stably transfected T47D-Luciferase cells in appropriate media. Before the experiment, switch to a steroid-free medium to reduce baseline estrogenic activity.
-
Plating: Seed the cells into a 96-well plate and allow them to attach.
-
Dosing: Treat the cells with a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a negative control (vehicle).
-
Incubation: Incubate the plate for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis: Lyse the cells to release the luciferase enzyme.
-
Detection: Add a luciferase substrate solution to the cell lysate.
-
Measurement: Immediately measure the light output (luminescence) using a luminometer.
-
Data Analysis: Plot the luminescence against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
Caption: Workflow for a reporter gene assay.
B) E-SCREEN Cell Proliferation Assay
Principle & Causality: This assay uses a physiologically relevant endpoint: cell proliferation. It leverages the estrogen-dependent nature of the human breast cancer cell line MCF-7[21]. These cells express ERα and proliferate in response to estrogenic stimuli. The increase in cell number after exposure to a test compound, relative to controls, provides a quantitative measure of its estrogenic effect[22][23].
Experimental Protocol: E-SCREEN Assay [22][24]
-
Cell Maintenance: Culture MCF-7 cells in standard medium. Prior to the assay, strip the cells of hormones by culturing them in a phenol red-free medium with charcoal-dextran treated fetal bovine serum.
-
Seeding: Plate the cells in 24-well plates at a low density.
-
Treatment: After allowing the cells to attach, replace the medium with experimental medium containing various concentrations of the test substance. Include a positive control (17β-estradiol) and a negative control (hormone-free medium).
-
Incubation: Incubate the cells for approximately 6 days, allowing for multiple rounds of cell division.
-
Harvesting: Stop the assay by removing the medium and fixing the cells.
-
Staining: Stain the fixed cells with a dye such as crystal violet.
-
Quantification: Elute the dye from the cells and measure its absorbance using a spectrophotometer. The absorbance is directly proportional to the cell number.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the positive and negative controls to determine the estrogenic potency of the test compound.
Caption: Workflow for the in vivo uterotrophic bioassay.
Synthesis and Conclusion
The "potency" of an estradiol ester is a multifaceted concept that cannot be distilled into a single number. While all esters ultimately deliver the same biologically active molecule, 17β-estradiol, their performance and therapeutic application are dictated entirely by the pharmacokinetics endowed by their ester chain.
-
Direct Potency (Receptor Binding): The esters themselves are inactive. The active molecule, 17β-estradiol, is the potent ligand.
-
Functional Potency (Cellular Assays): In vitro assays like reporter gene and E-SCREEN tests are crucial for confirming the estrogenicity of the released estradiol and for screening novel compounds, but they cannot account for the prodrug release mechanism.
-
Therapeutic Potency (Pharmacokinetics & In Vivo Response): The true measure of an ester's utility lies in its pharmacokinetic profile. The length of the ester chain is inversely proportional to the peak estradiol concentration and directly proportional to the duration of action. The uterotrophic bioassay provides the definitive in vivo confirmation of this principle.
For the drug development professional, the choice of ester is a critical decision. A short-acting ester like benzoate might be suitable for initiating therapy or for specific diagnostic purposes, while longer-acting esters like cypionate and enanthate are superior for long-term hormone replacement or contraception, offering the benefit of stable hormone levels and improved patient compliance through less frequent dosing. A thorough understanding, grounded in the experimental methodologies detailed here, is essential for the rational design and application of these vital therapeutic agents.
References
-
Title: A comparison of the pharmacokinetic properties of three estradiol esters Source: PubMed URL: [Link]
-
Title: Quantitative comparisons of in vitro assays for estrogenic activities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro Bioassays for Assessing Estrogenic Substances Source: ACS Publications URL: [Link]
-
Title: In vitro assay, estrogenic activity Source: Pharmatest Services URL: [Link]
-
Title: Evaluation of in vitro assays for determination of estrogenic activity in the environment Source: Water Research URL: [Link]
-
Title: E-SCREEN - Grokipedia Source: Grokipedia URL: [Link]
-
Title: In vitro test systems for the evaluation of the estrogenic activity of natural products Source: PubMed URL: [Link]
-
Title: Structure-activity Relationships of Estrogens: Effects of Esterification of the 11 Beta-Hydroxyl Group Source: PubMed URL: [Link]
-
Title: Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of estradiol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Estrogen ester Source: Wikipedia URL: [Link]
-
Title: The Pharmacological Impact of Estradiol Enanthate in Modern Medicine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line Source: PubMed URL: [Link]
-
Title: Estradiol/estradiol enanthate - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol Source: National Toxicology Program (NTP) URL: [Link]
-
Title: E-SCREEN - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pharmacokinetics of Estrogens - Pharmacology Source: Pharmacy 180 URL: [Link]
-
Title: An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations Source: transfemscience.org URL: [Link]
-
Title: Estrogen ester - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells Source: PubMed Central URL: [Link]
-
Title: Estradiol enantate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Human ERα Reporter Assay Kit Source: Indigo Biosciences URL: [Link]
-
Title: The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay Source: PubMed URL: [Link]
-
Title: Estradiol Valerate Injection: Package Insert / Prescribing Info Source: Drugs.com URL: [Link]
-
Title: Pharmacokinetics of estradiol - Grokipedia Source: Grokipedia URL: [Link]
-
Title: The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants Source: PubMed URL: [Link]
-
Title: Structure Activity Relationship of Estrogen Estradiol || Metabolism || Medicinal Chemistry Source: YouTube URL: [Link]
-
Title: Estradiol enantate - Wikiwand Source: Wikiwand URL: [Link]
-
Title: The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants Source: ResearchGate URL: [Link]
-
Title: Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS Source: Urosphere URL: [Link]
-
Title: Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 Source: PubMed URL: [Link]
-
Title: Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands Source: Oxford Academic URL: [Link]
-
Title: Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol Source: EPA NEIPS URL: [Link]
-
Title: Test No. 440: Uterotrophic Bioassay in Rodents Source: OECD URL: [Link]
-
Title: Story of the Uterotrophic Assay Source: Regulations.gov URL: [Link]
-
Title: The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Source: Semantic Scholar URL: [Link]
-
Title: Structure-activity relationships of estrogens Source: PubMed URL: [Link]
-
Title: Hormone Options: Estrogen Therapy Source: Fenway Health URL: [Link]
-
Title: Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens Source: ResearchGate URL: [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. grokipedia.com [grokipedia.com]
- 3. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 4. Estrogen ester - Wikipedia [en.wikipedia.org]
- 5. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 6. caymanchem.com [caymanchem.com]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 11. fenwayhealth.org [fenwayhealth.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. grokipedia.com [grokipedia.com]
- 22. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. E-SCREEN - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Estradiol 17-Isovalerate
A Senior Application Scientist's Perspective on Establishing a Robust IVIVC Framework
For researchers and drug development professionals, establishing a clear and predictive relationship between in vitro bioactivity and in vivo efficacy is the cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the estrogenic activity of Estradiol 17-Isovalerate, a synthetic ester of the natural estrogen 17β-estradiol, by creating a robust in vitro-in vivo correlation (IVIVC). We will delve into the mechanistic underpinnings of relevant assays, provide detailed experimental protocols, and offer insights into interpreting and correlating the resulting data.
This compound, like other estradiol esters such as estradiol valerate, is a prodrug designed to enhance the pharmacokinetic profile of 17β-estradiol.[1][2] Its therapeutic effect is entirely dependent on its in vivo hydrolysis by esterases to release the active 17β-estradiol and isovaleric acid.[3][4][5] Therefore, a direct assessment of its in vitro activity on estrogen receptors would be misleading. The focus of in vitro assays should be on the activity of its active metabolite, 17β-estradiol, to establish a baseline for potency and cellular response. The subsequent in vivo studies will then evaluate the combined effects of absorption, distribution, metabolism (hydrolysis of the ester), and excretion (ADME) on the overall estrogenic response.
Part 1: In Vitro Characterization of Estrogenic Activity
The initial step is to quantify the intrinsic estrogenic activity of 17β-estradiol, the active metabolite of this compound, using a battery of in vitro assays. This multi-faceted approach provides a comprehensive understanding of the compound's interaction with the estrogen receptor (ER) and its downstream cellular effects.
Estrogen Receptor Binding Affinity
The primary mechanism of estrogen action is through binding to estrogen receptors, ERα and ERβ.[6] A competitive ligand binding assay is a fundamental in vitro method to determine the affinity of a compound for these receptors.[7][8] This assay measures the ability of a test compound to displace a radiolabeled or fluorescently-labeled 17β-estradiol from the ER.[8][9][10]
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Preparation of ER Source: Utilize either human recombinant ERα or ERβ protein or cytosol extracts from estrogen-sensitive tissues (e.g., rat uterus).[8][10]
-
Incubation: Incubate a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol) with the ER source in the presence of increasing concentrations of unlabeled 17β-estradiol (as a reference) or the test compound.
-
Separation: After reaching equilibrium, separate the receptor-bound from the unbound radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.[11][12]
Table 1: Expected Estrogen Receptor Binding Affinity Data
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | ERα | 0.1 | 100 |
| 17β-Estradiol | ERβ | 0.15 | 100 |
| This compound | ERα | >10,000 | <0.01 |
| This compound | ERβ | >10,000 | <0.01 |
Note: The data for this compound is hypothetical, illustrating its expected low affinity as a prodrug.
Estrogen-Dependent Cell Proliferation
Estrogen-responsive breast cancer cell lines, such as MCF-7, are widely used to assess the proliferative effects of estrogenic compounds.[13][14][15] The E-SCREEN (Estrogen-SCREEN) assay is a standardized method for this purpose.[14]
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Cell Culture: Culture MCF-7 cells in estrogen-free medium for a period to deplete endogenous estrogens and synchronize the cells.[13]
-
Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of 17β-estradiol or the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 6 days).
-
Quantification of Cell Proliferation: Assess cell number using methods such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[16]
-
Data Analysis: Plot the cell number against the logarithm of the compound concentration to determine the EC50 (the concentration that induces 50% of the maximal proliferative response).
Table 2: Expected MCF-7 Cell Proliferation Data
| Compound | EC50 (pM) | Maximal Proliferation (Fold increase over control) |
| 17β-Estradiol | 1-10 | 5-8 |
| This compound | >1,000,000 | No significant increase |
Note: The data for this compound is hypothetical, illustrating its expected lack of direct proliferative effect.
Estrogen-Regulated Gene Expression
Reporter gene assays provide a functional readout of ER activation by measuring the transcription of a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).[7][17]
Experimental Protocol: ER-CALUX® (Chemically Activated LUciferase eXpression) Assay
-
Cell Line: Utilize a human cell line (e.g., T47D) stably transfected with an ERE-luciferase reporter gene construct.[7][17]
-
Treatment: Expose the cells to various concentrations of 17β-estradiol or the test compound.
-
Incubation: Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value.
Table 3: Expected ER-CALUX® Reporter Gene Assay Data
| Compound | EC50 (pM) | Maximal Luciferase Activity (Fold induction) |
| 17β-Estradiol | 0.5-5 | 10-20 |
| This compound | >1,000,000 | No significant induction |
Note: The data for this compound is hypothetical, illustrating its expected lack of direct transcriptional activation.
Part 2: In Vivo Assessment of Estrogenic Activity
In vivo studies are crucial to understand the complete pharmacological profile of this compound, accounting for its metabolic activation and systemic effects. The rodent uterotrophic assay is the "gold standard" for assessing estrogenic activity in vivo.[18][19][20]
The Rodent Uterotrophic Assay
This assay is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents.[19][21] The increase in uterine weight is a sensitive and specific endpoint for estrogenic activity.[19]
Experimental Protocol: Uterotrophic Assay in Ovariectomized Rats
-
Animal Model: Use adult female rats that have been ovariectomized to remove the endogenous source of estrogens.[22]
-
Dosing: Administer this compound, 17β-estradiol (as a positive control), and a vehicle control to different groups of animals for three consecutive days via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Endpoint Measurement: On the fourth day, humanely euthanize the animals and carefully dissect the uterus. Measure both the wet and blotted uterine weight.[19][21]
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[19]
Table 4: Hypothetical Uterotrophic Assay Data
| Treatment Group | Dose (mg/kg/day) | Mean Uterine Weight (mg) ± SD | Fold Increase over Vehicle |
| Vehicle Control | - | 50 ± 5 | 1.0 |
| 17β-Estradiol | 0.01 | 150 ± 15 | 3.0 |
| This compound | 0.1 | 145 ± 18 | 2.9 |
| This compound | 1.0 | 250 ± 25 | 5.0 |
Note: This data is hypothetical and serves to illustrate the expected dose-dependent uterotrophic response to this compound following its in vivo conversion to 17β-estradiol.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro potency of 17β-estradiol and the in vivo efficacy of its prodrug, this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A critical step in establishing IVIVC is to understand the pharmacokinetic profile of this compound. This involves measuring the plasma concentrations of both the prodrug and its active metabolite, 17β-estradiol, over time after administration.
Experimental Workflow: Pharmacokinetic Study
-
Animal Model and Dosing: Administer a single dose of this compound to rats.
-
Blood Sampling: Collect blood samples at various time points.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and 17β-estradiol in plasma.
-
PK Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both the prodrug and the active metabolite.
By correlating the plasma concentrations of the active 17β-estradiol with the observed uterotrophic response (the pharmacodynamic endpoint), a PK/PD model can be developed. This model can then be used to predict the in vivo efficacy of different doses of this compound based on the in vitro potency of 17β-estradiol.
Visualizing the Correlation
A graphical representation of the IVIVC can be highly informative. This typically involves plotting the in vivo response (e.g., uterine weight) against a relevant in vitro parameter (e.g., the EC50 for cell proliferation or reporter gene activation of 17β-estradiol). A strong correlation would be indicated by a clear, monotonic relationship between the two.
Visualizations
Caption: Workflow for establishing the in vitro-in vivo correlation.
Caption: Metabolic activation of this compound.
Conclusion
Establishing a robust IVIVC for this compound requires a systematic and multi-pronged approach. By first characterizing the in vitro activity of its active metabolite, 17β-estradiol, and then conducting well-designed in vivo studies to assess the overall pharmacological effect of the prodrug, a predictive relationship can be established. This comprehensive understanding is essential for informed decision-making in drug development, enabling researchers to optimize dosing regimens and predict clinical outcomes with greater confidence.
References
-
Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Fundamental and Applied Toxicology, 38(2), 159-171. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. [Link]
-
Pharmatest Services. (n.d.). Uterotrophic bioassay. [Link]
-
Gee, P., Witorsch, R. J., & Goyings, L. S. (2004). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Toxicology in Vitro, 18(2), 195-204. [Link]
-
Owens, J. W., & Koeter, H. B. (2003). Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists. Critical Reviews in Toxicology, 33(6), 579-620. [Link]
-
Saeed, A., Khan, M. A., & Ahmad, M. (2018). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 19(11), 3507. [Link]
-
Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 34(21), 4457-4464. [Link]
-
Brunner, A. M., Jaramillo, S., & Gadek, T. R. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS One, 8(5), e62354. [Link]
-
Jaroenporn, S., Malaivijitnond, S., Wattanasirmkit, K., Trisomboon, H., Watanabe, G., Taya, K., & Cherdshewasart, W. (2007). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of Reproduction and Development, 53(5), 1021-1029. [Link]
-
Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-screen assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113-122. [Link]
-
Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66. [Link]
-
van der Burg, B., van der Linden, S. C., Man, H. Y., van Vugt, L. H., Zwijsen, R. M., & Brouwer, A. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 114(1), 126-136. [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. [Link]
-
Lascombe, I., Beffa, D., Rüegg, U., Tarradellas, J., & Wahli, W. (2000). Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds. Environmental Health Perspectives, 108(7), 621-629. [Link]
-
Hewitt, S. C., Winuthayanon, W., Lierz, S. L., Hamilton, K. J., Donoghue, L. J., Ramsey, J. T., ... & Korach, K. S. (2015). New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects. Environmental Health Perspectives, 123(4), A95. [Link]
-
Vivacqua, A., Cirillo, F., De Marco, P., Santolla, M. F., Perri, A., Pellegrino, M., ... & Maggiolini, M. (2023). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 14, 1123456. [Link]
-
van der Linden, S. C., Heringa, M. B., Man, H. Y., Sonneveld, E., Puijker, L. M., Brouwer, A., & van der Burg, B. (2008). Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds. Toxicology in Vitro, 22(5), 1259-1266. [Link]
-
van der Burg, B., van der Linden, S. C., Man, H. Y., van Vugt, L. H., Zwijsen, R. M., & Brouwer, A. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 114(1), 126-136. [Link]
-
van der Burg, B., van der Linden, S. C., Man, H. Y., van Vugt, L. H., Zwijsen, R. M., & Brouwer, A. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 114(1), 126-136. [Link]
-
Gee, P., Witorsch, R. J., & Goyings, L. S. (2004). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 18(2), 195-204. [Link]
-
Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Hormone Research, 16(Suppl. 1), 1-11. [Link]
-
Yellela, S. R., & Raney, S. G. (2015). Development and validation of in vitro-in vivo correlation (IVIVC) for estradiol transdermal drug delivery systems. Journal of Controlled Release, 213, 111-119. [Link]
-
Neumann, F. (1978). Pharmacokinetic and pharmacological features of oestradiol valerate. Acta Obstetricia et Gynecologica Scandinavica. Supplement, 75, 13-19. [Link]
-
Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetics and Biotransformation of Estradiol Valerate in Ovariectomized Women. Hormone Research in Paediatrics, 16(Suppl. 1), 1-11. [Link]
-
Wang, Y., Jin, K., & Chen, Y. (2016). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. Oncology Reports, 35(5), 2881-2887. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. [Link]
-
Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental Health Perspectives, 105(11), 1202-1208. [Link]
-
Van den Belt, K., Verheyen, R., & Witters, H. (2003). Comparative study on the in vitro in vivo estrogenic potencies of 17 beta-estradiol, estrone, 17 alpha-ethynylestradiol and nonylphenol. Aquatic Toxicology, 62(1), 1-16. [Link]
-
Oettel, M., & Schillinger, E. (1999). Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women. Arzneimittel-Forschung, 49(4), 324-329. [Link]
-
Ohno, K., Fukushima, T., Santa, T., Waizumi, N., Tokuyama, H., Maeda, M., & Imai, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Tiwari, R. K., Agarwal, A., Goel, S., Bhat, S., & Al-Hendy, A. (2015). Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells. PLoS One, 10(6), e0129839. [Link]
-
Pavan, B., Dalpiaz, A., Cilibrizzi, A., Biondi, C., Vilar, J., & Re, E. P. (2005). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. Neuroscience Letters, 387(1), 1-5. [Link]
-
PubChem. (n.d.). Estradiol Valerate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record (DER) for Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. [Link]
Sources
- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 17. Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmatest.com [pharmatest.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Estradiol 17-Isovalerate
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Estradiol 17-Isovalerate. As a potent synthetic estrogenic steroid, improper disposal of this compound poses significant risks to both human health and the environment. This guide is designed to build a foundation of trust and safety in your laboratory operations by explaining not just the "how," but the critical "why" behind each step, ensuring a self-validating system of chemical handling and waste management.
Hazard Identification and Risk Assessment: The "Why" of Strict Disposal
This compound, a prodrug of the natural hormone 17β-estradiol, is classified as a hazardous drug (HD).[1][2] Its biological potency is the primary reason for stringent handling and disposal protocols. Exposure, even at low levels, can lead to significant health effects, and environmental release can disrupt aquatic ecosystems.
The imperative for proper disposal is grounded in the compound's inherent hazards, as identified in numerous Safety Data Sheets (SDS) and regulatory classifications.
Table 1: GHS Hazard Classification for Estradiol and its Esters
| Hazard Class | GHS Category | Hazard Statement | Significance in the Laboratory |
| Carcinogenicity | Category 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer.[3][4][5][6] | Long-term exposure through inhalation of dust or skin contact is a primary occupational risk. All waste must be handled to prevent aerosolization or contact. |
| Reproductive Toxicity | Category 1A / 1B | H360: May damage fertility or the unborn child.[3][4][6] | Poses a severe risk to personnel of reproductive age. Strict containment is necessary to prevent inadvertent exposure. |
| Aquatic Toxicity | Acute & Chronic 1 | H410: Very toxic to aquatic life with long-lasting effects.[4][5][7] | As an endocrine disruptor, release into waterways can have devastating effects on wildlife.[8] This is the primary reason for the federal ban on sewering (i.e., drain disposal) of such pharmaceuticals.[9][10] |
The Regulatory Landscape: A Framework for Compliance
Disposal procedures are not merely best practices; they are mandated by law. In the United States, several federal agencies create the framework for hazardous pharmaceutical waste management.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[11][12] A key regulation prohibits the sewering of hazardous waste pharmaceuticals, making drain disposal illegal and environmentally irresponsible.[9][10] While Estradiol is not specifically a P- or U-listed waste, its toxic characteristics require it to be managed as a hazardous waste.[9][12]
-
Occupational Safety and Health Administration (OSHA): OSHA provides guidelines to protect workers from exposure to hazardous drugs, including cytotoxic and hormonal agents.[13][14][15] These guidelines mandate the use of engineering controls, safe work practices, and Personal Protective Equipment (PPE).
-
National Institute for Occupational Safety and Health (NIOSH): NIOSH maintains a list of hazardous drugs, which serves as a critical reference for identifying compounds that require special handling and disposal procedures.[2]
Standard Operating Procedure (SOP) for Disposal of this compound
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Step 1: Pre-Disposal Assessment and Preparation
Causality: Proper planning prevents procedural errors and ensures all necessary materials are available, minimizing the duration of active handling of hazardous materials.
-
Identify All Waste Streams:
-
Pure Compound: Unused, expired, or off-spec this compound powder.
-
Grossly Contaminated Items: Beakers, flasks, or containers holding significant residual amounts of the compound.
-
Trace Contaminated Sharps: Needles, syringes, and scalpels used in handling the compound.
-
Trace Contaminated Labware & Debris: Pipette tips, vials, weighing papers, bench paper, and any other materials that have come into contact with the compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear worn during handling.
-
-
Prepare the Hazardous Waste Accumulation Area: Designate a specific, secure area for waste collection. Ensure it is clearly marked and away from general lab traffic.
-
Assemble Materials: Have all necessary containers, labels, and spill cleanup materials ready before beginning the waste consolidation process.
Step 2: Mandatory Personal Protective Equipment (PPE)
Causality: Hormonal compounds can be absorbed through the skin or inhaled. The following PPE creates a necessary barrier to prevent occupational exposure.[13]
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[3]
-
Body Protection: A disposable, solid-front lab gown is required. A standard lab coat is insufficient.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is mandatory to prevent inhalation.[16]
Step 3: Waste Segregation and Containerization
Causality: Segregation is the cornerstone of compliant waste management. It prevents the mixing of incompatible wastes and ensures each waste stream is directed to the appropriate, legally mandated disposal pathway.
-
Pure Compound & Grossly Contaminated Items:
-
Carefully place the original container of the pure compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Do not attempt to empty or rinse containers with gross contamination. Place the entire item into the hazardous waste container.
-
Container Type: Use a rigid, leak-proof container with a screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label. Fill in the full chemical name ("this compound"), CAS number, and all associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).[17]
-
-
Trace Contaminated Sharps:
-
Place all contaminated needles and sharps directly into a dedicated, puncture-proof sharps container designated for hazardous chemical waste.
-
Labeling: This container must be labeled as both "Sharps" and "Hazardous Waste."
-
-
Trace Contaminated Labware, Debris, and PPE:
-
Collect all items with trace contamination (gloves, gowns, pipettes, bench paper) in a dedicated hazardous waste container.
-
Container Type: A yellow chemotherapy waste container or a rigid container lined with a heavy-duty plastic bag is appropriate.[9]
-
Labeling: Label clearly as "Hazardous Waste" or "Trace Chemotherapy Waste" in accordance with your institution's policy and local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and segregation process for all waste generated from handling this compound.
Caption: Workflow for proper segregation and disposal of this compound waste streams.
Step 4: Temporary Storage and Final Disposal
-
Storage: Keep all waste containers sealed when not in use. Store them in your designated satellite accumulation area for no longer than permitted by EPA and state regulations.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management contractor. The required method of destruction for this type of waste is high-temperature incineration.[18]
Spill and Emergency Procedures
Causality: An established spill protocol ensures a rapid, safe, and effective response, protecting personnel and preventing environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the affected area if the spill is large or if powder has become airborne.
-
Secure the Area: Post warning signs to prevent others from entering.
-
Don PPE: Before re-entering, don the full PPE suite as described in Section 3, Step 2, including respiratory protection.
-
Contain the Spill:
-
Clean the Area: Once absorbed, carefully collect all contaminated materials using scoops or forceps and place them into your "Trace Contaminated Debris" hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[3]
By adhering to this comprehensive guide, you ensure the safety of your personnel, the integrity of your research environment, and full compliance with federal and local regulations, reinforcing your role as a responsible steward of laboratory safety.
References
-
Management of Hazardous Waste Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste . (2019, June 18). Hazardous Waste Experts. Retrieved from [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . (n.d.). Waste360. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . (n.d.). Stericycle. Retrieved from [Link]
-
Estradiol Valerate Injection, USP 20 mg/mL, 40mg/mL Safety Data Sheet . (2020, May 26). American Regent. Retrieved from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Estradiol Safety Document . (2008, November 5). Northern Arizona University. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . (1986, May). American Journal of Hospital Pharmacy. Retrieved from [Link]
-
Safe Disposal of Household Medications . (n.d.). California State Water Resources Control Board. Retrieved from [Link]
-
Waste Management of Hazardous Drugs . (2023, January 25). Defense Centers for Public Health. Retrieved from [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings . (n.d.). Pan American Health Organization/World Health Organization. Retrieved from [Link]
-
Hazardous Drugs in Health Care Facilities . (n.d.). Oregon Occupational Safety and Health Administration. Retrieved from [Link]
-
Health Services Industry Study Management and Disposal of Unused Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
USP 800 & Hazardous Drug Disposal . (n.d.). Stericycle. Retrieved from [Link]
-
Processes for the elimination of estrogenic steroid hormones from water: a review . (2012). PubMed. Retrieved from [Link]
Sources
- 1. www3.paho.org [www3.paho.org]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. americanregent.com [americanregent.com]
- 5. esschemco.com [esschemco.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Processes for the elimination of estrogenic steroid hormones from water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. waste360.com [waste360.com]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. in.nau.edu [in.nau.edu]
- 17. cdn.accentuate.io [cdn.accentuate.io]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Estradiol 17-Isovalerate
This document provides a comprehensive, technically grounded guide for the safe handling of Estradiol 17-Isovalerate in a laboratory setting. As a potent hormonal compound with significant physiological activity, rigorous adherence to safety protocols is not merely a matter of compliance but a fundamental prerequisite for protecting the health and well-being of all laboratory personnel. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to cultivate a culture of safety and scientific integrity.
Hazard Identification: Understanding the Compound
This compound, a synthetic ester of the natural estrogen 17β-estradiol, is classified as a potent compound. Its biological activity, even at low concentrations, necessitates a stringent approach to handling to prevent inadvertent exposure. Occupational exposure in females has been linked to menstrual irregularities, while males working with similar estrogenic compounds have shown clinical signs of hyperestrogenism.[1] The primary risks associated with this compound are well-documented in its Safety Data Sheets (SDS).
Key Hazards of this compound:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
These hazards mandate that this compound be handled with the utmost care, utilizing a multi-layered safety strategy that prioritizes containment and minimizes the potential for direct contact.
| Hazard Classification | GHS Category | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2] |
| Reproductive Toxicity | Category 1B / 2 | H360 / H361: May damage fertility or the unborn child[2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[2] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
The Hierarchy of Controls: A Proactive Safety Paradigm
The most effective safety programs rely on the "Hierarchy of Controls," a framework that prioritizes the most robust and reliable methods of hazard mitigation. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: Figure 2. Proper sequence for putting on (donning) and taking off (doffing) PPE.
Operational and Disposal Plans
Spill Management
Immediate and correct response to a spill is vital. A spill kit specifically for potent compounds should be readily available.
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If necessary, evacuate the area. Ensure proper PPE is worn before re-entry. 3. Contain: Cover liquid spills with an absorbent material from the spill kit. For solid spills, gently cover with a damp paper towel to avoid making dust airborne. [4]4. Clean: Using forceps, pick up contaminated materials and place them in a designated hazardous waste bag.
-
Decontaminate: Wipe the spill area with a suitable deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol rinse), working from the outside in.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste. [1]
Waste Disposal
Due to its classification as a hazardous and environmentally toxic substance, all waste contaminated with this compound must be handled according to stringent protocols. [4][5]
-
Segregation: All contaminated waste—including gloves, gowns, pipette tips, and empty vials—must be segregated from regular lab trash.
-
Containment: Place all solid hazardous waste into a clearly labeled, leak-proof plastic bag or container. [5]The container must be kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms. [5]4. Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. The primary method of disposal for this type of waste is incineration. [6]Do not pour any solution containing this compound down the drain. [4]
Caption: Figure 3. Step-by-step workflow for the proper disposal of this compound waste.
By integrating these engineering controls, administrative procedures, and PPE protocols into your daily workflow, you can confidently and safely advance your research while ensuring the protection of yourself, your colleagues, and the environment.
References
- Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from Freund-Vector Corporation. (URL not provided in search results)
-
AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Integrated Project Services. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Healthcare Packaging. (2015, October 1). Protecting personnel from potent compounds. Retrieved from [Link]
-
CalRecycle. (n.d.). DELESTROGEN® - (estradiol valerate injection, USP). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Estradiol. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, November). DELESTROGEN® (estradiol valerate injection, USP). Retrieved from [Link]
-
Balance My Hormones. (n.d.). Storing and disposing of your Hormone Replacement Therapy (HRT) products. Retrieved from [Link]
- Pfizer. (2007, September 27). Material Safety Data Sheet: Estradiol Tablets. Retrieved from Pfizer. (URL not provided in search results)
-
Dr.Oracle. (2025, June 24). What are the guidelines for using estradiol (estrogen) therapy?. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
